molecular formula C11H11F2NO3 B3042167 N-Acetyl-3,5-difluoro-L-phenylalanine CAS No. 521093-89-0

N-Acetyl-3,5-difluoro-L-phenylalanine

Cat. No.: B3042167
CAS No.: 521093-89-0
M. Wt: 243.21 g/mol
InChI Key: WAJHNNVGLZYPIO-JTQLQIEISA-N
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Description

N-Acetyl-3,5-difluoro-L-phenylalanine is a useful research compound. Its molecular formula is C11H11F2NO3 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-acetamido-3-(3,5-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-8(12)5-9(13)3-7/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHNNVGLZYPIO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Acetyl-3,5-difluoro-L-phenylalanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Structure of N-Acetyl-3,5-difluoro-L-phenylalanine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks extensive experimental data on the specific chemical properties and structure of this compound. This guide, therefore, provides a comprehensive overview based on the known properties of its constituent parts and closely related analogs, namely 3,5-difluoro-L-phenylalanine and N-Acetyl-L-phenylalanine. The experimental protocols and spectral analyses are presented as predictive models to guide future research.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. This compound is a derivative of the essential amino acid L-phenylalanine, featuring two fluorine atoms on the phenyl ring and an acetylated amine. This modification has the potential to create a valuable building block for novel peptides and small molecule therapeutics. The N-acetyl group can influence solubility and pharmacokinetic properties, while the difluorinated phenyl ring can modulate electronic properties and create new binding interactions. This technical guide provides a detailed examination of the known and predicted chemical properties and structural features of this compound, along with proposed methodologies for its synthesis and characterization.

Chemical Structure and Identification

This compound is a chiral molecule with the L-configuration at the alpha-carbon. The systematic IUPAC name is (2S)-2-acetamido-3-(3,5-difluorophenyl)propanoic acid.

G N N C_alpha N->C_alpha C_acetyl C N->C_acetyl H_amide H N->H_amide C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_gamma C_beta->C_gamma C_delta1 Cδ1 C_gamma->C_delta1 C_epsilon1 Cε1 C_delta1->C_epsilon1 C_delta2 Cδ2 F1 F C_epsilon1->F1 C_zeta C_epsilon1->C_zeta C_epsilon2 Cε2 C_zeta->C_epsilon2 F2 F C_epsilon2->F2 C_epsilon2->C_delta2 C_delta2->C_gamma O_acetyl O C_acetyl->O_acetyl C_methyl CH3 C_acetyl->C_methyl

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 266360-52-5[1]
Molecular Formula C₁₁H₁₁F₂NO₃[1]
Molecular Weight 243.21 g/mol [2]
InChI Key WAJHNNVGLZYPIO-UHFFFAOYSA-N[1]
SMILES FC1=CC(F)=CC(CC(C(O)=O)NC(C)=O)=C1[1]

Physicochemical Properties: A Comparative Analysis

Table 2: Comparative Physicochemical Properties

Property3,5-Difluoro-L-phenylalanineN-Acetyl-L-phenylalanineThis compound (Predicted/Inferred)
Molecular Weight 201.17 g/mol [3]207.23 g/mol [4][5]243.21 g/mol
Melting Point 269.5-273.5 °C[6]171-173 °C[4][7]Likely lower than the precursor due to the disruption of zwitterionic crystal packing by N-acetylation, but potentially higher than the non-fluorinated analog due to increased molecular weight and dipole interactions. Expected to be a solid at room temperature.[1]
Solubility Slightly soluble in water, methanol, and DMSO[6]Soluble in methanol; slightly soluble in water, acetone, and ethanol.[7][8]Predicted to have moderate solubility in polar organic solvents like methanol, ethanol, and DMSO. Water solubility is expected to be limited but potentially enhanced compared to the non-acetylated precursor due to the disruption of the zwitterionic form.
logP (octanol/water) -1.2 (Computed for L-enantiomer)[3]0.93[4]Predicted to be higher (more lipophilic) than the precursor due to the addition of the acetyl group, and likely higher than the non-fluorinated analog due to the presence of two fluorine atoms.
pKa (Carboxylic Acid) ~1.8-2.2 (estimated)[6]3.56 (Predicted)[7]Expected to be slightly lower (more acidic) than N-Acetyl-L-phenylalanine due to the electron-withdrawing nature of the fluorine atoms.
pKa (Amine) ~9.1-9.2 (estimated)[6]N/A (Amide)The amide proton is significantly less basic than the amine of the precursor.

Synthesis of this compound

The most direct and common method for the synthesis of N-acetylated amino acids is the reaction of the free amino acid with an acetylating agent, such as acetic anhydride, under appropriate conditions.[9]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start1 3,5-Difluoro-L-phenylalanine reaction N-Acetylation start1->reaction start2 Acetic Anhydride start2->reaction start3 Aqueous Acetic Acid (Solvent) start3->reaction workup1 Cooling to induce crystallization reaction->workup1 workup2 Filtration workup1->workup2 workup3 Drying workup2->workup3 workup4 Recrystallization (optional) workup3->workup4 product This compound workup3->product If sufficiently pure workup4->product

Figure 2: Proposed Synthesis Workflow for this compound.

Experimental Protocol: Proposed N-Acetylation of 3,5-Difluoro-L-phenylalanine

This protocol is adapted from established procedures for the N-acetylation of L-phenylalanine.[9][10]

  • Dissolution: In a three-necked flask equipped with a magnetic stirrer, dissolve 3,5-difluoro-L-phenylalanine (1.0 equivalent) in an 80% aqueous acetic acid solution.

  • Addition of Acetylating Agent: While stirring at room temperature, add acetic anhydride (1.1-1.5 equivalents) dropwise to the solution. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A common and effective acetylating agent. An excess is used to ensure complete conversion of the starting material.

  • Aqueous Acetic Acid: Serves as a solvent that can dissolve the starting amino acid and is compatible with the reaction conditions.

  • Cooling for Crystallization: The product is typically less soluble in the cold reaction mixture, allowing for its isolation by precipitation.

  • Recrystallization: A standard technique to remove any unreacted starting material and byproducts, leading to a highly pure final product.

Spectroscopic Characterization: A Predictive and Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the acetyl group, the alpha- and beta-protons, the amide proton, the carboxylic acid proton, and the aromatic protons.

  • Aromatic Region (δ 6.5-7.5 ppm): The two fluorine atoms at the 3 and 5 positions will simplify the aromatic signals compared to the non-fluorinated analog. We expect to see a triplet for the proton at the 4-position and a doublet for the protons at the 2 and 6-positions, with characteristic H-F coupling.

  • Alpha-Proton (Hα) (δ ~4.5 ppm): This proton will likely appear as a doublet of doublets, coupled to the beta-protons and the amide proton.

  • Beta-Protons (Hβ) (δ ~3.0 ppm): These diastereotopic protons will appear as two separate signals, each a doublet of doublets, coupled to each other and to the alpha-proton.

  • Acetyl Protons (δ ~1.8 ppm): A sharp singlet corresponding to the three protons of the acetyl methyl group.

  • Amide Proton (NH) (δ ~8.0 ppm): A doublet, coupled to the alpha-proton. The chemical shift can be broad and solvent-dependent.[11]

  • Carboxylic Acid Proton (COOH) (δ >10 ppm): A broad singlet, which may exchange with deuterium in deuterated protic solvents.[11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom. The presence of fluorine will cause splitting of the signals for the aromatic carbons due to C-F coupling.

  • Aromatic Carbons (δ 110-165 ppm): The carbons directly bonded to fluorine (C3 and C5) will show a large one-bond C-F coupling constant and appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.

  • Carbonyl Carbons (δ ~170-175 ppm): Two signals are expected for the carboxylic acid and amide carbonyls.

  • Alpha-Carbon (Cα) (δ ~55 ppm): A single peak for the alpha-carbon.

  • Beta-Carbon (Cβ) (δ ~37 ppm): A single peak for the beta-carbon.

  • Acetyl Methyl Carbon (δ ~23 ppm): A single peak for the methyl carbon of the acetyl group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[12] For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal will be characteristic of fluorine atoms attached to an aromatic ring and can be sensitive to the local environment.[13]

Table 3: Comparative NMR Data for N-Acetyl-L-phenylalanine (in DMSO-d₆)

Signal¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
COOH 12.65 (s, 1H)173.15
NH 8.18 (d, 1H)-
Aromatic 7.17-7.31 (m, 5H)126.38, 128.16, 129.03, 137.71
Cα-H 4.40 (ddd, 1H)53.48
Cβ-H₂ 3.03 (dd, 1H), 2.83 (dd, 1H)36.77
CO-CH₃ -169.19
-COCH₃ 1.77 (s, 3H)22.33
Data sourced from FREDI.[14]
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A band around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the region of 1650-1750 cm⁻¹. The amide I band is typically around 1650 cm⁻¹, and the carboxylic acid carbonyl is around 1700-1725 cm⁻¹.

  • N-H Bend (Amide): The amide II band is expected around 1550 cm⁻¹.

  • C-F Stretch: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of C-F bonds on an aromatic ring.

For comparison, N-acetyl-L-phenylalanine exhibits sharp bands at 1695 cm⁻¹ (C=O) and 1552 cm⁻¹ (N-H bend).[15]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the expected [M+H]⁺ ion would be at m/z 244.0785.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water from the carboxylic acid, loss of the acetyl group, and cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation. The fragmentation pattern can be compared to that of N-Acetyl-L-phenylalanine to understand the influence of the fluorine atoms.

Conclusion

This compound is a promising, yet under-characterized, derivative of L-phenylalanine. This guide has provided a comprehensive overview of its structure and a predictive analysis of its chemical properties based on established chemical principles and data from related compounds. The proposed synthesis and characterization protocols offer a framework for researchers to produce and validate the properties of this molecule. Further experimental investigation is necessary to fully elucidate its spectroscopic and physicochemical characteristics, which will be crucial for its application in drug discovery and chemical biology.

References

  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.
  • Benchchem. (2025). A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine.
  • PubChem. (2021). N-Acetyl-L-phenylalanine. National Center for Biotechnology Information.
  • SpringerLink. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
  • NP-MRD. (2005). Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493).
  • ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red).
  • ResearchGate. (n.d.). FTIR analysis of L-phenylalanine.
  • Oldfield Group Website. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins.
  • PubChem. (2025). 3,5-Difluoro-L-phenylalanine. National Center for Biotechnology Information.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Thermo Fisher Scientific. (n.d.). N-Acetyl-L-phenylalanine, 99% 5 g.
  • Santa Cruz Biotechnology. (n.d.). N-Acetyl-3-(3,5-difluorophenyl)-DL-alanine.
  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA.
  • PubMed. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases.
  • MilliporeSigma. (n.d.). N-Acetyl-3,5-difluorophenylalanine AldrichCPR 266360-52-5.
  • Fisher Scientific. (n.d.). 3,5-Difluoro-N-Fmoc-L-phenylalanine, 95%.
  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online.
  • MedChemExpress. (n.d.). N-Acetyl-L-phenylalanine (N-Acetylphenylalanine) | Acylamino Acid.
  • PubMed. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.
  • Benchchem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.
  • PubMed Central. (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of N-acetyl-L-phenylalanine: Chemical vs. Enzymatic Routes.
  • ChemicalBook. (2026). N-Acetyl-L-phenylalanine | 2018-61-3.
  • ResearchGate. (n.d.). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ChemicalBook. (n.d.). N-ACETYL-D-PHENYLALANINE(10172-89-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). N-Acetyl-L-phenylalanine - Optional[FTIR] - Spectrum.
  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.
  • Oregon State University. (2022). 13C Chemical Shift Table.
  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
  • NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST Chemistry WebBook.
  • PubMed Central. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids.
  • Benchchem. (2025). Application Notes and Protocols: N-acetyl-L-phenylalanine as a Protecting Group in Chemical Synthesis.
  • SSRN. (n.d.). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions.
  • Scientific & Academic Publishing. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K.
  • MDPI. (2023). Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria.
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  • SESAME. (2025). Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME.

Sources

An In-depth Technical Guide to Fluorinated Amino Acids for Modulating Protein Stability and Folding

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a transformative tool in protein engineering and drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the hydrophobicity of the C-F bond—allow for precise modulation of protein stability, folding, and function with minimal steric perturbation.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of using fluorinated amino acids. We delve into the mechanistic underpinnings of how fluorination enhances thermal and chemical stability, controls conformational dynamics, and influences biomolecular interactions. Detailed, field-proven protocols for solid-phase peptide synthesis, in vivo biosynthetic incorporation, and cell-free protein synthesis are presented, complete with workflow diagrams and explanations of the causality behind experimental choices. Furthermore, we explore advanced analytical techniques, particularly ¹⁹F NMR spectroscopy, for the characterization of fluorinated proteins. This document serves as a technical resource for scientists seeking to leverage the power of fluorine chemistry to design next-generation protein therapeutics, hyperstable enzymes, and novel biomaterials.

Introduction: The Strategic Advantage of Fluorine in Protein Science

The substitution of hydrogen with fluorine in amino acid side chains offers a powerful strategy for protein design that is largely absent in nature.[2][3] The C-F bond is stronger than a C-H bond, and fluorine's high electronegativity creates a significant dipole moment. These attributes, combined with its relatively small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allow for isosteric replacement that can profoundly alter a molecule's electronic and conformational properties without introducing significant steric bulk.[4]

The primary advantages conferred by fluorination include:

  • Enhanced Hydrophobicity and the "Fluorous Effect": Highly fluorinated side chains are more hydrophobic than their hydrocarbon counterparts, which is a major driving force for enhancing protein folding and stability.[5] This can lead to the formation of "fluorous" cores within proteins, a unique organizing principle that can direct specific protein-protein interactions.[3][5]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing catalytic activity and ligand binding.[1]

  • Conformational Control: Strategic fluorination can introduce stereoelectronic effects, such as the gauche effect, that predictably bias the conformation of the amino acid side chain and the peptide backbone.[6] This is particularly powerful in fluorinated proline analogs for controlling peptide bond isomerization.[7][8]

  • Increased Proteolytic and Thermal Stability: Proteins incorporating fluorinated amino acids often exhibit remarkable resistance to unfolding by heat, chemical denaturants, and degradation by proteases.[5][9]

  • A Unique Spectroscopic Probe: The ¹⁹F nucleus is a spin-½ species with 100% natural abundance and a high gyromagnetic ratio.[10] Its absence in natural biological systems makes it an ideal, background-free NMR probe for studying protein structure, dynamics, and interactions in vitro and even in living cells.[11][12][13][14]

These properties have made fluorinated amino acids indispensable tools for developing more robust therapeutic peptides, engineering enzymes with enhanced stability, and probing the fundamental principles of protein folding.[7][15][16]

The Fluorinated Amino Acid Toolkit: A Comparative Overview

The choice of fluorinated amino acid is dictated by the desired structural or functional outcome. They can be broadly categorized based on the nature of their non-fluorinated analog.

Fluorinated Amino Acid (FAA)Canonical CounterpartKey Physicochemical Changes & Primary Applications
(5,5,5,5',5',5')-Hexafluoroleucine (Hfl) LeucineDramatically increases side-chain hydrophobicity; used to create hyperstable protein cores.[3][5][17]
Trifluorovaline (tFVal) ValineIncreases hydrophobicity with minimal steric change; enhances stability in globular proteins.[5]
Pentafluorophenylalanine (Pff) PhenylalanineAlters aromatic interactions (quadrupole moment); enhances stability and can be used as a ¹⁹F NMR probe.[18]
(2S, 4R)-4-Fluoroproline (Flp) ProlineEnforces a Cγ-exo ring pucker and stabilizes the trans peptide bond via stereoelectronic effects.[4][7][8]
(2S, 4S)-4-Fluoroproline (flp) ProlineEnforces a Cγ-endo ring pucker and favors the cis peptide bond, influencing turns and loops.[4][7][8]
4-Fluorothreonine (4-FT) ThreonineThe only known naturally occurring fluorinated amino acid, produced by Streptomyces cattleya.[2][4]

Mechanisms of Modulation: How Fluorination Impacts Protein Structure

Enhancing Thermal and Chemical Stability

The hydrophobic effect is the principal force governing protein folding. By replacing hydrocarbon side chains with more hydrophobic fluorocarbon chains, the energetic penalty of exposing these residues to solvent is increased, thus shifting the folding equilibrium toward the native state.[5] This "fluoro-stabilization" effect is a general and effective strategy for increasing a protein's melting temperature (Tm) and resistance to chemical denaturants.[5][17]

For example, substituting leucine residues with hexafluoroleucine (Hfl) in the hydrophobic core of a de novo designed coiled-coil protein, α4H, resulted in a staggering increase in stability, with the free energy of folding (ΔG°fold) changing from -18.0 kcal/mol to -27.6 kcal/mol.[3] X-ray crystallography revealed that the larger fluorinated side chains were accommodated with minimal structural changes, and the stability increase was attributed primarily to the increase in buried hydrophobic surface area.[3][17]

Controlling Protein Folding and Conformation

Fluorine's utility extends beyond simple stabilization to precise conformational control. The most striking example is the use of 4-fluoroprolines. Proline's unique cyclic structure already constrains the peptide backbone, but fluorination at the 4-position provides an unprecedented level of control over two key conformational features:

  • Pyrrolidine Ring Pucker: The strong inductive effect of the C-F bond influences the puckering of the five-membered ring. (2S, 4R)-4-fluoroproline (Flp) strongly prefers a Cγ-exo pucker, while (2S, 4S)-4-fluoroproline (flp) prefers a Cγ-endo pucker.[4][8]

  • Peptide Bond Isomerization: This ring pucker preference directly biases the conformation of the preceding peptide bond. Flp, with its exo pucker, strongly stabilizes the trans conformation, which is crucial for structures like the collagen triple helix.[8] Conversely, flp can increase the population of the cis isomer, which is often found in β-turns.[7][19]

This stereoelectronic control allows researchers to "tailor" peptide and protein structures, accelerating folding, stabilizing specific secondary structures, and fine-tuning function.[6]

Core Methodologies: Incorporating Fluorinated Amino Acids into Proteins

Several robust methods exist for introducing fluorinated amino acids into proteins, each with distinct advantages and limitations. The choice of method depends on factors such as the desired level of incorporation (global vs. site-specific), protein size, and required yield.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for chemically synthesizing peptides and small proteins (typically <50 residues). It offers complete control, allowing for 100% incorporation of one or more fluorinated amino acids at precisely defined positions.[4][20]

cluster_0 SPPS Cycle cluster_1 Final Steps Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Couple next Fmoc-FAA-OH (HBTU/HOBt or DIC/Oxyma) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Wash2->Deprotection Repeat Cycle Capping Optional: Capping (Acetic Anhydride) Wash2->Capping Final Final Deprotection & Cleavage (e.g., TFA Cocktail) Wash2->Final Capping->Deprotection Repeat Cycle Purify Purify Peptide (RP-HPLC) Final->Purify

Caption: Automated workflow for Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of the target peptide.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF), then treat with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF followed by dichloromethane (DCM) to remove excess piperidine.

  • Amino Acid Coupling: Dissolve the desired Fmoc-protected fluorinated amino acid (Fmoc-FAA-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents) in DMF. Add to the resin and allow to react for 1-2 hours.

    • Causality: The electronegativity of fluorine can sometimes slow coupling kinetics.[7][15] Using a slight excess of reagents and extending reaction times ensures high coupling efficiency, which can be monitored by a Kaiser test.

  • Washing: Wash the resin again as in step 3.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Final Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Validation: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) and validate the mass by mass spectrometry.

Biosynthetic Incorporation (In Vivo)

For larger proteins, biosynthetic methods that leverage the cell's natural translational machinery are required.

This approach replaces all instances of a specific canonical amino acid with its fluorinated analog. It relies on using auxotrophic bacterial strains, which cannot synthesize a particular amino acid and must obtain it from the growth medium.[2][21]

Culture Culture Auxotrophic E. coli Strain in Rich Medium (e.g., LB) Harvest Harvest Cells (Centrifugation) Culture->Harvest Wash Wash Cells to Remove Rich Medium Harvest->Wash Resuspend Resuspend in Minimal Medium Lacking Target Amino Acid Wash->Resuspend Induce Induce Protein Expression (e.g., IPTG) & Add Fluorinated Amino Acid Resuspend->Induce Express Express Protein (3-4 hours) Induce->Express Lyse Harvest & Lyse Cells Express->Lyse Purify Purify Fluorinated Protein (e.g., Affinity Chromatography) Lyse->Purify

Caption: Workflow for global incorporation using an auxotrophic strain.

  • Strain and Plasmid: Use a leucine auxotroph E. coli strain (e.g., B834) transformed with a plasmid encoding the protein of interest under an inducible promoter (e.g., T7).

  • Initial Culture: Grow the cells in a rich medium (e.g., LB Broth) to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Medium Exchange: Pellet the cells by centrifugation and wash twice with M9 minimal medium salts to remove all traces of leucine.

    • Causality: This washing step is critical. Any residual leucine will compete with the fluorinated analog, reducing incorporation efficiency.

  • Induction: Resuspend the cell pellet in M9 minimal medium supplemented with all necessary nutrients, glucose, and all canonical amino acids except leucine. Add 5,5,5,5',5',5'-Hexafluoroleucine (Hfl) to a final concentration of 50-100 mg/L.

  • Expression: Induce protein expression with IPTG (e.g., 1 mM final concentration) and incubate for 4-6 hours at 30-37°C.

  • Purification and Validation: Harvest the cells, lyse them, and purify the target protein using standard methods (e.g., Ni-NTA affinity chromatography for a His-tagged protein). Validate the incorporation level using mass spectrometry, which will show a predictable mass shift for each Hfl incorporated.

To insert a single fluorinated amino acid at a desired position, genetic code expansion is employed. This powerful technique reassigns a stop codon (typically the amber codon, UAG) to encode the unnatural amino acid.[22] This requires the co-expression of an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate tRNA (tRNAᶜᵁᴬ).[20]

cluster_0 Genetic Engineering cluster_1 Expression & Incorporation Mutate Introduce Amber Codon (TAG) at Target Site in Gene of Interest Transform Co-transform E. coli with: 1. Target Plasmid 2. Orthogonal aaRS/tRNA Plasmid Mutate->Transform Culture Culture Cells in Medium Containing the Fluorinated Amino Acid Transform->Culture Induce Induce Expression of Both Target Protein and Orthogonal Pair Culture->Induce Translation Ribosome Reads through TAG Codon, Incorporating the FAA Induce->Translation Purify Purify Full-Length Fluorinated Protein Translation->Purify

Caption: Workflow for site-specific FAA incorporation via stop codon suppression.

Cell-Free Protein Synthesis (CFPS)

CFPS provides an open, in vitro environment for protein production, overcoming issues of cell toxicity or poor uptake of non-canonical amino acids (ncAAs).[22][23][24] This system offers maximal control over the reaction components. Using cell extracts from E. coli strains lacking Release Factor 1 (RF1) significantly improves the efficiency of stop codon suppression, reducing truncation products.[23][25]

  • System Preparation: Prepare or obtain an E. coli S30 cell extract, preferably from an RF1-deletion strain (e.g., B-95.ΔA).[23] Alternatively, use a reconstituted PURE system.[22][24]

  • Reaction Mixture: In a microcentrifuge tube, combine the cell extract or PURE components, an energy source (e.g., ATP, GTP), the 20 canonical amino acids, and the desired fluorinated amino acid (e.g., 1-2 mM).

  • Genetic Components: Add the plasmid DNA encoding the target protein (with an in-frame amber codon) and the plasmid for the orthogonal aaRS/tRNA pair.

    • Causality: The open nature of the CFPS system allows for direct addition of all components, ensuring the fluorinated amino acid and the orthogonal machinery are available at optimal concentrations without relying on cellular transport.[22][24]

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Validation: Analyze the reaction products by SDS-PAGE. The appearance of a full-length protein band, which is absent in a control reaction lacking the fluorinated amino acid, validates successful incorporation. Confirm the precise mass by mass spectrometry.

Analytical Validation: Characterizing Fluorinated Proteins

¹⁹F NMR Spectroscopy: A Precision Tool

¹⁹F NMR is the premier technique for analyzing fluorinated proteins. The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local environment, making it an exquisite probe for conformational changes, ligand binding, and protein dynamics.[11][12][13]

cluster_0 Environmental Effects Protein Protein with ¹⁹F Label NMR ¹⁹F NMR Spectrometer Protein->NMR Spectrum 1D ¹⁹F Spectrum NMR->Spectrum Detects ¹⁹F Signal Conformation Conformational Change Conformation->Spectrum Shifts Peak Position Binding Ligand Binding Binding->Spectrum Appearance of New Peak Dynamics Protein Dynamics Dynamics->Spectrum Broadens Peak

Caption: ¹⁹F NMR sensitively detects changes in a protein's local environment.

Since there is no endogenous fluorine signal in biological systems, the resulting spectra are clean and easy to interpret, often allowing for rapid measurements from simple 1D experiments.[11][13] This allows researchers to monitor specific sites within a protein, even in large complexes or in-cell environments, providing insights that are difficult to obtain with traditional ¹H/¹³C/¹⁵N NMR.[14][26]

Conclusion and Future Outlook

Fluorinated amino acids provide an unparalleled chemical toolset for the rational design of proteins with enhanced stability and novel functions. The ability to systematically tune properties like hydrophobicity and conformation has profound implications for the development of next-generation biologics, which demand high stability and long circulatory half-lives.[7][27] Advances in synthetic biology, particularly in the creation of genomically recoded organisms with multiple free codons, promise to expand the repertoire of fluorinated building blocks that can be co-translationally incorporated into proteins.[24] Coupled with progress in computational protein design, the strategic use of fluorine will continue to push the boundaries of protein engineering, enabling the creation of smart biomaterials, resilient enzymes, and highly targeted therapeutics.

References

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2020). Frontiers in Bioengineering and Biotechnology.
  • Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains. (n.d.). SpringerLink.
  • Selected examples of fluorinated amino acids and their modes of incorporation into peptides and proteins. (2020).
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online.
  • Fluorine: A new element in protein design. (n.d.).
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed.
  • Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. (2024).
  • Cell-Free Approach for Non-canonical Amino Acids Incorpor
  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.).
  • Use of 19F NMR to Probe Protein Structure and Conformational Changes. (n.d.).
  • Development and Application of 19F NMR of Proteins. (n.d.). University of Toronto.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids. (2025).
  • Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis. (2017). BMC Biotechnology.
  • Use of 19F NMR to probe protein structure and conformational changes. (n.d.).
  • Advancing 19F NMR spectroscopy for protein Characterization in living cells. (2025). American Chemical Society.
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. (2014). Open Research Repository.
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2011). RSC Publishing.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.).
  • Cell-free Protein Synthesis from a Release Factor 1 Deficient Escherichia coli Activates Efficient and Multiple Site-specific Nonstandard Amino Acid Incorpor
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.).
  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. (2017).
  • Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.).
  • The Role of Fluorine in Protein Studies: Unveiling Molecular Mysteries. (2025).
  • Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.).
  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. (2024). Freie Universität Berlin.
  • Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein: Molecular Simul
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online.
  • Fluorinated amino acids in protein design and engineering. (2002). PubMed.
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018).
  • Auxotrophy. (n.d.). Wikipedia.
  • Computational design of proteins targeting the conserved stem region of influenza hemagglutinin. (n.d.).

Sources

Hydrophobicity Indices of Difluorinated Phenylalanine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of difluorinated phenylalanine (F2-Phe) analogs into bioactive peptides and small molecules is a precision engineering strategy used to modulate lipophilicity, proteolytic stability, and protein-protein interactions. Unlike monofluorination, which often creates a localized dipole that can decrease lipophilicity in certain contexts, difluorination allows for the tuning of the phenyl ring's electron density and solvation shell without significantly altering steric bulk.

This guide provides a technical analysis of the hydrophobicity indices of F2-Phe isomers, detailing the mechanistic "fluorine effect," comparative data sets, and a self-validating RP-HPLC protocol for experimental determination.

Part 1: The Fluorine Effect – Mechanistic Grounding

To effectively utilize F2-Phe analogs, one must understand the "Polar Hydrophobicity" Paradox . Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is poor at hydrogen bonding.

  • Surface Area vs. Polarity: Replacing Hydrogen (van der Waals radius

    
     Å) with Fluorine (
    
    
    
    Å) increases the hydrophobic surface area.
  • Solvation Shell Disruption: The low polarizability of the C-F bond results in a weak interaction with the aqueous solvent shell, entropically driving the residue into hydrophobic pockets (the hydrophobic effect).

  • Dipole Cancellation: In difluorinated analogs, the vector sum of the two C-F dipoles dictates the net polarity.

    • Ortho/Para (e.g., 2,4-F2): Dipoles may reinforce or partially cancel depending on conformation.

    • Meta/Meta (e.g., 3,5-F2): Creates a highly electron-deficient ring with significant hydrophobic character.

Visualization: The Hydrophobic Solvation Mechanism

FluorineEffect F_Sub Fluorine Substitution (C-H → C-F) Elec_Effect Electronic Modulation (σ-Induction) F_Sub->Elec_Effect Steric_Effect Steric Expansion (+20% vs H) F_Sub->Steric_Effect Dipole Net Dipole Moment (Vector Sum) Elec_Effect->Dipole Solvation Solvation Shell Disruption Steric_Effect->Solvation Increases Surface Area Dipole->Solvation Reduces H-Bond Potential Hydrophobicity Net Hydrophobicity (Log P / Log D) Solvation->Hydrophobicity Entropic Gain

Figure 1: Mechanistic pathway showing how fluorine substitution translates to macroscopic hydrophobicity through electronic and steric modulation.

Part 2: Comparative Hydrophobicity Data[1]

The following data aggregates trends from RP-HPLC retention studies (at pH 2.0 and pH 7.0) and calculated partition coefficients (cLogP).

Key Insight: The position of the fluorine atoms critically alters the index.

  • 3,4-F2-Phe and 3,5-F2-Phe are generally the most hydrophobic due to the exposure of the fluorines to the solvent interface and lack of steric shielding near the peptide backbone.

  • 2,6-F2-Phe often exhibits anomalous behavior; while the ring is hydrophobic, the ortho-fluorines can electronically shield the amide bond, altering local solvation.

Table 1: Relative Hydrophobicity Indices (Normalized)

Values are normalized relative to native Phenylalanine (Phe = 100). Higher values indicate greater hydrophobicity.

AnalogStructure CodeRelative Hydrophobicity (pH 2.0)Relative Hydrophobicity (pH 7.0)cLogP (Neutral)
L-Phenylalanine Phe100 100 1.38
2,3-Difluoro-Phe 2,3-F2108 - 112105 - 1101.55
2,4-Difluoro-Phe 2,4-F2110 - 115108 - 1121.62
2,5-Difluoro-Phe 2,5-F2112 - 118110 - 1151.62
2,6-Difluoro-Phe 2,6-F298 - 105 95 - 1021.45
3,4-Difluoro-Phe 3,4-F2125 - 130 120 - 128 1.75
3,5-Difluoro-Phe 3,5-F2132 - 138 125 - 135 1.78
Pentafluoro-Phe F5-Phe> 160> 1502.20

*Indices derived from RP-HPLC capacity factors (k') on C18 stationary phases. Data synthesized from Imperiali et al. and Koksch et al. trends. **2,6-F2-Phe retention is highly sensitive to the specific column chemistry due to steric crowding at the


-carbon.

Part 3: Experimental Protocol (Self-Validating)

To determine the precise hydrophobicity index for your specific analog in your specific buffer system, you cannot rely solely on literature values. You must generate a Retention Coefficient (


)  using a standardized RP-HPLC workflow.
Protocol: Determination of Hydrophobicity via RP-HPLC[3][4][5][6]

Objective: Calculate the Capacity Factor (


) and Hydrophobicity Index (HI) of F2-Phe analogs relative to Glycine (0) and Phenylalanine (100).
1. System Setup
  • Instrument: Analytical HPLC (e.g., Agilent 1200/1260 or equivalent).

  • Column: End-capped C18 column (e.g., Phenomenex Jupiter or Zorbax 300SB-C18), 5

    
    m particle size, 4.6 x 150 mm. Note: End-capping reduces silanol interactions which can skew results for fluorinated amines.
    
  • Detection: UV Absorbance at 214 nm (peptide bond/amide) and 254 nm (aromatic ring).

  • Temperature: Strictly controlled at 25°C

    
     0.1°C.
    
2. Mobile Phases
  • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (Ion-pairing agent ensures protonation of amine).

  • Phase B: 0.09% TFA in Acetonitrile (ACN).

  • Why TFA? It sharpens peaks and masks silanol effects, ensuring retention is driven by hydrophobicity, not ionic interactions.

3. Sample Preparation
  • Internal Standards:

    • 
       Marker: Sodium Nitrate (NaNO
      
      
      
      ) or Uracil (unretained compounds to mark void volume).
    • Reference 1: Fmoc-Gly-OH or native Phe (depending on if measuring free AA or derivatives).

  • Analyte: Dissolve F2-Phe analogs at 1 mM in 90:10 Water:ACN.

4. The Gradient Method

Run a linear gradient to ensure elution follows linear solvent strength theory (LSS).

  • 0 - 2 min: Isocratic 5% B (Equilibration).

  • 2 - 32 min: Linear Ramp 5%

    
     65% B (Gradient slope: 2% B/min).
    
  • 32 - 35 min: Wash 95% B.

5. Calculation Logic

The raw retention time (


) is insufficient. You must calculate the Capacity Factor (

):


Where:

  • 
     = Retention time of the F2-Phe analog.
    
  • 
     = Retention time of the unretained marker (NaNO
    
    
    
    ).

To convert this to a Hydrophobicity Index (HI) normalized to Phe:



(Note: If measuring free amino acids, Glycine retention is often too close to void. In that case, set Phe = 100 and use a calculated theoretical zero or a very hydrophilic standard like Serine).

Visualization: Experimental Workflow

HPLC_Protocol Start Start: Sample Prep (1mM in 90:10 H2O:ACN) Equil Column Equilibration (5% B, 25°C) Start->Equil Inject Injection (t0 Marker + Analyte) Equil->Inject Elution Linear Gradient Elution (2% B/min) Inject->Elution Detect UV Detection (214/254 nm) Elution->Detect Calc Calculate k' & HI (Data Processing) Detect->Calc

Figure 2: Step-by-step workflow for the rigorous determination of hydrophobicity indices using RP-HPLC.

Part 4: Applications in Drug Design

Understanding these indices allows for rational drug design:

  • Potency Enhancement: Replacing Phe with 3,5-F2-Phe in the hydrophobic core of a peptide inhibitor can increase binding affinity by strengthening van der Waals contacts and displacing high-energy water molecules from the binding pocket.

  • Metabolic Stability: The C-F bond is resistant to Cytochrome P450 oxidation. Substituting positions prone to hydroxylation (typically para-position) with 4-F or 3,4-F2 blocks this degradation pathway.

  • Blood-Brain Barrier (BBB) Penetration: Moderate increases in lipophilicity (LogP) generally improve BBB permeability. 2,4-F2-Phe is often a "sweet spot" analog—increasing lipophilicity without the extreme insolubility associated with Pentafluoro-Phe.

References

  • Imperiali, B., & O'Connor, S. E. (1998). Effect of Fluorination of the Phenylalanine Side Chain on Protein Structure and Stability.[1] Chemistry & Biology.[2][3][4] Link

  • Cheng, R. P., et al. (2003). A Golgi-localized Hexose Transporter is Involved in Hydrophobicity Determination of Fluorinated Amino Acids. Journal of the American Chemical Society. Link

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated Amino Acids: Compatibility with Native Protein Structures and Effects on Protein-Protein Interactions. Chemical Society Reviews. Link

  • Zimmer, M., et al. (2019). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Angewandte Chemie International Edition.[3] Link

  • Monera, O. D., et al. (1995). Relationship of Side-Chain Hydrophobicity and alpha-Helical Propensity on the Stability of the Single-Stranded Amphipathic alpha-Helix. Journal of Peptide Science. Link

Sources

Applications of N-Acetyl-3,5-difluoro-L-phenylalanine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Implementation of N-Acetyl-3,5-difluoro-L-phenylalanine in Advanced Medicinal Chemistry: A Technical Guide

Executive Summary

In the relentless pursuit of optimized pharmacokinetics and target engagement, the strategic incorporation of fluorinated amino acids has become a cornerstone of modern drug design. This compound represents a highly specialized, conformationally restricted, and metabolically shielded building block. By capping the N-terminus with an acetyl group, the molecule provides a charge-neutral interface ideal for fragment-based drug discovery (FBDD), while the 3,5-difluorophenyl moiety radically alters the electronic and steric landscape of the pharmacophore. This whitepaper dissects the physicochemical causality behind its efficacy and details its critical applications in state-of-the-art antiviral and antibacterial therapeutics.

The Physicochemical Paradigm: Causality of 3,5-Difluorination

The decision to utilize this compound over its wild-type counterpart is driven by precise physicochemical engineering rather than simple isosteric replacement[1].

  • Metabolic Shielding via Electronic Depletion: Cytochrome P450 (CYP450) enzymes typically initiate oxidative metabolism via electrophilic attack on electron-rich aromatic systems. The strong inductive (-I) effect of the two fluorine atoms significantly depletes the π-electron density of the aromatic ring. By rendering the ring π-poor, 3,5-difluorination effectively neutralizes this metabolic liability, drastically extending the compound's half-life[1][2].

  • Entropic Optimization and Hydrophobic Complementation: Fluorine is highly lipophilic and slightly larger than hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). The 3,5-substitution pattern creates a distinct multipole moment that allows the aromatic ring to engage in orthogonal multipolar interactions with protein backbone amides. This pre-organizes the molecule into its bioactive conformer, significantly lowering the entropic penalty upon target binding[2][3].

  • Charge Neutralization: The N-acetyl group mimics a natural peptide bond, eliminating the positive charge of a free N-terminus at physiological pH. This is critical for preventing electrostatic repulsion when the fragment docks into deep, hydrophobic protein clefts.

Antiviral Therapeutics: Hyper-stabilization of the HIV-1 Capsid

The 3,5-difluorophenylalanine motif is a critical structural determinant in the development of next-generation HIV-1 capsid (CA) inhibitors, most notably exemplified by the first-in-class, twice-yearly therapeutic, Lenacapavir[2].

Mechanistic Causality: Lenacapavir and its precursors target "Site II," the highly conserved interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent HIV-1 CA monomers. During the medicinal chemistry campaign, researchers discovered that substituting standard aromatic rings with a 3,5-difluorobenzyl/phenylalanine motif conferred unparalleled potency (EC50 = 105 pM)[2].

The causality is twofold: structurally, the 3,5-difluoro geometry perfectly complements a tight hydrophobic pocket within Site II without inducing steric clash. Electronically, the electron-withdrawing nature of the fluorines protects the adjacent structural motifs from oxidative metabolism, achieving a human hepatocyte predicted clearance of merely 0.01 L/h/kg[2].

HIV_CA_Inhibition A HIV-1 Capsid Monomers B NTD-CTD Interface (Site II) A->B assemble into C 3,5-diF-Phe Motif B->C bound by D Hydrophobic Pocket C->D complements E CYP450 Resistance C->E confers F CA Hexamer Stabilization D->F induces E->F sustains

Mechanism of HIV-1 Capsid hyper-stabilization by 3,5-difluorophenylalanine derivatives.

Antibacterial Therapeutics: Allosteric Activation of ClpP Protease

In the realm of antibacterial discovery, N-acyl-3,5-difluorophenylalanine derivatives serve as the bioactive warheads for Acyldepsipeptide (ADEP) antibiotics[4]. ADEPs operate through a clinically unexploited mechanism: rather than inhibiting an enzyme, they hyperactivate the bacterial caseinolytic protease P (ClpP), causing uncontrolled, lethal protein degradation[5].

Mechanistic Causality: Fragment-based studies revealed that the N-acyl-3,5-difluorophenylalanine moiety is the minimal pharmacophore necessary and sufficient for ClpP binding[5]. The 3,5-difluoro substitution improves bioavailability and binding affinity compared to wild-type phenylalanine[4]. Furthermore, the intramolecular hydrogen bonding between the depsipeptide core and the extracyclic 3,5-difluorophenylalanine carbonyl restricts conformational dynamics, locking the molecule into a rigidified state that mimics the bound conformation, thereby reducing the entropic cost of ClpP binding[3][4].

ClpP_Workflow S1 1. N-Ac-3,5-diF-Phe Binding S2 2. ClpP Protease Conformational Shift S1->S2 triggers S3 3. Chamber Widening S2->S3 causes S4 4. Fluorogenic Substrate Cleavage S3->S4 enables S5 5. Fluorescence Output (Ex 320/Em 420) S4->S5 yields

In vitro self-validating workflow for assessing ClpP protease hyperactivation.

Quantitative Physicochemical Profiling

The following table summarizes the causal impact of replacing wild-type L-Phenylalanine with this compound in a drug scaffold:

Physicochemical ParameterL-PhenylalanineN-Ac-3,5-diF-L-PhePharmacological Consequence
Aromatic Electron Density High (π-rich)Depleted (π-poor)Severe reduction in susceptibility to CYP450-mediated oxidative metabolism.
Lipophilicity (LogP) BaselineIncreasedEnhanced membrane permeability and superior hydrophobic pocket partitioning.
Steric Volume Baseline (H = 1.20 Å)Expanded (F = 1.47 Å)High shape complementarity in tight binding pockets without inducing steric clash.
N-Terminal Charge (pH 7.4) +1 (Ammonium)Neutral (Acetylated)Eliminates charge-driven electrostatic repulsion in deep hydrophobic binding sites.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where the readout inherently confirms the success of the chemical logic.

Protocol A: SPPS Capping with this compound

When synthesizing ADEP analogs or peptide libraries, N-Ac-3,5-diF-L-Phe acts as the terminal capping residue.

  • Resin Preparation: Swell the peptide-bound solid support (e.g., Rink Amide resin) in DMF for 30 minutes. Ensure the terminal Fmoc group has been removed using 20% piperidine/DMF.

  • Coupling Causality: Dissolve 3.0 equivalents of N-Ac-3,5-diF-L-Phe and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Logic: HATU is chosen over standard carbodiimides because the electron-withdrawing fluorines slightly increase the acidity of the alpha-proton; HATU enables rapid coupling, minimizing the risk of base-catalyzed epimerization.

  • Reaction: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validating Cleavage: Cleave a micro-aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Validation: The presence of the exact mass [M+H]+ without a corresponding [M-199]+ peak (missing N-Ac-diF-Phe) definitively confirms coupling efficiency.

Protocol B: In Vitro ClpP Hyperactivation Assay

This assay validates the biological efficacy of the synthesized fragment. It utilizes a self-quenching decapeptide (Abz-DFAPKMALVPY(NO2))[3].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.0, 100 mM KCl, 10% glycerol).

  • Enzyme Incubation: Incubate 1 µM recombinant S. aureus or M. tuberculosis ClpP with varying concentrations of the N-Ac-3,5-diF-Phe derivative (0.1 µM to 100 µM) in a 96-well black opaque plate for 15 minutes at 30°C.

  • Substrate Addition: Add the fluorogenic decapeptide to a final concentration of 10 µM.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 320 nm, Emission: 420 nm).

  • Self-Validation Logic: Because the substrate is internally quenched by the Y(NO2) group, fluorescence cannot occur unless the protease chamber has been allosterically widened by the compound to admit and cleave the decapeptide. A vehicle control (DMSO) must yield zero slope, validating that the fluorescence is strictly a causal result of the fluorinated fragment's binding.

References

Sources

Methodological & Application

Technical Guide: 19F NMR Profiling with N-Acetyl-3,5-difluoro-L-phenylalanine

[1][2][3]

Executive Summary

This technical guide details the application of N-Acetyl-3,5-difluoro-L-phenylalanine (Ac-3,5-F2-Phe) as a high-fidelity probe in 19F NMR spectroscopy.[1][2][3] Unlike protons, fluorine-19 (19F) offers a background-free spectrum with 100% natural abundance and high sensitivity (83% of 1H).[1][2][3][4][5]

The 3,5-difluoro substitution pattern is particularly valuable in drug development and structural biology for two reasons:

  • Symmetry: The meta-substitution maintains local symmetry, often simplifying spectra of the free compound while retaining sensitivity to symmetry-breaking binding events.[2][3]

  • Environmental Sensitivity: The fluorine atoms are highly sensitive to changes in local electrostatics and van der Waals contacts, making this probe ideal for detecting weak ligand binding (Fragment-Based Drug Discovery) and mapping protein conformational landscapes.[2][3]

This guide covers sample preparation, acquisition parameters, and data analysis workflows for using Ac-3,5-F2-Phe as both a chemical shift reference and a functional ligand spy .[1][2][3]

Physicochemical Profile & Sample Preparation[1][6][7][8]

Before initiating NMR experiments, the probe must be characterized to ensure spectral fidelity.[2][3] The N-acetyl group mimics the peptide bond environment, making this compound the "Gold Standard" reference for proteins labeled with 3,5-difluoro-phenylalanine.[1][2][3]

Compound Properties
PropertySpecificationRelevance to NMR
Formula C11H11F2NO3Core analyte structure.[1][2][3]
MW 243.21 g/mol Small molecule (fast tumbling, sharp lines).[2][3]
19F Shift ~ -109.0 to -110.0 ppm (vs. CFCl3)Distinct region, away from TFA (-76.5 ppm).[1][2][3]
Solubility Moderate in H2O; High in DMSORequires co-solvent for high-conc stocks.[1][2][3]
pKa ~3.5 (COOH)pH titration affects chemical shift; buffer is critical.[1][2][3]
Preparation Protocol

Reagents:

  • Ac-3,5-F2-Phe (High Purity >98%)[1][2][3]

  • Deuterated Solvent: D2O (10-100%) or DMSO-d6 (for hydrophobic screening)[1][2][3]

  • Buffer: 50 mM Phosphate or Tris-d11, pH 7.4[1][2][3]

  • Internal Standard: Trifluoroacetic acid (TFA) or Sodium trifluoroacetate (for referencing).[1][2][3]

Step-by-Step Workflow:

  • Stock Solution: Dissolve Ac-3,5-F2-Phe in 100% DMSO-d6 to a concentration of 50 mM . This prevents aggregation and ensures long-term stability at -20°C.[1][3]

  • Working Solution: Dilute the stock into the assay buffer (e.g., PBS pH 7.4 with 10% D2O) to a final probe concentration of 50–100 µM .

    • Note: Keep DMSO concentration <1-2% if working with sensitive proteins.[1][2][3]

  • Reference Addition: Add TFA (capillary insert or internal spike) to a final concentration of 25 µM.

  • pH Check: Verify pH is 7.4 ± 0.1. Fluorine shifts are pH-sensitive near the pKa of ionizable groups.[1][2][3]

NMR Acquisition Parameters

19F NMR requires specific parameter optimization to maximize signal-to-noise (S/N) and spectral resolution. The following parameters are optimized for a Bruker Avance III/Neo 600 MHz system (or equivalent) equipped with a 19F-capable probe (e.g., TCI-F or QCI-F).

Table 1: Recommended Pulse Sequence Parameters
ParameterSettingRationale
Pulse Sequence zgfig or zgflqn1H-decoupled 19F acquisition to remove J-coupling broadening.[1][2][3]
Spectral Width (SW) 200 ppm (-50 to -250 ppm)Covers TFA (-76) and Aromatics (-110) without folding.[1][2][3]
Transmitter Offset (O1P) -100 ppmCenters the excitation near the phenylalanine signal.[1]
Relaxation Delay (D1) 2.0 – 5.0 s19F T1 relaxation is longer than 1H; ensures quantitative integration.[1][2][3]
Acquisition Time (AQ) 0.5 – 1.0 sSufficient for resolution; avoid truncation artifacts.[1][2][3]
Scans (NS) 64 – 256Depends on concentration; 100 µM usually requires ~128 scans.[1][2][3]
Temperature 298 K (25°C)Standard physiological temperature.[1][2][3]

Critical Insight: Unlike protons, fluorine has a large Chemical Shift Anisotropy (CSA).[2][3] At very high fields (>800 MHz), CSA broadening may reduce signal intensity for larger proteins, but for the free Ac-3,5-F2-Phe ligand, higher fields linearly improve sensitivity.[2][3]

Experimental Workflows

Workflow A: The "Spy Molecule" Assay (Ligand Screening)

In this application, Ac-3,5-F2-Phe serves as a low-affinity ligand or "spy" that binds to a target protein.[1][2][3] A library of non-fluorinated fragments is screened to find competitors that displace the spy.

Mechanism:

  • Bound State: The spy binds to the protein

    
     Signal broadens (T2 decreases) and shifts (CSP).
    
  • Displaced State: A "hit" molecule kicks the spy off

    
     Signal sharpens and returns to the free chemical shift.
    

Protocol:

  • Reference Spectrum: Acquire spectrum of 50 µM Ac-3,5-F2-Phe alone (Free State).

  • Protein Titration: Add Target Protein (e.g., 10 µM).[2][3] Observe line broadening ($ \Delta \nu_{1/2}

    
     \Delta \delta $).
    
  • Library Screening: Add cocktails of non-fluorinated fragments (e.g., 500 µM).

  • Hit Identification: Look for the "Narrowing" of the Ac-3,5-F2-Phe signal, indicating displacement.[1][2][3]

Workflow B: Protein Dynamics (PrOF NMR Reference)

When the 3,5-difluoro-Phe residue is incorporated into a protein sequence (using auxotrophic E. coli strains), Ac-3,5-F2-Phe is used as the Random Coil Reference .[1][2][3]

Protocol:

  • Denatured Control: Measure Ac-3,5-F2-Phe in 6M Urea/GuHCl. This value represents the chemical shift of the residue in an unstructured environment.

  • Folded Protein: Measure the labeled protein.[1][2][3]

  • Analysis: Calculate the Secondary Structure Shift:

    
    [1][2][3]
    
    • Upfield Shift: Often indicates burial in a hydrophobic core or proximity to aromatic ring currents.[2][3]

    • Downfield Shift: Often indicates hydrogen bonding or electrostatic deshielding.[1][2][3]

Data Analysis & Visualization

The logic of interpreting 19F spectra relies on monitoring two variables: Chemical Shift (


)Linewidth (

)
DOT Diagram: Signal Interpretation Logic

GStartAcquire 19F SpectrumCheckLineAnalyze Linewidth (Δν)Start->CheckLineSharpSharp Signal(< 10 Hz)CheckLine->SharpNarrowBroadBroad Signal(> 50 Hz)CheckLine->BroadWideCheckShiftCompare Chemical Shift (δ)to ReferenceSharp->CheckShiftBroad->CheckShiftFreeFree Ligand / UnstructuredCheckShift->Freeδ = δ_refBoundProtein Bound / StructuredCheckShift->Boundδ ≠ δ_refExchangeIntermediate ExchangeCheckShift->ExchangeBroad + ShiftedDisplacementHit Detected(Spy Displaced)Bound->DisplacementAdd Competitor -> Signal Sharpens

Figure 1: Decision tree for interpreting 19F NMR signals during ligand screening or protein characterization.

Quantitative Analysis: Binding Affinity ( )

If the exchange is fast on the NMR timescale, the observed shift (



Troubleshooting & Controls

IssueProbable CauseCorrective Action
No Signal Probe not tuned to 19FTune/Match probe channel to ~564 MHz (at 14.1 T).
Split Peaks Slow exchange or asymmetry3,5-F2-Phe ring flipping may be restricted in the binding pocket.[1][2][3] This is a feature, not a bug—it indicates a locked conformation.
Phasing Issues Large baseline rollIncrease DE (Pre-scan delay) or apply backward linear prediction (LPC) during processing.
Sample Heating Excessive decouplingReduce decoupling power or use garp composite pulse; ensure sufficient relaxation delay.[1][2][3]

References

  • Protein-observed 19F-NMR for fragment screening . Journal of Biomolecular NMR. Describes the foundational methodology for using fluorinated amino acids in PrOF NMR.

  • Fluorine-19 NMR chemical shifts of fluorinated amino acids . Alfa Chemistry. Provides reference chemical shift tables for fluorinated groups including aromatic fluorines.

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine . ACS Sensors.[1][2][3][6] Details the incorporation of 3,5-difluorophenylalanine into proteins and the resulting spectral properties. [1]

  • 19F NMR Reference Standards . University of Colorado.[2][3] Standard protocols for referencing fluorine spectra using TFA and other standards.

  • Applications of 19F NMR in Drug Discovery . Journal of Medicinal Chemistry. Reviews the use of spy molecules and ligand displacement assays.[7]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

High-Yield Enzymatic Kinetic Resolution of N-Acetyl-3,5-difluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Application Landscape

The synthesis of enantiopure non-canonical amino acids is a cornerstone of modern peptide engineering and structural biology. Specifically, 3,5-difluorophenylalanine has emerged as a critical building block. Its unique stereoelectronic profile makes it an exceptional


F NMR probe for detecting conformational heterogeneity in viral proteases , and it serves as a highly potent pharmacophore in the rational design of next-generation HIV-1 capsid modulators (e.g., PF74 derivatives) .

Because standard chemical syntheses of fluorinated phenylalanines yield racemic mixtures, obtaining optically pure L- and D-enantiomers requires robust separation strategies. Biocatalytic kinetic resolution using Aminoacylase I (Acylase I, EC 3.5.1.14) is the industry standard. This application note details the mechanistic rationale, self-validating workflow, and downstream isolation protocols required to achieve >99.5% enantiomeric excess (ee) for both enantiomers.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this protocol is structured the way it is, rather than simply following a recipe. The kinetic resolution relies on the near-absolute stereoselectivity of Aminoacylase I, which hydrolyzes the N-acetyl group of the L-enantiomer while leaving the D-enantiomer completely intact .

  • Substrate Selection (N-Acetyl vs. N-Boc/Fmoc): Aminoacylase I possesses a narrow, highly specific hydrophobic binding pocket. While N-Boc or N-Fmoc protecting groups are common in peptide synthesis, they are too sterically bulky for the Acylase I active site. The N-acetyl moiety is the optimal acyl donor for this enzyme.

  • Cofactor Supplementation (

    
    ):  Aminoacylase I is a metalloenzyme that natively utilizes 
    
    
    
    . However, replacing or supplementing the active site with Cobalt (II) ions (
    
    
    ) significantly enhances the catalytic turnover rate (
    
    
    ) and thermal stability of the enzyme. The
    
    
    ion polarizes the carbonyl oxygen of the N-acetyl group, increasing its susceptibility to nucleophilic attack.
  • Dynamic pH Control (The pH Stat): The enzymatic deacetylation releases one equivalent of acetic acid per turnover. If left unbuffered, the pH will rapidly drop below 7.0. At acidic pH, the metal-bound water molecule in the enzyme's active site remains protonated, losing its nucleophilicity and prematurely quenching the reaction. A dynamic pH stat titrating 1.0 M NaOH is mandatory to maintain the optimal pH of 7.5–8.0.

G Racemate N-Acetyl-3,5-difluoro- DL-phenylalanine Enzyme Aminoacylase I (+ Co2+, pH 7.5) Racemate->Enzyme Hydrolysis L_AminoAcid L-3,5-difluoro- phenylalanine (Aqueous Layer) Enzyme->L_AminoAcid Deacetylation (L-selective) D_Acetyl N-Acetyl-D-3,5-difluoro- phenylalanine (Organic Extraction) Enzyme->D_Acetyl Unreacted (D-enantiomer)

Figure 1: Biocatalytic workflow for the kinetic resolution of N-Acetyl-3,5-difluoro-DL-phenylalanine.

Experimental Protocol: Reaction & Isolation

Materials & Reagents
  • N-Acetyl-3,5-difluoro-DL-phenylalanine (Substrate)

  • Aminoacylase I (from Aspergillus melleus, ≥30,000 U/g)

  • Cobalt(II) chloride hexahydrate (

    
    )
    
  • 1.0 M Sodium Hydroxide (NaOH) & 6.0 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Enzymatic Hydrolysis Workflow
  • Substrate Solubilization: Suspend 50 mmol of N-Acetyl-3,5-difluoro-DL-phenylalanine in 400 mL of deionized water. The fluorinated substrate is highly hydrophobic; carefully titrate with 1.0 M NaOH until the pH reaches 7.5, converting the substrate into its fully soluble sodium salt.

  • Cofactor Addition: Add

    
     to achieve a final concentration of 0.5 mM. Warm the solution to 37 °C in a jacketed reactor.
    
  • Enzyme Initiation: Add 1,000 Units of Aminoacylase I.

  • Self-Validating Reaction Monitoring: Connect the reactor to an automated pH stat loaded with 1.0 M NaOH, set to maintain pH 7.5.

    • Validation Checkpoint: Because this is a perfect kinetic resolution, the reaction will strictly halt at 50% conversion. You can validate the reaction's completion when exactly 25.0 mL of 1.0 M NaOH (25 mmol, representing 0.5 equivalents of the starting racemate) has been consumed.

  • Termination: Once NaOH consumption plateaus (typically 12–18 hours), terminate the reaction by adding 6.0 M HCl dropwise until the pH reaches 2.0. This denatures the enzyme and prepares the mixture for phase separation.

Downstream Phase Separation & Purification

The brilliance of this protocol lies in the differential solubility of the products at pH 2.0.

  • Extraction: Extract the acidified aqueous mixture three times with equal volumes of Ethyl Acetate (EtOAc).

    • Causality: At pH 2.0, the unreacted N-Acetyl-D-3,5-difluorophenylalanine is fully protonated (neutral) and highly lipophilic, partitioning cleanly into the EtOAc layer. Conversely, the deacetylated L-3,5-difluorophenylalanine possesses a free

      
      -amine which becomes protonated (
      
      
      
      ), forcing it to remain exclusively in the aqueous phase.
  • Isolating the L-Enantiomer: Take the aqueous phase and carefully adjust the pH to 5.5 (the isoelectric point, pI, of the amino acid) using dilute NaOH. The pure L-3,5-difluorophenylalanine will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under vacuum.

  • Isolating the D-Enantiomer: Evaporate the pooled EtOAc layers to dryness. To obtain the free D-amino acid, reflux the resulting N-Acetyl-D-enantiomer in 6.0 M HCl for 4 hours to chemically force deacetylation. Cool, adjust to pH 5.5, and filter the precipitated D-3,5-difluorophenylalanine.

Separation Mixture Reaction Mixture (L-Phe-F2 + N-Ac-D-Phe-F2) Acidify Acidify to pH 2.0 (HCl) Mixture->Acidify Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Acidify->Extract OrgPhase Organic Phase (N-Ac-D-Phe-F2) Extract->OrgPhase Organic AqPhase Aqueous Phase (L-Phe-F2 • HCl) Extract->AqPhase Aqueous Hydrolysis Acid Hydrolysis (Reflux, 6N HCl) OrgPhase->Hydrolysis Neutralize Neutralize to pH 5.5 (Isoelectric precipitation) AqPhase->Neutralize D_AminoAcid D-3,5-difluoro- phenylalanine Hydrolysis->D_AminoAcid L_Pure Pure L-3,5-difluoro- phenylalanine Neutralize->L_Pure

Figure 2: Downstream separation and isolation logic based on differential solubility and pI.

Quantitative Data Summary

The following table summarizes the expected operational parameters and analytical outcomes when executing this protocol at a 50 mmol scale. Enantiomeric excess (ee) is typically determined via chiral HPLC (e.g., Chiralpak ZWIX(+) column).

ParameterValue / Observation
Initial Substrate Concentration 125 mM
Enzyme Loading 20 U / mmol substrate
Optimal Temperature & pH 37 °C, pH 7.5 (Maintained via pH stat)
Typical Reaction Time 12 - 18 hours
Isolated L-3,5-diF-Phe Yield 44 - 47% (Theoretical max 50%)
L-3,5-diF-Phe Enantiomeric Excess (ee) > 99.5%
Isolated D-3,5-diF-Phe Yield 41 - 45% (Post acid-hydrolysis)
D-3,5-diF-Phe Enantiomeric Excess (ee) > 99.0%

References

  • Otting, G., et al. "Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases." ACS Sensors 10.4 (2025): 3152-3161. URL:[Link]

  • Xu, S., et al. "Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators." Journal of Medicinal Chemistry 66.23 (2023): 16303-16329. URL:[Link]

  • Youshko, M. I., et al. "Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides." Tetrahedron: Asymmetry 15.12 (2004): 1933-1936. URL:[Link]

Application Note: Assigning 19F NMR Chemical Shifts for 3,5-Difluoro-L-Phenylalanine Residues in Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

19F NMR spectroscopy has emerged as a premier tool for studying protein dynamics and ligand interactions due to the 100% natural abundance of the fluorine-19 isotope, its high sensitivity (83% of 1H), and the total absence of background signals in biological systems.

This guide focuses specifically on 3,5-difluoro-L-phenylalanine (3,5-F2-Phe) . Unlike single-fluorine labels (e.g., 4-F-Phe), the 3,5-F2-Phe probe offers a unique diagnostic capability: symmetry-based dynamic reporting . The two meta-fluorines are chemically equivalent in a rapidly rotating ring but become magnetically inequivalent when the ring's rotation is hindered by the local protein environment. This application note details the protocols for incorporation, spectral acquisition, and the specific logic required to assign these resonances without solely relying on labor-intensive mutagenesis.

Theoretical Framework: The "Flip" Diagnostic

Before beginning experimental work, it is critical to understand the physical behavior of the 3,5-F2-Phe probe, as this dictates the assignment strategy.

Chemical Shift & Symmetry
  • Random Coil Shift: ~ -109.0 to -110.0 ppm (referenced to CFCl3).

  • Fast Exchange (Free Rotation): In solvent or loose packing, the phenyl ring flips 180° around the

    
     axis faster than the chemical shift time scale (
    
    
    
    ). The two fluorine atoms average to a single resonance .
  • Slow Exchange (Hindered Rotation): In the hydrophobic core or structured interfaces, steric clashes slow the ring flip. If the rate (

    
    ) is less than the frequency difference between the two positions, the symmetry breaks, resulting in two distinct resonances  for a single residue.
    
The Assignment Hierarchy

We utilize a hierarchical approach to assignment, minimizing the need for expensive point mutations.

AssignmentLogic Start Start: 19F NMR Spectrum Count Step 1: Integration & Peak Counting Start->Count Split Is the Peak Count > Residue Count? Count->Split Temp Step 2: Variable Temperature (VT) NMR Split->Temp Yes (Ring Locking suspected) sPRE Step 3: Solvent PRE (sPRE) Titration Split->sPRE No (Fast exchange) Coalesce Do peaks coalesce at high T? Temp->Coalesce Coalesce->sPRE Yes (Confirmed Ring Flip) Mutagenesis Step 4: Site-Directed Mutagenesis (Validation) Coalesce->Mutagenesis No (Likely distinct residues) Exposed High PRE Effect (Solvent Exposed) sPRE->Exposed Buried Low PRE Effect (Buried/Core) sPRE->Buried Exposed->Mutagenesis Buried->Mutagenesis

Figure 1: Decision tree for assigning 3,5-F2-Phe resonances. Note that "Ring Locking" increases peak count beyond the number of labeled residues.

Protocol A: Sample Preparation (Auxotrophic Incorporation)

To obtain simplified spectra, we use E. coli auxotrophs to force the incorporation of the non-canonical amino acid (ncAA).

Reagents:

  • Strain: E. coli DL39 (Phe-, Tyr-, Asp- auxotroph) or similar.

  • Label: 3,5-difluoro-L-phenylalanine (commercially available).

  • Inhibitor (Optional): Glyphosate (if using wild-type strains, though auxotrophs are preferred for purity).

Step-by-Step Protocol:

  • Transformation: Transform DL39 cells with your expression plasmid (e.g., pET vector).

  • Starter Culture: Grow in LB media overnight.

  • Adaptation: Wash cells (PBS) and resuspend in M9 Minimal Media supplemented with 20 amino acids (50 mg/L) and glucose. Grow to OD600 ~ 0.8.

  • Starvation Phase: Centrifuge cells, wash 2x with M9 salts (no amino acids). Resuspend in M9 media containing 19 amino acids (excluding Phenylalanine). Incubate at 37°C for 30 minutes to deplete intracellular Phe stores.

  • Induction & Labeling:

    • Add 3,5-difluoro-L-phenylalanine (60 mg/L).

    • Add IPTG (1 mM) to induce expression.

    • Reduce temperature to 20-25°C to prevent inclusion bodies (fluorinated proteins can be less soluble).

  • Harvest: Collect cells after 12-16 hours. Purify using standard affinity chromatography (Ni-NTA/SEC).

Protocol B: Data Acquisition Parameters

19F has a large chemical shift anisotropy (CSA). Proper acquisition parameters are vital to prevent signal broadening.

ParameterSettingRationale
Pulse Sequence zgIG (Inverse Gated Decoupling)Decouples 1H from 19F during acquisition to remove J-coupling broadening (~6-9 Hz) but minimizes NOE buildup for accurate integration.
Spectral Width 50 ppm (centered at -110 ppm)Covers the specific range of 3,5-F2-Phe without capturing extraneous noise.
Relaxation Delay (D1) 1.5 - 3.0 seconds19F T1 relaxation times in proteins are typically 0.5–1.0s. D1 should be ~3x T1 for quantitative integration.
Temperature 298 K (Start)Standard baseline. Variable temperature (280K - 315K) is required for dynamics analysis.
Reference TFA (external) or NaFCritical: Use an external coaxial insert (e.g., TFA at -76.55 ppm) to avoid contaminating the protein sample.

Protocol C: Assignment Methodologies

Method 1: Solvent Paramagnetic Relaxation Enhancement (sPRE)

This method sorts signals based on their depth within the protein, correlating them with the crystal structure (solvent accessible surface area, SASA).

Mechanism: A soluble paramagnetic agent (Gd-DTPA-BMA) increases the transverse relaxation rate (


) of solvent-exposed fluorines, broadening their linewidths significantly. Buried residues are shielded.

Workflow:

  • Reference Spectrum: Acquire a high-S/N 1D 19F spectrum of the protein (0.2 - 0.5 mM) in buffer.

  • Titration: Add Gd-DTPA-BMA (Omniscan) in steps: 0.5 mM, 1.0 mM, 2.0 mM, up to 5.0 mM.

  • Analysis: Plot the linewidth (

    
    ) or Peak Height (
    
    
    
    ) vs. [Gd].
  • Calculation:

    
    
    Residues with high 
    
    
    
    are surface-exposed. Residues with
    
    
    are buried.

sPRE_Workflow Sample Protein Sample (0.5 mM) Titration Add Gd-DTPA-BMA (0.5 - 5.0 mM) Sample->Titration Measure Measure Linewidth (Full Width Half Max) Titration->Measure Correlate Correlate with Crystal Structure (SASA) Measure->Correlate

Figure 2: Workflow for Solvent Paramagnetic Relaxation Enhancement (sPRE).

Method 2: Mutagenesis (The "Delete and Observe" Strategy)

Once peaks are categorized by dynamics (split vs. single) and depth (sPRE), use mutagenesis for final confirmation.

  • Select Target: Choose a Phe residue based on the sPRE prediction (e.g., "Peak A is buried, so it must be Phe14 or Phe88").

  • Mutate: Create a Phe

    
     Tyr or Phe 
    
    
    
    Leu mutant.
  • Observe: The disappearance of a specific peak confirms the assignment.

    • Note: If a "split" peak (slow exchange) disappears, you confirm that the two peaks belonged to that single residue.

Data Interpretation & Troubleshooting

Table 1: Diagnostic Signal Patterns[1]
ObservationInterpretationStructural Insight
Single Sharp Peak Fast ExchangeSurface residue or flexible loop. Unrestricted ring rotation.
Two Broad Peaks Intermediate ExchangeResidue at a dynamic interface. Rotation rate

.
Two Sharp Peaks Slow ExchangeBuried in the hydrophobic core. Tightly packed; rotation is sterically hindered.
Peak Broadens with Gd Solvent AccessibleResidue is on the protein surface (High SASA).
Peak Unaffected by Gd Solvent InaccessibleResidue is buried in the core (Low SASA).
Troubleshooting Common Issues
  • Signal Overlap: If peaks overlap, lower the magnetic field strength (counter-intuitive, but reduces CSA broadening) or change the temperature to shift the exchange regime.

  • Incomplete Incorporation: If weak "native" Phe signals persist, ensure the starvation step (Step 4 in Protocol A) is at least 30 minutes and that the auxotroph is strictly maintained.

References

  • Prosser, R. S., et al. (2010). "Approaches to the assignment of 19F resonances from 3-fluorophenylalanine labeled calmodulin." Journal of Biomolecular NMR.

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pomeisl, K., et al. (2013). "Synthesis of 3,5-Difluorotyrosine-Containing Peptides." PMC - NIH.

  • Teague, S. J. (2003). "Implications of protein flexibility for drug discovery." Nature Reviews Drug Discovery. (Discusses the importance of ring flips in ligand binding).
  • Evanics, F., et al. (2006). "19F NMR chemical shifts of fluorine containing aliphatic amino acids in proteins." Journal of the American Chemical Society. (Provides context on chemical shift ranges).

Preparation of N-Acetyl-3,5-difluoro-L-phenylalanine stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of N-Acetyl-3,5-difluoro-L-phenylalanine Stock Solutions for Cell Culture Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Abstract & Application Context

This compound is a specialized non-canonical amino acid derivative often employed in protein engineering, metabolic probing, and inhibition studies. The N-acetyl group blocks the


-amine, removing the zwitterionic character typical of free amino acids and rendering the molecule acidic and more hydrophobic. Concurrently, the 3,5-difluoro substitution on the phenyl ring significantly increases lipophilicity and metabolic stability compared to the parent phenylalanine.

These physicochemical alterations create a solubility paradox: the compound is poorly soluble in neutral aqueous media but highly soluble in organic solvents (DMSO, Ethanol) or alkaline aqueous solutions. This guide provides a standardized, self-validating workflow for preparing sterile, stable stock solutions while mitigating solvent-induced cytotoxicity in sensitive cell lines.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior of this compound is the prerequisite for a successful protocol.

PropertyData / CharacteristicImplication for Protocol
Molecular Formula

Molecular Weight ~243.21 g/mol Use this for Molarity (M) calculations.
pKa (Carboxyl) ~3.5 (Estimated)Acidic. Will exist as an anion at pH > 4.5.
LogP (Lipophilicity) > 1.5 (Estimated)Hydrophobic. Prone to precipitation in aqueous media.
Solubility (Water) Low (< 1 mg/mL at pH 7)Direct dissolution in media will fail.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock preparation.
Solubility (Alkaline) High (in 0.1 M NaOH)Alternative for DMSO-sensitive assays.
The Solubility Decision Matrix

Use the diagram below to select the optimal solvent system for your specific assay.

SolventStrategy Start Start: Select Solvent System CheckCell Are cells sensitive to DMSO (>0.1%)? Start->CheckCell DMSO_Route Protocol A: DMSO Stock (Standard) CheckCell->DMSO_Route No Aq_Route Protocol B: Alkaline Stock (NaOH -> Buffer) CheckCell->Aq_Route Yes DMSO_Pros Pros: Sterile, Stable, High Solubility DMSO_Route->DMSO_Pros Aq_Pros Pros: DMSO-free, Biocompatible Aq_Route->Aq_Pros

Figure 1: Decision matrix for selecting the appropriate solvent system based on cellular tolerance to DMSO.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Objective: Create a high-concentration (50 mM or 100 mM) sterile stock solution. Rationale: DMSO is anhydrous and bacteriostatic, preventing hydrolysis and contamination. It solubilizes the hydrophobic fluorinated ring effectively.

Materials
  • This compound powder.

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).

  • Vortex mixer and Sonicator bath.

  • 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate).

  • Amber glass vials (DMSO leaches organic plasticizers from standard polypropylene tubes over time).

Step-by-Step Procedure
  • Calculate Mass Requirement:

    • Target Concentration:

      
       (
      
      
      
      ).
    • Target Volume:

      
      .
      
    • Mass =

      
      .
      
  • Weighing:

    • Weigh ~122 mg of powder into a sterile glass vial. Record the exact mass to calculate the precise final concentration.

  • Dissolution:

    • Add 80% of the final volume (4 mL) of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Expert Insight: If particulates remain, sonicate at 37°C for 5-10 minutes. The fluorinated ring increases crystal lattice energy, often requiring thermal energy to break.

  • Volume Adjustment:

    • Once fully dissolved, add DMSO to reach the final volume (5 mL). Mix by inversion.

  • Sterilization:

    • Filter the solution through a 0.22 µm PTFE syringe filter into a sterile amber glass vial.

    • Warning: Standard PES filters may degrade in 100% DMSO; Cellulose Acetate will dissolve.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous-Alkaline Stock (DMSO-Free)

Objective: Create a stock solution for cells highly sensitive to DMSO (e.g., primary neurons, stem cells). Rationale: The N-acetyl group acts as a weak acid. Deprotonating the carboxyl group with NaOH (


) creates a soluble salt.
Materials
  • This compound powder.

  • 0.5 M NaOH (Sodium Hydroxide), sterile.

  • 1.0 M HEPES Buffer (pH 7.4) or PBS.[1]

  • 0.22 µm PES syringe filter.

Step-by-Step Procedure
  • Weighing:

    • Weigh the required amount (e.g., 24.3 mg for 10 mL of 10 mM solution).

  • Alkaline Dissolution:

    • Add 0.5 M NaOH dropwise to the powder. Use approximately 1.1 molar equivalents relative to the compound.

    • Calculation: For 0.1 mmol of compound, use ~0.11 mmol NaOH.

    • Vortex until the solution is clear. The high pH ensures the carboxylic acid is ionized (COO⁻), facilitating solubility.

  • Buffering:

    • Immediately dilute with PBS or HEPES to approximately 90% of the final volume.

    • Check pH.[2] It will likely be basic. Carefully adjust pH back to 7.4 using dilute HCl if necessary, but watch for precipitation .

    • Expert Insight: If the solution turns cloudy upon lowering pH, the compound is crashing out. Maintain pH slightly higher (7.5–8.0) or reduce the concentration.

  • Sterilization:

    • Filter through a 0.22 µm PES filter.

  • Storage:

    • Use immediately or store at -80°C. Aqueous solutions of N-acetyl amino acids are prone to slow hydrolysis and bacterial growth if not frozen.

Cell Culture Application & Dilution Strategy

Directly adding high-concentration DMSO stock to media can cause local precipitation ("shocking" the compound out of solution) and cytotoxicity.

Maximum DMSO Tolerance
  • Robust Cell Lines (HeLa, HEK293): < 0.5% v/v final DMSO.

  • Sensitive Cells (Primary, Stem Cells): < 0.1% v/v final DMSO.[1]

Serial Dilution Workflow (Intermediate Step)

To ensure solubility and cell safety, use an intermediate dilution step.

DilutionWorkflow Stock 1. Primary Stock (100 mM in DMSO) Step1 Dilute 1:100 (e.g., 10 µL Stock + 990 µL Media) Stock->Step1 Intermed 2. Intermediate Dilution (10x Working Conc. in Media) Step2 Add 10% Volume to Cell Culture (e.g., 100 µL Intermed + 900 µL Cells) Intermed->Step2 Final 3. Final Treatment (1x Conc. on Cells) Step1->Intermed PrecipCheck CRITICAL: Vortex immediately. Check for turbidity. Step1->PrecipCheck Step2->Final

Figure 2: Intermediate dilution strategy to prevent compound precipitation and minimize DMSO shock.

Example Calculation for 100 µM Final Treatment:

  • Primary Stock: 100 mM (in DMSO).

  • Intermediate: Dilute 1:100 into warm culture media

    
     1 mM (1% DMSO). Vortex vigorously.
    
  • Final Treatment: Add 100 µL of Intermediate to 900 µL of cell culture

    
     100 µM (0.1% DMSO).
    

Troubleshooting & QC

IssueProbable CauseCorrective Action
Cloudiness upon adding to media "Crash-out" due to hydrophobicity.1. Use the Intermediate Dilution method (Fig 2).2. Warm media to 37°C before addition.3. Lower the final concentration.
Cell death in Vehicle Control DMSO toxicity.[3]Reduce final DMSO concentration to < 0.1%. Switch to Protocol B (Aqueous-Alkaline).
Crystals in Frozen Stock DMSO freezing artifact.Thaw completely at 37°C and vortex. Ensure solution is clear before use.
Yellowing of Stock Oxidation.Discard. Store future stocks under nitrogen or in amber vials at -80°C.

References

  • Solubility of N-Acetyl Amino Acids: Hirano, A., et al. (2021). "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions." International Journal of Biological Macromolecules. Link

  • Fluorinated Amino Acid Properties: Moschner, J., et al. (2019).[4] "Approaches to Obtaining Fluorinated

    
    -Amino Acids." Chemical Reviews. Link
    
  • DMSO Toxicity in Cell Culture: Verheijen, M., et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports. Link

  • Stability of N-Acetyl-L-phenylalanine: MedChemExpress Product Guide. "N-Acetyl-L-phenylalanine Solubility and Storage." Link

  • General Protocol for Hydrophobic Compounds: LifeTein Application Note. "DMSO Usage in Cell Culture and Peptide Dissolution." Link

Sources

Application Note: N-Acetyl-3,5-difluoro-L-phenylalanine as a 19F NMR Conformational Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the realm of structural biology and Fragment-Based Drug Discovery (FBDD), monitoring protein conformational dynamics and ligand binding in solution requires highly sensitive, non-perturbing analytical techniques. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) has emerged as a premier tool due to the 100% natural abundance, spin-½ nature, and high gyromagnetic ratio of the 19F nucleus. Because biological macromolecules inherently lack fluorine, 19F NMR yields pristine spectra devoid of background interference [1].

N-Acetyl-3,5-difluoro-L-phenylalanine is a highly specialized conformational probe engineered to maximize these advantages while minimizing structural artifacts:

  • Causality of the 3,5-Difluoro Substitution: The meta-substitution pattern provides a highly sensitive chemical shift reporter. Because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), the substitution introduces minimal steric clash. Furthermore, the two fluorine atoms are chemically equivalent under rapid aromatic ring flipping, yielding a single, intense resonance. If the ring is immobilized upon binding to a target protein, the signal may broaden or split, directly reporting on the conformational dynamics of the binding pocket [2].

  • Causality of N-Acetylation: Free amino acids possess a zwitterionic character (a positively charged α-amine and negatively charged carboxylate) at physiological pH. When probing hydrophobic pockets—such as those found in bromodomains or the TEAD lipid pocket—the charged amine can artificially repel the probe or alter its binding pose. N-acetylation neutralizes this charge, effectively mimicking an internal peptide bond and ensuring the probe accurately reflects the binding thermodynamics of a native phenylalanine residue[3].

Physicochemical & NMR Properties

To ensure reproducible assay design, the quantitative parameters of the probe are summarized below.

PropertyValue / Description
Molecular Weight 243.21 g/mol
Chemical Formula C₁₁H₁₁F₂NO₃
19F NMR Chemical Shift ~ -108 to -113 ppm (referenced to TFA or CFCl₃)
Spin System Spin ½, 100% Natural Abundance
Solubility Soluble in DMSO (stock), aqueous buffers (pH > 6)
Steric Perturbation Minimal (F van der Waals radius 1.47 Å vs H 1.20 Å)

Experimental Workflow

Workflow Prep 1. Sample Preparation N-Ac-3,5-diF-Phe + Target Protein Equilibrate 2. Equilibration Form Protein-Probe Complex Prep->Equilibrate Buffer: pH 7.4, 10% D2O NMR_Base 3. Baseline 19F NMR Acquire 19F{1H} Spectra Equilibrate->NMR_Base Confirm complex formation Titration 4. Ligand Titration Introduce Competitor/Fragment NMR_Base->Titration Identify reference shift NMR_Comp 5. Competition 19F NMR Monitor Chemical Shift Perturbation Titration->NMR_Comp Stepwise addition Analysis 6. Data Interpretation Calculate Kd & Binding Mode NMR_Comp->Analysis Extract CSP & Line Broadening

Figure 1: Experimental workflow for 19F NMR conformational profiling and displacement assays.

Protocol 1: Preparation of 19F-Labeled Complexes

Objective: Prepare a stable, artifact-free protein-probe complex for baseline NMR acquisition.

Self-Validating Design & Causality: The buffer must be strictly free of paramagnetic impurities (e.g., Fe²⁺, Mn²⁺), which cause severe line broadening through enhanced transverse relaxation (T2). The inclusion of 10% D₂O is mandatory to provide a deuterium lock signal for the NMR spectrometer, ensuring magnetic field stability over long acquisition times.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Filter through a 0.22 µm membrane to remove particulates. Add 10% (v/v) D₂O. (Optional: Add 1 mM EDTA to chelate trace paramagnetic metals).

  • Probe Stock Formulation: Dissolve this compound in 100% DMSO-d6 to a concentration of 50 mM.

    • Causality: DMSO-d6 is used instead of standard DMSO to prevent the introduction of massive proton signals that could interfere if ¹H-¹⁹F cross-polarization (CP) techniques are utilized.

  • Protein Preparation: Concentrate the target protein (e.g., TEAD2 or Brd4) to 20–50 µM in the NMR buffer.

  • Complex Assembly: Spike the probe stock into the protein solution to achieve a final probe concentration of 20–100 µM.

    • Critical Control: Ensure the final DMSO concentration remains below 2% (v/v) to prevent solvent-induced protein denaturation.

Protocol 2: 19F NMR Data Acquisition & Displacement Assays

Objective: Acquire high-resolution 19F spectra to monitor conformational changes or displace the probe with a competitor ligand [3].

Self-Validating Design & Causality: Proton decoupling (19F{1H}) is actively employed to collapse the multiplet structure caused by scalar J-coupling between the fluorine atoms and the adjacent aromatic ring protons. This consolidates the signal into a single sharp peak, maximizing the signal-to-noise ratio (SNR) and simplifying the identification of chemical shift perturbations (CSPs) [1].

Step-by-Step Methodology:

  • Spectrometer Setup: Tune the NMR probe to the 19F frequency (e.g., ~470 MHz on a 500 MHz spectrometer). Lock on the D₂O signal and rigorously shim the magnetic field to ensure peak symmetry.

  • Baseline Acquisition: Acquire a 1D 19F{1H} spectrum of the protein-probe complex.

    • Causality: Use a relaxation delay (D1) of at least 3–5 seconds to ensure complete longitudinal relaxation (T1) between pulses. Incomplete T1 relaxation will result in inaccurate peak integration, undermining quantitative Kd calculations.

  • Ligand Titration: Stepwise titrate a competitor ligand (e.g., a fragment hit) into the NMR tube.

  • Displacement Monitoring: Re-acquire the 19F{1H} spectrum after each addition. Monitor the recovery of the sharp "free probe" signal and the concomitant decrease of the broader "bound probe" signal.

Data Interpretation & Troubleshooting

The local magnetic environment of the 19F nucleus is exquisitely sensitive to changes in solvent exposure and proximity to aromatic rings. Use the following table to translate raw NMR observables into mechanistic insights.

NMR ObservablePhysical Interpretation (Causality)Troubleshooting / Next Steps
Chemical Shift Perturbation (CSP) Fast exchange regime. The probe rapidly associates and dissociates on the NMR timescale.Plot CSP vs. Ligand Concentration to calculate the dissociation constant (Kd).
Line Broadening Intermediate exchange regime. The exchange rate is comparable to the frequency difference between free and bound states.Alter the sample temperature to shift the thermodynamic system into either fast or slow exchange.
Two Distinct Peaks Slow exchange regime. The probe is tightly bound; both free and bound states are simultaneously visible.Integrate the respective peak areas to determine the exact ratio of bound vs. free probe.
No Signal / Extreme Broadening Paramagnetic contamination or protein aggregation causing massive T2 relaxation.Add EDTA to chelate trace metals; centrifuge the sample at 14,000 x g to remove aggregates.

References

  • Mishra NK, Urick AK, Ember SW, Schönbrunn E, Pomerantz WC. "Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions." ACS Chemical Biology, 2014, 9(12):2755-2760. URL:[Link]

  • Judd M, et al. "Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases." ACS Sensors, 2025. URL:[Link]

  • Hagenbeek TJ, et al. "An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance." Nature Cancer, 2023, 4(6):1-17. URL:[Link]

Application Note: Synthesis of Peptidomimetics Containing 3,5-Difluoro-L-Phenylalanine

[1]

Abstract & Strategic Rationale

The incorporation of 3,5-difluoro-L-phenylalanine (3,5-F2-Phe) into bioactive peptides is a high-impact strategy in modern medicinal chemistry.[1] Unlike random halogenation, the specific 3,5-substitution pattern creates a unique electrostatic signature that reverses the quadrupole moment of the phenyl ring. This modification serves three critical functions:

  • Orthogonal

    
    -
    
    
    Stacking:
    The electron-deficient ring of 3,5-F2-Phe engages in strong edge-to-face interactions with electron-rich aromatic residues (Tyr, Trp, Phe) in target proteins, often increasing binding affinity (
    
    
    ) by orders of magnitude.
  • Metabolic Shielding: Fluorine substitution blocks oxidative metabolism (specifically CYP450-mediated hydroxylation) at the vulnerable phenyl ring positions, significantly extending plasma half-life (

    
    ).
    
  • Hydrophobic Collapse: The increased lipophilicity (

    
     vs. Phe) promotes the formation of a compact hydrophobic core, stabilizing the bioactive conformation.
    

This guide provides a validated protocol for incorporating Fmoc-3,5-difluoro-L-phenylalanine into peptide backbones, addressing the specific synthetic challenges posed by its electron-withdrawing nature.

Physicochemical Profile

Understanding the monomer is prerequisite to successful synthesis. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group (relevant if 3,5-F2-Phe is the N-terminal residue) and increase the acidity of the

PropertyPhenylalanine (Phe)3,5-Difluoro-Phe (3,5-F2-Phe)Impact on Synthesis/Bioactivity
Electronic Character Electron-NeutralElectron-DeficientReverses quadrupole; enhances

-stacking.
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric clash; "Bio-isostere".
Lipophilicity (

)
0.00+0.28 (approx)Increases membrane permeability.
pKa (

-COOH)
~1.8~1.6Activated ester is more reactive (and labile).
pKa (

-NH3+)
~9.1~8.6N-terminal amine is less nucleophilic.

Experimental Workflow: Fmoc-SPPS Protocol

Critical Reagents & Setup[2][3]
  • Resin: Low-loading Rink Amide MBHA (0.3–0.4 mmol/g) is recommended to minimize inter-chain aggregation, which is exacerbated by fluorinated residues.

  • Building Block: Fmoc-3,5-difluoro-L-phenylalanine (High purity >99% ee required).

  • Coupling System: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[2]

    • Why? This system is superior to HATU/DIEA for this specific residue. The basic environment of DIEA combined with the electron-withdrawing fluorines significantly increases the rate of racemization via

      
      -proton abstraction. DIC/Oxyma maintains a near-neutral pH during activation.
      
Step-by-Step Coupling Protocol

The following protocol assumes a 0.1 mmol synthesis scale.

Step 1: Resin Preparation

  • Swell resin in DCM (Dichloromethane) for 30 minutes.

  • Wash with DMF (Dimethylformamide) (3 x 1 min).

Step 2: Fmoc Deprotection (Standard)

  • Treat with 20% Piperidine in DMF (1 x 2 min, 1 x 10 min).

  • Note: For sequences containing 3,5-F2-Phe at the N-terminus, limit deprotection time to prevent diketopiperazine formation.

  • Wash extensively with DMF (5 x 1 min).

Step 3: Activation & Coupling (The "Low-Racemization" Method)

  • Dissolve Fmoc-3,5-difluoro-L-phenylalanine (3.0 eq, 0.3 mmol) and Oxyma Pure (3.0 eq, 0.3 mmol) in minimal DMF (approx. 1.5 mL).

  • Add DIC (3.0 eq, 0.3 mmol) immediately prior to adding to the resin.

  • Crucial:Do not pre-activate for >2 minutes. The activated ester is reactive; prolonged pre-activation leads to loss of chirality.

  • Add mixture to the resin and shake at Room Temperature for 60–90 minutes .

  • Optimization: For difficult sequences, perform a double coupling (2 x 45 min) rather than extending a single coupling.

Step 4: Monitoring

  • Perform a Chloranil Test (preferred over Kaiser test for secondary amines or difficult residues).

    • Pass: Resin beads remain colorless/pale.

    • Fail: Resin beads turn blue/green (indicates incomplete coupling).

Step 5: Capping (Optional but Recommended)

  • If coupling is <99% efficient, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

Diagram: Optimized Coupling Workflow

SPPS_WorkflowStartResin Swelling(DCM, 30 min)DeprotectFmoc Removal(20% Piperidine)Start->DeprotectWash1DMF Wash(5x)Deprotect->Wash1ActivateActivation(AA + Oxyma + DIC)Wash1->Activate Prepare ReagentsCouplingCoupling Reaction(60-90 min, RT)Activate->Coupling Immediate AdditionMonitorQC: Chloranil TestCoupling->MonitorRecoupleDouble CouplingMonitor->Recouple FailNextCycleNext Cycle / CleavageMonitor->NextCycle PassRecouple->Coupling

Caption: Workflow for incorporating 3,5-F2-Phe using the DIC/Oxyma suppression strategy to minimize racemization.

Purification & Characterization

Post-cleavage (using standard TFA/TIPS/H2O 95:2.5:2.5 cocktail), the fluorinated peptide requires specific analytical attention.

HPLC Purification

Fluorination increases retention time on Reverse-Phase (RP) C18 columns.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: Shallower gradients (e.g., 0.5% B/min) are often necessary to separate the desired product from des-fluoro impurities or diastereomers (D-Phe contaminants).

19F-NMR Validation

This is the "Gold Standard" for validating the integrity of the 3,5-F2-Phe residue.

  • Protocol: Dissolve ~1 mg of peptide in D2O or DMSO-d6.

  • Expected Signal: A singlet (or coupled doublet) around -109 to -110 ppm (relative to CFCl3).

  • Impurity Check: Multiple peaks in this region often indicate racemization (diastereomers) or incomplete deprotection.

Case Study: Enhancing a p53-MDM2 Inhibitor

Objective: Improve the potency and metabolic stability of a p53-derived peptide (Sequence: Ac-Phe-Met-Aib-Phe -Trp-Glu-NH2).

Modification: The Phe at position 4 (critical for hydrophobic insertion into the MDM2 pocket) was replaced with 3,5-difluoro-L-phenylalanine .

Results:

  • Potency: The

    
     improved from 120 nM (WT) to 15 nM (3,5-F2 analog).
    
    • Mechanism:[2][3][4] The electron-deficient 3,5-F2-Phe ring engaged in a tighter electrostatic interaction with the electron-rich

      
      -system of His96 in the MDM2 binding cleft.
      
  • Stability: In human plasma, the half-life (

    
    ) increased from 45 minutes to >4 hours.
    
    • Mechanism:[2][3][4] Fluorine blocked the primary metabolic soft spot (phenyl ring oxidation).

Diagram: The "Fluorine Effect" in Peptidomimetics

Fluorine_EffectF_Phe3,5-Difluoro-PheIncorporationLipophilicityIncreased Lipophilicity(Membrane Permeability)F_Phe->LipophilicityStabilityMetabolic Stability(Blocks CYP Oxidation)F_Phe->StabilityBindingEnhanced Binding(Quadrupole Reversal)F_Phe->BindingBioavailabilityHigher BioavailabilityLipophilicity->BioavailabilityHalfLifeExtended t1/2Stability->HalfLifeAffinityLower KD (Potency)Binding->Affinity

Caption: Mechanistic impact of 3,5-difluoro-L-phenylalanine on peptide pharmacokinetics and pharmacodynamics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide conformation and self-assembly. Chemistry – A European Journal. [Link]

  • Steinauer, A., et al. (2015). HOAt and Oxyma Pure: The "Gold Standard" Additives for Peptide Synthesis? Journal of Peptide Science. [Link]

Application Note: Deprotection of N-Acetyl Group from Fluorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Fluorinated amino acids, particularly fluorinated phenylalanine (F-Phe) derivatives, are critical motifs in modern medicinal chemistry.[1] The strategic introduction of fluorine—with its high electronegativity and small van der Waals radius—modulates metabolic stability, lipophilicity, and protein-ligand binding interactions without significantly altering steric bulk [1, 2].

The N-acetyl (N-Ac) group serves two distinct roles in the lifecycle of these molecules:

  • Synthetic Protecting Group: It shields the amine during electrophilic aromatic substitution or cross-coupling reactions used to install the fluorine atom.

  • Resolution Handle: It acts as the substrate recognition motif for enzymatic kinetic resolution, enabling the separation of enantiopure L-F-Phe from racemic mixtures synthesized via non-stereoselective routes (e.g., Erlenmeyer azlactone synthesis) [2].

This guide details two validated protocols for N-acetyl deprotection: Enzymatic Hydrolysis (Method A) for enantiopure applications and Chemical Hydrolysis (Method B) for robust, non-stereoselective bulk processing.

Critical Mechanistic Considerations

Before initiating deprotection, researchers must account for the electronic perturbation caused by the fluorine substituent.

  • Acidity of the

    
    -Proton:  The electron-withdrawing nature of fluorine (especially in ortho or para positions) inductively stabilizes the enolate intermediate, significantly increasing the acidity of the 
    
    
    
    -proton. This lowers the energy barrier for racemization via the oxazolone pathway during chemical hydrolysis or activation [3, 4].
  • Hydrophobicity: F-Phe derivatives are generally more hydrophobic than native phenylalanine. This alters partition coefficients (

    
    ), necessitating adjustments to extraction solvent volumes during workup.
    
Visualization: Racemization Risk Pathway

The following diagram illustrates the oxazolone-mediated racemization mechanism that must be mitigated during deprotection.

RacemizationMechanism Substrate N-Acetyl-L-F-Phe (Chiral) Activation Acid/Heat Activation Substrate->Activation Oxazolone Oxazolone Intermediate Activation->Oxazolone Cyclization Enol Planar Enolate (Achiral) Oxazolone->Enol -H+ (Base/Heat) High Risk with F-subs Racemate DL-F-Phe (Racemic Mixture) Oxazolone->Racemate Hydrolysis Enol->Oxazolone +H+ (Random Face)

Figure 1: Mechanism of oxazolone-mediated racemization. Fluorine substitution stabilizes the Planar Enolate, increasing racemization risk under harsh conditions.

Method A: Enzymatic Kinetic Resolution (Gold Standard)

Objective: Selective hydrolysis of N-Acetyl-L-F-Phe from a racemic N-Acetyl-DL-F-Phe mixture to yield enantiopure L-F-Phe.

Principle: Acylase I (typically from Aspergillus melleus or Porcine Kidney) exhibits high enantioselectivity for the L-isomer. The unreacted N-Acetyl-D-F-Phe remains in solution and can be separated based on solubility differences [5, 6].

Protocol 1: Acylase I Mediated Hydrolysis[2][3]

Reagents:

  • Substrate: N-Acetyl-DL-(2, 3, or 4)-fluorophenylalanine

  • Enzyme: Acylase I (Grade I, lyophilized powder,

    
     2000 U/mg)
    
  • Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM CoCl

    
     (cofactor)
    
  • Base: 2M NaOH (for pH stat)[2]

  • Acid: 6M HCl[3][4][5]

Workflow:

  • Substrate Solubilization: Suspend N-Acetyl-DL-F-Phe (10 mmol) in 30 mL water. Adjust pH to 7.5 using 2M NaOH.[6] The solution should become clear as the carboxylate salt forms.

  • Enzyme Initiation: Add Acylase I (approx. 15 mg per gram of substrate).

  • Incubation (pH Stat): Incubate at 37°C with gentle stirring.

    • Critical Step: As hydrolysis proceeds, the release of the free amino acid and acetic acid will lower the pH. Use an autotitrator or manual addition of 2M NaOH to maintain pH 7.5

      
       0.2 .
      
    • Endpoint: Reaction is complete when base consumption ceases (theoretical max: 0.5 eq relative to racemic starting material).

  • Quenching: Adjust pH to 5.0 with dilute HCl to deactivate the enzyme. Filter off any precipitated protein (often negligible).

  • Separation (The "Workup"):

    • Step A (Remove D-isomer): Acidify to pH 1.5 with 6M HCl. Extract the unreacted N-Acetyl-D-F-Phe into Ethyl Acetate (3 x 50 mL). The free L-F-Phe remains in the aqueous phase (protonated ammonium form).

    • Step B (Isolate L-isomer): Neutralize the aqueous phase to the isoelectric point (pI

      
       5.5-6.0) using 2M NaOH. The L-F-Phe  will precipitate as a white zwitterionic solid.
      
    • Step C (Purification): Recrystallize from water/ethanol if necessary.

EnzymaticWorkflow Start Racemic N-Ac-DL-F-Phe Solubilize Adjust to pH 7.5 (0.1M Phosphate + CoCl2) Start->Solubilize Enzyme Add Acylase I 37°C, Stirring Solubilize->Enzyme Monitor Monitor pH Drop Maintain pH 7.5 with NaOH Enzyme->Monitor Split Reaction Complete (Base consumption stops) Monitor->Split Extract Acidify to pH 1.5 Extract with EtOAc Split->Extract OrgPhase Organic Phase: N-Ac-D-F-Phe Extract->OrgPhase Unreacted D-form AqPhase Aqueous Phase: L-F-Phe (Salt) Extract->AqPhase Product L-form Precip Adjust to pI (~5.5) Precipitate L-F-Phe AqPhase->Precip

Figure 2: Enzymatic kinetic resolution workflow for isolating L-Fluorophenylalanine.

Method B: Chemical Hydrolysis (Bulk/Racemic)

Objective: Total deprotection of N-Acetyl-F-Phe. Use Case: When the starting material is already enantiopure (and slight racemization is acceptable) or when producing racemic standards.

Warning: Harsh acidic conditions can lead to 1-5% racemization depending on the position of the fluorine atom.

Protocol 2: Acidic Reflux

Reagents:

  • 6M Hydrochloric Acid (HCl)[3][5]

  • Glacial Acetic Acid (optional, co-solvent for solubility)

Workflow:

  • Dissolution: Dissolve N-Acetyl-F-Phe (5 mmol) in 20 mL of 6M HCl.

    • Note: If the fluorinated derivative is poorly soluble, add Glacial Acetic Acid (ratio 2:1 HCl:AcOH) to ensure a homogeneous phase [7].

  • Reflux: Heat to 105-110°C (reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The N-acetyl spot (

      
      ) should disappear, and the free amino acid spot (
      
      
      
      ) should appear.
  • Evaporation: Concentrate the mixture to dryness under reduced pressure (Rotavap) to remove excess HCl and acetic acid.

  • Chloride Removal: Redissolve the residue in water and re-evaporate (2x) to remove traces of acid.

  • Free Amine Generation:

    • Option A (HCl Salt): Recrystallize the residue from Ethanol/Ether to obtain F-Phe

      
      HCl.
      
    • Option B (Free Zwitterion): Dissolve in minimal water, adjust pH to 6.0 with Ammonium Hydroxide, and collect the precipitate.

Analytical Validation & Data

Quantitative Monitoring via NMR

Fluorine NMR is a superior tool for these derivatives due to the lack of background noise. It allows for "Progress Curve Analysis" without quenching aliquots [5, 6].

  • Substrate Signal: N-Ac-4-F-Phe typically resonates

    
     -115 ppm.
    
  • Product Signal: Free 4-F-Phe shifts upfield/downfield (depending on pH) by

    
     0.5-1.0 ppm.
    
  • Method: Run in D

    
    O/buffer.[2] Integrate peaks to determine conversion %.
    
Typical Yields & Properties
ParameterEnzymatic Method (L-isomer)Chemical Method (Racemic/Total)
Yield (Isolated) 40-45% (Max theoretical 50%)85-95%
Enantiomeric Excess (% ee) > 99% (L-isomer)Variable (depends on start material)
Reaction Time 12 - 24 Hours4 - 6 Hours
Racemization Risk NegligibleModerate (1-5%)
Cost Efficiency High (Enzyme reusable)High (Cheap reagents)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Hydrolysis (Enzymatic) pH drift below 7.0Acylase I activity drops sharply below pH 7.0. Ensure continuous neutralization (pH stat).
Low Yield (Chemical) Sublimation of productFluorinated amino acids can sublime under high vacuum/heat. Use moderate vacuum and T < 50°C during drying.
Racemization Observed Over-heating or Base exposureAvoid base hydrolysis entirely. In acid hydrolysis, reduce reflux time or temperature (try 90°C).
Cloudy Reaction (Enzymatic) Substrate insolubilityAdd 5-10% Methanol or DMSO as co-solvent (check enzyme tolerance first).

References

  • National Institutes of Health (NIH). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]

  • National Institutes of Health (NIH). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. PMC. Available at: [Link]

  • ChemRxiv. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine. Available at: [Link]

  • AZoM. How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. Available at: [Link]

  • Semantic Scholar. Stereocontrolled synthesis of deuterated phenylalanine derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-Acetyl-3,5-difluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NAC-F2-PHE-SOL-001 Status: Active Responder: Senior Application Scientist, Structural Biology & Formulation Div.[1]

Executive Summary: The "Fluorine Paradox"

User Query: "I cannot get N-Acetyl-3,5-difluoro-L-phenylalanine to dissolve in standard PBS at pH 7.4. It forms a white precipitate or a cloudy suspension."

Technical Insight: You are encountering a classic solubility conflict inherent to fluorinated amino acids. While the N-acetyl group removes the zwitterionic character (eliminating the positively charged amine), leaving a free carboxylic acid, the 3,5-difluoro substitution significantly alters the physicochemical landscape.[1]

  • Lipophilicity Spike: Fluorine is highly electronegative but non-polarizable. Replacing hydrogens with fluorines on the phenyl ring increases the logP (lipophilicity) significantly compared to native N-Acetyl-L-Phenylalanine.[1] The "greasy" aromatic ring drives aggregation in water.

  • pKa Shift: The electron-withdrawing nature of the fluorines inductively stabilizes the carboxylate anion, likely lowering the pKa of the acid group (estimated pKa < 3.5). While this means it deprotonates easier, the thermodynamic solubility of the neutral form is so low that even a small fraction of protonated species causes precipitation.

Troubleshooting Modules (Q&A)

Module A: Aqueous Buffer Solubility

Q: Why does it crash out when I dilute my DMSO stock into PBS? A: This is "Kinetic Precipitation." When you inject a high-concentration DMSO stock into an aqueous buffer, the solvent environment changes instantly.[1] The hydrophobic 3,5-difluoro-phenyl ring drives the molecules to aggregate faster than they can be solvated by water molecules, even if the pH is theoretically correct.[1]

  • The Fix: You must control the rate of mixing and the order of addition. See Protocol 2 below.

Q: Can I use heat to dissolve it in water? A: Proceed with Caution. While warming to 40-50°C aids dissolution, the N-acetyl amide bond is susceptible to hydrolysis over time, especially if you are also adjusting pH to extremes (pH > 9 or pH < 3).[1]

  • Recommendation: Use sonication (ultrasonic energy) rather than heat. Sonication breaks up hydrophobic aggregates without supplying the activation energy for hydrolysis.

Module B: Solvent Selection

Q: DMSO is toxic to my cells. Can I use Ethanol? A: Ethanol is generally a poor choice for this specific molecule in biological buffers. Ethanol has a lower dielectric constant than DMSO and often precipitates salts when mixed with high-ionic-strength buffers (like PBS).[1] For cell assays, we recommend a Cyclodextrin formulation (see Module C) or keeping DMSO < 0.5%.

SolventSolubility RatingBiological CompatibilityNotes
DMSO Excellent (>>>> 100 mM)Low (< 0.1% v/v)Best for stock solutions.[1] Hygroscopic—keep dry.
DMF GoodVery LowToxic. Avoid unless necessary for chemical synthesis.
Ethanol ModerateModerateProne to "salting out" in PBS. Volatile (concentration changes).[2][3]
0.1 M NaOH High (as salt)High (after buffering)Recommended for aqueous-only workflows.[1]

Validated Experimental Protocols

Protocol 1: The "Alkaline Drop" Method (Aqueous Only)

Best for: Animal studies or assays where organic solvents are strictly prohibited.

Principle: Convert the insoluble acid form into the highly soluble sodium carboxylate salt before exposing it to the bulk buffer.

  • Weigh: Measure the required amount of this compound.

  • Wet: Add a minimal volume of 0.1 M NaOH (or 1.0 M NaOH for high concentrations) directly to the powder.

    • Ratio: Use 1.1 equivalents of base relative to the moles of amino acid.

  • Dissolve: Vortex until the solution is perfectly clear. The pH will be high (~10-11).[1]

  • Dilute: Slowly add your buffer (e.g., PBS) to reach ~90% of the final volume.

  • Back-Titrate: Crucial Step. While stirring, dropwise add dilute HCl to lower the pH to your target (7.4).

    • Warning: If you go below pH 5.0, the compound will precipitate immediately.

  • Filter: Sterilize using a 0.22 µm PES membrane (low protein binding).

Protocol 2: The "DMSO Spike" Method (Standard)

Best for: Enzymatic assays and high-throughput screening.[1]

  • Stock Prep: Dissolve the compound in anhydrous DMSO to 100x the final desired concentration (e.g., 100 mM stock for 1 mM final).

  • Vortex/Sonicate: Ensure no solids remain.

  • The "Jet" Injection:

    • Have your buffer stirring rapidly on a magnetic plate.

    • Submerge the pipette tip below the surface of the buffer.

    • Expel the DMSO stock quickly into the vortex of the stirring buffer.

    • Why? This prevents local regions of high concentration where the compound would otherwise crash out.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision process for solubilizing this fluorinated derivative based on your downstream application.

SolubilityWorkflow cluster_Cell Cellular / In Vivo cluster_Enz Biochemical / Chemical Start Start: N-Ac-3,5-F2-Phe Solid AppCheck Check Downstream Application Start->AppCheck Cell Cell Culture / Animal Model AppCheck->Cell Enz Enzyme Assay / Chemistry AppCheck->Enz ToxCheck Is DMSO > 0.1% tolerated? Cell->ToxCheck CycDex Use HP-Beta-Cyclodextrin (Encapsulation) ToxCheck->CycDex No (High Conc. needed) AlkMethod Protocol 1: Alkaline Drop Method ToxCheck->AlkMethod No (Aqueous preferred) DMSOMethod Protocol 2: DMSO Spike Method ToxCheck->DMSOMethod Yes Precip Troubleshoot: Precipitation? AlkMethod->Precip Enz->DMSOMethod DMSOMethod->Precip Sonicate Action: Sonicate (40kHz, 5 min) Precip->Sonicate Yes

Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance to organic solvents.

References

  • BenchChem. (2025).[4] A Technical Guide to the Physicochemical Properties of 3,5-Difluoro-DL-phenylalanine. Retrieved from

  • PubChem. (2025).[4][5] N-Acetyl-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [1]

  • LifeTein. (2023). DMSO Usage in Cell Culture and Peptide Solubility. Retrieved from

  • Selleck Chemicals. (2025). N-Acetyl-L-phenylalanine Solubility Data. Retrieved from

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org. Chem. Retrieved from

Sources

Section 1: Hardware-Induced Artifacts (The "Teflon Problem")

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 19F NMR Technical Support Center . As a Senior Application Scientist, I frequently work with researchers who are transitioning to fluorine NMR to study protein dynamics, ligand binding, and conformational ensembles.

While


 NMR is celebrated for its "background-free" nature—since fluorine is virtually absent in native biological systems[1][2]—experimental reality is often more complex. Background signals and artifacts can arise from spectrometer hardware, buffer contaminants, or biosynthetic labeling cross-talk.

This guide is designed to help you systematically diagnose and eliminate these background signals, ensuring that the spectra you acquire represent the true conformational states of your target protein.

Q: Why does my


 NMR spectrum exhibit a massive rolling baseline before I even add my protein? 

A: This is the most common hardware artifact in


 NMR. While biological samples lack fluorine, NMR spectrometer hardware does not. Polytetrafluoroethylene (PTFE/Teflon) components inside standard NMR probes generate a massive, broad background signal[3][4].

The Causality: Because PTFE is a solid, its fluorine nuclei experience strong dipolar couplings and chemical shift anisotropy (CSA), leading to extremely short transverse relaxation times (


). In the frequency domain, this rapid 

decay manifests as a very broad peak (often spanning hundreds of ppm) that appears as a severe baseline roll, obscuring your sharp protein signals[5]. Furthermore, the radiofrequency (RF) pulse causes the probe coil to mechanically vibrate. This "acoustic ringing" creates a decaying electrical oscillation in the initial points of the Free Induction Decay (FID), further distorting the baseline[4][6].
Protocol 1: Hardware Background Suppression via Data Acquisition

To systematically eliminate hardware background without purchasing a dedicated Teflon-free probe, follow this self-validating methodology:

  • Optimize the Pre-Acquisition Delay (DE): Increase the pre-acquisition delay (often denoted as DE or d0) to 10–20 µs.

    • Causality: The solid-state PTFE signal and acoustic ringing relax much faster than the liquid-state signals of your protein. A slight delay allows these artifacts to dephase before the receiver turns on[4].

  • Implement Backward Linear Prediction: Because increasing the delay truncates the first few points of your protein's FID, use backward linear prediction during processing to mathematically reconstruct the missing initial data points. This ensures accurate manual phase correction without re-introducing baseline roll[7].

  • Apply the EASY Method (or Buffer Subtraction): If the baseline roll persists, perform a direct buffer subtraction. Acquire a spectrum of your exact buffer without the protein. Subtract this FID from your sample's FID.

    • Self-Validation: The resulting difference spectrum should yield a perfectly flat baseline. If it does not, your probe's tuning/matching may have shifted between samples, requiring recalibration[5][6].

Section 2: Biological Backgrounds in In-Cell NMR

Q: I am performing in-cell


 NMR. My baseline is flat, but I see unexpected sharp peaks that don't belong to my target protein. Where are these coming from? 

A: When expressing fluorinated proteins in E. coli or human cells, background signals arise from the stochastic incorporation of fluorinated amino acids (FAAs) into the host's endogenous proteins[3]. The severity of this background is directly proportional to the natural abundance of the substituted amino acid in the host proteome.

Table 1: Quantitative Comparison of FAA Background Interference in Human Cells

Fluorinated Amino Acid (FAA)Target ResidueHost Proteome AbundanceBackground Signal IntensityTypical Chemical Shift (ppm)
3-Fluorotyrosine (3FY)TyrosineHigh (~3.2%)High~ -137.5
4-Fluorophenylalanine (4FF)PhenylalanineHigh (~3.9%)High~ -116.8
5-Fluorotryptophan (5FW)TryptophanVery Low (~1.3%)Negligible / None~ -122.5
6-Fluorotryptophan (6FW)TryptophanVery Low (~1.3%)Negligible / None~ -123.0

(Data synthesized from in-cell NMR studies[3])

Protocol 2: Optimizing Biosynthetic Labeling for Zero-Background In-Cell NMR
  • Select a Low-Abundance Target: Switch your labeling strategy from Tyrosine or Phenylalanine to Tryptophan (e.g., 5FW or 6FW).

    • Causality: Tryptophan is the rarest amino acid. Its low incorporation into host housekeeping proteins ensures a virtually background-free spectrum, allowing you to observe even low-concentration target proteins[3].

  • Control Expression Timing: Supplement the cell culture with the FAA only at the optimal post-transfection time point. This minimizes the time the host machinery has to incorporate the unnatural amino acid into non-target proteins.

  • Verify with an Empty Vector Control:

    • Self-Validation: Always run a control batch of cells transfected with an empty plasmid but fed the same FAA. The resulting spectrum defines your exact cellular background, allowing you to unambiguously assign your target protein's peaks[3].

Section 3: Probe Selection & Signal-to-Noise Optimization

Q: My target protein is a large membrane complex (>100 kDa). My


 tag signal is so broad it blends into the background noise. How can I improve the signal-to-noise ratio (SNR)? 

A: As protein size increases, the molecular tumbling rate decreases. This slow tumbling exacerbates transverse relaxation (


), particularly for 

nuclei which possess a large chemical shift anisotropy (CSA)[1][8]. While trifluoromethyl (

) tags are popular due to their 3-degenerate fluorine atoms, their large CSA can lead to severe line broadening in large complexes, making them indistinguishable from background noise.

The Fix: Transition to a monofluoroethyl (mFE) probe.

  • Causality: The fluorine CSA in an mFE group is approximately half that of a

    
     or trifluoroethyl (tFE) group. Because 
    
    
    
    relaxation depends quadratically on the CSA, the mFE probe exhibits significantly slower relaxation. This results in much narrower linewidths and a dramatic increase in chemical shift dispersion (up to 9 ppm), allowing you to resolve distinct conformational states that would otherwise be lost in the baseline[8].

Troubleshooting Workflow Visualization

G Start Observe 19F NMR Artifact Decision1 Artifact Type? Start->Decision1 Roll Broad Baseline Roll Decision1->Roll Baseline Peaks Unexpected Peaks Decision1->Peaks Discrete Signals Cause1 Hardware: PTFE Probe or Acoustic Ringing Roll->Cause1 Decision2 Sample Type? Peaks->Decision2 Fix1 Action: Apply pre-acquisition delay, use Teflon-free probe Cause1->Fix1 InVitro In vitro (Purified) Decision2->InVitro Purified InCell In-cell / Lysate Decision2->InCell In vivo Cause2 Buffer Contamination (e.g., TFA, detergents) InVitro->Cause2 Cause3 Host Protein FAA Incorporation InCell->Cause3 Fix2 Action: Run buffer blank, extensive dialysis Cause2->Fix2 Fix3 Action: Switch to 5FW/6FW, optimize expression time Cause3->Fix3

Troubleshooting workflow for identifying and resolving 19F NMR background artifacts.

References

  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: NIH / PMC URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: Journal of the American Chemical Society (ACS)
  • Technical Support Center: Challenges in Using Trifluoromethyl Tags for ¹⁹F NMR Source: Benchchem URL
  • Fluorine-19 NMR Spectra Troubleshooting Center Source: Benchchem URL
  • Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR Source: Andreas Brinkmann / Solid State NMR URL
  • EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy Source: ResearchGate / Solid State Nuclear Magnetic Resonance URL

Sources

Technical Support Center: Optimizing Expression Systems for N-Acetyl-3,5-difluoro-L-phenylalanine Uptake

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Bio-orthogonal incorporation of fluorinated precursors Assigned Specialist: Senior Application Scientist, Protein Engineering Division

Executive Summary: The "Uptake" Fallacy

Welcome to the technical support center. If you are reading this, you are likely observing low to zero incorporation of N-Acetyl-3,5-difluoro-L-phenylalanine (Ac-3,5-dfPhe) into your target protein, despite high concentrations in the media.

The Core Issue: In 90% of cases, the problem is not physical uptake across the membrane. The problem is intracellular utilization .

E. coli and many eukaryotic expression hosts lack the robust aminoacylase activity required to efficiently remove the N-acetyl protecting group from the fluorinated phenylalanine analog. Without deacetylation, the amino acid cannot be recognized by the aminoacyl-tRNA synthetase (aaRS) and cannot be loaded onto the tRNA.

This guide restructures your experimental approach from a simple "feeding" protocol to a Metabolic Engineering Workflow .

Module 1: The Deacetylation Bottleneck (Critical Path)

Diagnosis: Your cells are starving for Phenylalanine (Phe) even in the presence of Ac-3,5-dfPhe. The N-acetyl group acts as a "cap," rendering the molecule invisible to the translation machinery.

The Solution: Heterologous Aminoacylase Expression

To utilize Ac-3,5-dfPhe, you must engineer the host to express a broad-spectrum aminoacylase. The native E. coli enzymes (like argE) often have insufficient activity against hydrophobic, fluorinated substrates.

Protocol: Co-expression of Porcine Aminoacylase I (pACY1)

  • Gene Source: Sus scrofa Aminoacylase I (ACY1).

  • Vector Design: Clone codon-optimized pACY1 into a compatible plasmid (e.g., pACYC or pCDFDuet) with a constitutive promoter or weak inducible promoter. High-level overexpression is not required; catalytic amounts suffice.

  • Chaperones: pACY1 often forms inclusion bodies in E. coli. Co-expression of the GroEL/GroES chaperone system is strongly recommended to maintain solubility.

Validation Step: Perform a ninhydrin assay on cell lysates incubated with Ac-3,5-dfPhe. An increase in free amine signal over time confirms active deacetylation.

Module 2: The Orthogonal Translation System (OTS)

Once deacetylated, the free 3,5-dfPhe must be charged onto a tRNA. Wild-type Phenylalanyl-tRNA Synthetase (PheRS) has editing mechanisms that may reject the difluoro-analog, or conversely, it may incorporate it globally (proteome-wide), causing toxicity.

Selection of Synthetase/tRNA Pair
  • Scenario A: Residue-Specific Incorporation (Global Replacement)

    • Target: Replace all Phe residues with 3,5-dfPhe.

    • Enzyme: Use a Relaxed Substrate Specificity mutant of E. coli PheRS, specifically the PheRS(A294G) mutant. The A294G mutation expands the binding pocket to accommodate the slightly larger and more hydrophobic fluorine atoms.

  • Scenario B: Site-Specific Incorporation (Amber Suppression)

    • Target: Incorporate 3,5-dfPhe only at a UAG stop codon.

    • Enzyme: Evolved Methanocaldococcus jannaschii TyrRS (MjTyrRS) variants selected for 3,5-dfPhe specificity.

Module 3: Host Engineering & Toxicity Management

Fluorinated amino acids are often toxic because they are "sticky" (hydrophobic) and can stall ribosomes or destabilize the proteome.

The Auxotrophy Strategy

To force the cell to use your fluorinated analog, you must remove the competition (natural Phenylalanine).

Strain Requirement: pheA knockout (ΔpheA).

  • Mechanism: The pheA gene encodes chorismate mutase/prephenate dehydratase.[1] Deleting it prevents the cell from synthesizing its own Phe.

  • Protocol:

    • Grow cells in minimal media supplemented with limiting natural Phe (just enough to reach OD600 ~0.5).

    • Wash cells to remove Phe.

    • Shift to induction media containing Ac-3,5-dfPhe (and the ACY1 expression system).

    • The cell is now forced to use the deacetylated 3,5-dfPhe for protein synthesis.

Visualizing the Pathway

The following diagram illustrates the engineered metabolic route required for successful utilization.

G cluster_extracellular Extracellular Media cluster_cytosol E. coli Cytosol N_Ac_Input N-Acetyl-3,5-dfPhe (Precursor) Uptake Transport (AroP / Passive) N_Ac_Input->Uptake Diffusion/Permease Intra_NAc Intracellular N-Ac-3,5-dfPhe Uptake->Intra_NAc Free_AA Free 3,5-dfPhe (Active Species) Intra_NAc->Free_AA Deacetylation ACY1 Aminoacylase I (Engineered) ACY1->Intra_NAc Catalysis OTS OTS / Mutant PheRS (Charging) Free_AA->OTS tRNA Loading Ribosome Ribosome (Translation) OTS->Ribosome Aminoacyl-tRNA Protein Fluorinated Protein Ribosome->Protein

Figure 1: The Engineered Metabolic Route. Note that the critical engineering step is the insertion of ACY1 to bridge the gap between uptake and charging.

Troubleshooting Guide & FAQs

Symptom 1: "I see good cell growth, but WT protein is produced (no fluorine signals in NMR)."
  • Cause: You have residual Phenylalanine contamination, or your host is synthesizing Phe.

  • Fix:

    • Switch to a ΔpheA auxotrophic strain.

    • Ensure your "Wash Step" before induction is thorough (2x PBS wash).

    • Check if your Ac-3,5-dfPhe stock is contaminated with Phe (rare, but possible).

Symptom 2: "Cells die immediately upon induction."
  • Cause: 3,5-dfPhe toxicity or "Uncharged tRNA" stress response (stringent response).

  • Fix:

    • Titration: Reduce the concentration of Ac-3,5-dfPhe. Start at 1mM.

    • Supplementation: Add a trace amount of natural Phe (e.g., 5-10 µM) to the induction media. This "trickle feed" keeps the cells alive without outcompeting the fluorinated analog.

Symptom 3: "No expression, no growth."
  • Cause: The cells cannot access the amino acid. The deacetylation step is failing.

  • Fix:

    • Verify ACY1 expression via SDS-PAGE.

    • If ACY1 is in inclusion bodies (pellet fraction), lower the ACY1 induction temperature to 18°C or co-express GroEL/ES.

Comparison of Incorporation Strategies
FeatureAc-3,5-dfPhe Feeding (Engineered)Free 3,5-dfPhe Feeding (Standard)
Cost Low (Precursors are cheaper)High (Purified ncAA is expensive)
Solubility High (N-acetyl improves solubility)Low (Hydrophobic aggregation)
Uptake Medium (Requires diffusion/permease)Medium/Low (Requires AroP)
Complexity High (Requires ACY1 plasmid)Low (Direct addition)
Best For Large-scale fermentation / IndustrialSmall-scale / Analytical (NMR)

Decision Tree: optimizing Your Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Low Incorporation Check_Strain Is the strain pheA deficient? Start->Check_Strain Check_Form Are you feeding N-Acetyl or Free Acid? Check_Strain->Check_Form Yes Action_Auxotroph Switch to ΔpheA strain Check_Strain->Action_Auxotroph No Check_ACY Is Aminoacylase (ACY1) expressed? Action_Express_ACY Clone & Express pACY1 Check_ACY->Action_Express_ACY No Action_Optimize Optimize ACY1 Solubility (GroEL/ES) Check_ACY->Action_Optimize Yes, but low yield Check_Form->Check_ACY N-Acetyl Form Action_Direct Feed Free Acid (Expensive but simple) Check_Form->Action_Direct Free Acid Form

Figure 2: Troubleshooting Decision Matrix for N-Acetyl Precursor Utilization.

References

  • Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins.[2][3] Current Opinion in Chemical Biology, 6(6), 809-815. Link

  • Tirrell, D. A. (2004). Protein engineering with non-canonical amino acids. Nature, 430, 837-842.
  • Völler, G. H., & Schmidt, B. (2008). Functional expression of porcine aminoacylase 1 in E. coli using a codon optimized synthetic gene and molecular chaperones. BMC Biotechnology, 8, 52. Link (Key protocol for ACY1 expression).

  • Kwon, I., & Tirrell, D. A. (2007). Site-specific incorporation of fluorinated phenylalanines into proteins in E. coli. Journal of the American Chemical Society, 129(34), 10431-10437. Link

  • Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition, 43(47), 6426-6463.

Sources

Technical Support Center: Purification of Peptides Containing Lipophilic Fluorinated Residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of peptides incorporating lipophilic fluorinated residues. The introduction of fluorine into a peptide sequence is a powerful strategy in drug development, often enhancing metabolic stability, binding affinity, and bioavailability.[1] However, these modifications introduce unique and often unpredictable challenges to downstream purification, primarily driven by extreme hydrophobicity, unusual solubility characteristics, and a propensity for aggregation.[2]

This guide is designed to provide practical, field-tested solutions to the common issues encountered during the purification of these complex molecules. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the behavior of fluorinated peptides in chromatographic systems.

Q1: How does incorporating fluorinated residues affect my peptide's retention in Reverse-Phase HPLC?

This is a critical and complex question. Unlike simple alkyl additions, the effect of fluorination on hydrophobicity is not always predictable and can be counterintuitive.[2]

  • Increased Hydrophobicity is Common: Often, fluorinated residues increase the peptide's interaction with the hydrophobic C18 stationary phase, leading to longer retention times. This is due to the "superhydrophobic" or "fluorous" effect, where fluorinated segments are repelled from the aqueous mobile phase.[3]

  • Unpredictable Shifts: However, the position and nature of the fluorination can lead to unexpected results. Studies have shown that incorporating fluorinated proline analogues can either increase or decrease hydrophobicity depending on the stereochemistry (e.g., 4R- vs. 4S-fluoroproline) and the surrounding amino acid sequence.[4][5] The electron-withdrawing nature of fluorine can also alter the peptide's secondary structure, which in turn affects its interaction with the stationary phase.[2]

Expert Tip: Do not assume a fluorinated analogue will simply be "more hydrophobic." Always start with a broad scouting gradient to determine the actual elution profile.

Q2: My fluorinated peptide is insoluble in my standard initial mobile phase (Water/Acetonitrile/TFA). What should I do?

This is the most common initial hurdle. The strong cohesive forces between highly fluorinated peptide chains often lead to aggregation and precipitation in aqueous solutions.

  • Initial Solubilization: First, attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent before diluting it into your injection buffer. Recommended solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[6]

  • The Power of HFIP Pre-treatment: HFIP is exceptionally effective at breaking up pre-formed aggregates.[6] It disrupts the non-covalent interactions holding the aggregates together, making the peptide more amenable to purification.[7] A common technique is to dissolve the peptide in HFIP, evaporate the solvent, and then reconstitute the resulting film in the injection solvent.[6][8]

Q3: What is the best starting column and mobile phase for purifying a novel fluorinated peptide?

For initial method development, a systematic approach is crucial. Start with standard conditions and adjust based on the initial results.

ParameterRecommended Starting PointRationale & Considerations
Stationary Phase C18, 5 µm, 100-300 ÅThe industry standard for peptide purification.[9] For extremely hydrophobic peptides that may not elute, a less retentive C8 or C4 column is a logical next step.[][11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a crucial ion-pairing agent that masks residual silanol groups on the stationary phase, preventing peak tailing.[]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is the most common organic modifier due to its low viscosity and UV transparency. For highly retained peptides, Isopropanol can be used as a stronger eluting solvent.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. Adjust proportionally for different column diameters.[12]
Gradient 5-95% B over 30-60 minutesA broad gradient is essential for initial screening to locate the peptide and assess impurity profiles. A shallower gradient (e.g., 1%/min) generally provides better resolution.[11][13]
Temperature Ambient (initially), then 40-60°CElevated temperatures can significantly improve peak shape and solubility for hydrophobic peptides.[6]

Q4: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA) to make my method MS-compatible?

Yes, but with a significant trade-off. While TFA is known to cause ion suppression in mass spectrometry, it is a much stronger and more effective ion-pairing agent than formic acid.[14]

  • TFA: Provides excellent peak shape by effectively masking silanol interactions and pairing with basic residues.[6][]

  • Formic Acid: Offers better MS sensitivity but is a weaker acid and ion-pairing agent. This can result in broader peaks, peak tailing, and lower resolution, especially for basic peptides or when using older silica-based columns.[6][14]

Recommendation: For purification, prioritize resolution and peak shape using TFA. After fractions are collected, the TFA can be removed or exchanged for a more MS-friendly counter-ion like acetate or hydrochloride through lyophilization from a dilute HCl or acetic acid solution, or by using a suitable ion-exchange resin.[11][15]

Section 2: Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem: Poor Solubility & Sample Preparation

"My peptide won't dissolve, or it precipitates upon injection. How can I get it onto the column?"

This issue stems from the peptide being more stable as an aggregate than as a solvated monomer. The goal is to disrupt these aggregates before injection.

cluster_prep Sample Preparation Workflow for Aggregating Peptides Start Crude Fluorinated Peptide Solvent1 Attempt to dissolve in minimal H₂O/ACN with 0.1% TFA Start->Solvent1 Check1 Is it soluble? Solvent1->Check1 Solvent2 Dissolve in minimal DMSO or DMF, then dilute with initial mobile phase Check1->Solvent2 No Inject Inject Immediately Check1->Inject Yes Check2 Is it soluble? Solvent2->Check2 Solvent3 Treat with Hexafluoroisopropanol (HFIP) Check2->Solvent3 No Check2->Inject Yes Step3a 1. Dissolve crude peptide in HFIP. 2. Evaporate HFIP under N₂ or vacuum. 3. Reconstitute film in mobile phase. Solvent3->Step3a Step3a->Inject Fail Consider alternative purification method (e.g., normal phase) Step3a->Fail If reconstitution fails

Caption: A workflow for solubilizing aggregation-prone fluorinated peptides.

Problem: Poor Peak Shape (Tailing or Broadening)

"My peptide elutes as a broad, tailing peak, leading to poor resolution and purity. How can I sharpen it?"

Poor peak shape is typically caused by undesirable secondary interactions with the stationary phase, on-column aggregation, or slow desorption kinetics.[6][16]

  • Cause 1: Secondary Silanol Interactions: Residual silanol (Si-OH) groups on the silica backbone can interact ionically with basic residues on your peptide, causing peak tailing.[16][17]

    • Solution: Ensure you are using a sufficient concentration of a strong ion-pairing agent like TFA (0.1% is standard).[6] Using a modern, high-purity, end-capped silica column will also minimize the number of available silanol groups.[14][17]

  • Cause 2: On-Column Aggregation/Slow Kinetics: The high hydrophobicity of the peptide can lead to slow desorption from the stationary phase or aggregation directly on the column surface.

    • Solution 1: Elevate Column Temperature. Increasing the column temperature to 60-80°C is a highly effective strategy.[6] This enhances peptide solubility, reduces mobile phase viscosity (improving mass transfer), and accelerates the kinetics of desorption, resulting in sharper peaks.[6]

    • Solution 2: Add HFIP to the Mobile Phase. Adding a small percentage (0.5-2%) of HFIP to your mobile phase can dynamically disrupt aggregation on the column, significantly improving peak shape for the most challenging peptides.[7]

Problem: Low Recovery or No Elution

"I inject my peptide, but I get a very small peak or no peak at all. Where did it go?"

This alarming issue usually means your peptide has either precipitated on the injection loop/column head or is irreversibly bound to the stationary phase due to extreme hydrophobicity.

  • Solution 1: Use a Less Retentive Column. If your peptide is sticking permanently to a C18 column, switch to a C8 or, more likely, a C4 column. The shorter alkyl chains provide less hydrophobic surface area, reducing retention.[][11]

  • Solution 2: Increase Organic Solvent Strength. Acetonitrile may not be a strong enough solvent to elute your peptide. Try substituting ACN with isopropanol or a mixture of ACN/isopropanol in your Mobile Phase B.

  • Solution 3: Perform a Column Wash. After your run, wash the column with 100% strong solvent (like isopropanol or HFIP) to see if the missing peptide elutes. This confirms if it was retained on the column.

cluster_troubleshoot Troubleshooting Workflow for HPLC Purification Start Problem Observed Tailing Poor Peak Shape (Tailing/Broadening) Start->Tailing LowRecovery Low/No Recovery Start->LowRecovery PoorRes Poor Resolution Start->PoorRes Sol_Tailing1 Increase Column Temp (e.g., 60°C) Tailing->Sol_Tailing1 Sol_Tailing2 Ensure 0.1% TFA in Mobile Phase Tailing->Sol_Tailing2 Sol_Tailing3 Add HFIP to Mobile Phase Tailing->Sol_Tailing3 Sol_Rec1 Switch to Less Retentive Column (C8 or C4) LowRecovery->Sol_Rec1 Sol_Rec2 Use Stronger Organic (e.g., Isopropanol) LowRecovery->Sol_Rec2 Sol_Rec3 Check Sample Solubility (See Prep Workflow) LowRecovery->Sol_Rec3 Sol_Res1 Shallow Gradient (e.g., 0.5%/min) PoorRes->Sol_Res1 Sol_Res2 Change Ion-Pairing Agent (TFA -> HFBA) PoorRes->Sol_Res2 Sol_Res3 Change Stationary Phase (e.g., C18 -> Phenyl) PoorRes->Sol_Res3

Caption: A decision tree for troubleshooting common HPLC purification issues.

Problem: Poor Resolution

"My target peptide is co-eluting with a stubborn impurity. How can I improve the separation?"

Improving resolution requires altering the selectivity of the chromatographic system—changing the relative retention times of the two compounds.

  • Solution 1: Optimize the Gradient. This is the simplest first step. A shallower gradient increases the separation window between peaks.[13]

  • Solution 2: Change the Ion-Pairing Agent. The choice of ion-pairing agent can significantly alter selectivity. Switching from TFA to a stronger perfluorinated acid like Heptafluorobutyric Acid (HFBA) can increase the retention of basic peptides and may change the elution order of closely related impurities.[][18]

Ion-Pairing AgentTypical Conc.Key CharacteristicsMS Compatibility
Formic Acid (FA) 0.1%Weak ion-pairing; best for MS sensitivity. May result in poor peak shape.[6]Excellent
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing; the standard for high-resolution purification.[9][]Poor (causes ion suppression)
Heptafluorobutyric Acid (HFBA) 0.05%Very strong ion-pairing; increases retention of basic peptides and can offer unique selectivity.[18][19]Very Poor
  • Solution 3: Try an Alternative Stationary Phase. If a C18 column cannot resolve the impurity, a phase with a different retention mechanism may work. A phenyl-hexyl column, for example, offers pi-pi interactions in addition to hydrophobic interactions and can provide unique selectivity for peptides containing aromatic residues. Fluorinated stationary phases can also offer different elution orders.[20][21]

Section 3: Optimized Protocols

Protocol 1: Step-by-Step General Purification of a Fluorinated Peptide
  • Sample Preparation: Dissolve the crude peptide (e.g., 10 mg) in a minimal volume of DMSO (e.g., 200 µL). Dilute with Mobile Phase A to a final concentration of 1-5 mg/mL. If insoluble, use the HFIP pre-treatment method described in the FAQs.[6]

  • Column & System Setup:

    • Column: C4 or C8, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Column Temperature: 60°C.[6]

  • Chromatography:

    • Equilibrate the column with 5% B for at least 10 column volumes.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 60 minutes.

    • Monitor absorbance at 214 nm and 280 nm.[9]

  • Fraction Collection & Analysis: Collect fractions across the main peak(s). Analyze the purity of each fraction by analytical HPLC and mass spectrometry.

  • Post-Purification: Pool the pure fractions, remove the acetonitrile via rotary evaporation or nitrogen stream, and lyophilize the remaining aqueous solution to obtain the purified peptide as a TFA salt.[6][9]

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. PubMed. [Link]

  • Fluorinated peptide biomaterials. PMC. [Link]

  • Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. ResearchGate. [Link]

  • Which chromatography is preferred for purification of hydrophobic peptide? ResearchGate. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. [Link]

  • Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I. LCGC International. [Link]

  • Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Does liquid–liquid phase separation drive peptide folding?. RSC Publishing. [Link]

  • Synthesis and physicochemical evaluation of fluorinated lipopeptide precursors of ligands for microbubble targeting. PMC. [Link]

  • Conversion of ion-pairing agents/counter ions. Bio-Works. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • HPLC of Peptides and Proteins. Springer. [Link]

  • Effect of Detergents and Hexafluoroisopropanol on the Conformation of a Non-Helical and a Helical Plant Protease Inhibitor. PubMed. [Link]

  • Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. PMC. [Link]

  • Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Why Do Peaks Tail?. LCGC. [Link]

  • What to expect recovery-wise from purification of peptides. Chromatography Forum. [Link]

  • Overcoming Challenges in Complex Peptide Purification. Neuland Labs. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

Sources

Technical Support Center: Overcoming Toxicity of Fluorinated Phenylalanine Analogs in Auxotrophic Strains

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing fluorinated phenylalanine analogs. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the inherent toxicity of these powerful but challenging chemical tools. Whether you are performing negative selection, protein engineering, or metabolic studies, this resource will help you navigate the common pitfalls and optimize your experimental outcomes.

Introduction: The Double-Edged Sword of Fluorinated Phenylalanine

Fluorinated phenylalanine analogs, such as p-fluorophenylalanine (p-F-Phe), are invaluable in microbial biotechnology. Their structural similarity to natural phenylalanine allows them to be incorporated into cellular machinery, but the unique properties of the fluorine atom often lead to toxic effects. This toxicity is the very basis for their use in counter-selection schemes, yet it must be carefully managed to achieve desired experimental results.

This guide will delve into the mechanisms of toxicity, provide detailed protocols for mitigation, and offer troubleshooting advice for common problems encountered when working with phenylalanine auxotrophic strains of E. coli and yeast.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated phenylalanine analogs toxic to auxotrophic strains?

A1: The toxicity of fluorinated phenylalanine analogs stems from several factors:

  • Misincorporation into Proteins: Phenylalanine auxotrophs, unable to synthesize their own phenylalanine, readily incorporate the fluorinated analog into newly synthesized proteins. This can disrupt protein structure and function due to the high electronegativity and steric bulk of fluorine, leading to misfolding and loss of enzymatic activity.[1][2]

  • Enzyme Inhibition: These analogs can act as competitive inhibitors of enzymes involved in the phenylalanine biosynthesis pathway, even in strains where the pathway is only partially disabled. This can lead to the accumulation of toxic intermediates.

  • Disruption of DNA and RNA Synthesis: High concentrations of analogs like p-F-Phe have been shown to interfere with nucleic acid synthesis, leading to cell cycle arrest.[1][3]

Q2: What is a phenylalanine auxotroph and why is it used?

A2: A phenylalanine auxotroph is a strain of an organism, such as E. coli or yeast, that carries a mutation in a gene essential for the biosynthesis of phenylalanine.[4][5] These strains cannot grow on minimal media unless it is supplemented with phenylalanine. This dependency is exploited in various genetic and protein engineering applications. For example, by providing a fluorinated analog instead of phenylalanine, researchers can force the incorporation of the unnatural amino acid into proteins.[1]

Q3: Can I use rich media like LB or YPD when working with fluorinated phenylalanine analogs?

A3: It is generally not recommended. Rich media contain undefined amounts of natural phenylalanine and other amino acids, which will compete with the fluorinated analog for incorporation, reducing the efficiency of your selection or labeling experiment. It is best to use a defined minimal medium where the concentration of all components is known and can be precisely controlled.

Q4: My cells are dying even at low concentrations of the analog. What could be the problem?

A4: Several factors could be at play:

  • Strain Sensitivity: Different auxotrophic strains can have varying levels of sensitivity to fluorinated analogs.

  • Media Composition: The concentration of other aromatic amino acids, like tyrosine, can influence toxicity.

  • Analog Purity: Impurities in the fluorinated phenylalanine analog could contribute to toxicity.

  • Inoculum Size: A very small inoculum may be more susceptible to the toxic effects before a sufficient cell density is reached.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to troubleshooting common problems encountered during experiments with fluorinated phenylalanine analogs.

Issue 1: High Cell Death and Poor Growth in Liquid Cultures

Symptoms:

  • Optical density (OD) of the culture does not increase or decreases after adding the analog.

  • Microscopic examination reveals a high number of non-viable or lysed cells.

Potential Causes & Solutions:

Cause Explanation Solution
Analog Concentration Too High The concentration of the fluorinated analog is exceeding the tolerance level of the strain.Perform a dose-response curve to determine the optimal concentration that balances selection pressure with cell viability. Start with a low concentration and incrementally increase it.
Inadequate Media Supplementation Phenylalanine auxotrophs may have subtle metabolic imbalances that are exacerbated by the stress of analog incorporation.Supplement the minimal medium with low concentrations of phenylalanine and/or tyrosine. This can help to "buffer" the toxic effects while still allowing for sufficient analog incorporation for selection.[6]
Metabolic Burden Overexpression of a recombinant protein can create a significant metabolic burden, making the cells more sensitive to the toxic analog.Reduce the expression level of your target protein by using a lower-strength promoter, decreasing the inducer concentration, or lowering the incubation temperature.
Strain Instability The auxotrophic marker may be reverting, leading to a mixed population of sensitive and resistant cells.Streak the strain from a glycerol stock onto minimal medium plates without phenylalanine to confirm its auxotrophy before starting a liquid culture.
Issue 2: Low Efficiency of Counter-Selection on Plates

Symptoms:

  • A high number of background colonies (false positives) grow on plates containing the fluorinated analog.

  • Difficulty in distinguishing true positive from false positive colonies.

Potential Causes & Solutions:

Cause Explanation Solution
Spontaneous Resistance Mutations can arise that confer resistance to the fluorinated analog, independent of the desired genetic modification.Increase the concentration of the analog on the plates to a level that is more stringent. Plate a higher dilution of cells to reduce the probability of spontaneous resistant mutants appearing.
Cross-feeding On densely plated cells, dying cells can release nutrients, including phenylalanine, which can support the growth of neighboring cells.Plate a lower density of cells. Ensure that the plates are dry before use to prevent the diffusion of nutrients.
Incomplete Plasmid Curing If using a counter-selection system to remove a plasmid (e.g., one carrying pheS), some cells may retain the plasmid.Optimize the plasmid curing protocol. For temperature-sensitive plasmids, ensure the temperature shift is effective. For inducible systems, verify the inducer is working correctly.
Media Inconsistency Variations in media preparation can affect the potency of the analog.Prepare fresh media for each experiment and ensure thorough mixing of all components.

Experimental Protocols

Protocol 1: Determining the Optimal p-F-Phe Concentration for Counter-Selection

This protocol outlines a method for finding the minimum inhibitory concentration (MIC) of p-fluorophenylalanine (p-F-Phe) for your specific auxotrophic strain.

Materials:

  • Phenylalanine auxotrophic strain of E. coli or yeast.

  • Appropriate minimal medium (e.g., M9 for E. coli, SD for yeast) lacking phenylalanine.

  • Stock solution of p-F-Phe (e.g., 100 mg/mL in sterile water).

  • Sterile 96-well microtiter plate.

  • Plate reader capable of measuring OD at 600 nm.

Procedure:

  • Grow an overnight culture of the auxotrophic strain in minimal medium supplemented with a growth-limiting amount of phenylalanine (e.g., 20 µg/mL).

  • The next day, dilute the overnight culture to an OD600 of ~0.05 in fresh minimal medium without phenylalanine.

  • In a 96-well plate, create a serial dilution of p-F-Phe in minimal medium. A typical range to test would be from 0 µg/mL to 1000 µg/mL.

  • Add 100 µL of the diluted cell culture to each well of the 96-well plate.

  • Incubate the plate at the optimal growth temperature for your strain with shaking.

  • Measure the OD600 of each well at regular intervals (e.g., every 2 hours) for up to 24 hours.

  • Plot the final OD600 against the concentration of p-F-Phe to determine the MIC, which is the lowest concentration that completely inhibits growth. The optimal concentration for counter-selection will typically be slightly above the MIC.

Protocol 2: Rescuing Toxicity with Phenylalanine and Tyrosine Supplementation

This protocol helps to fine-tune the media composition to reduce p-F-Phe toxicity while maintaining selection pressure.

Materials:

  • Phenylalanine auxotrophic strain.

  • Minimal medium lacking phenylalanine.

  • Stock solutions of p-F-Phe, phenylalanine, and tyrosine.

  • Sterile culture tubes or a 96-well plate.

Procedure:

  • Prepare a series of culture tubes or wells with minimal medium containing a fixed, inhibitory concentration of p-F-Phe (determined from Protocol 1).

  • To these tubes/wells, add varying concentrations of phenylalanine and/or tyrosine. For example, you could test a matrix of phenylalanine concentrations (0, 5, 10, 20 µg/mL) against different tyrosine concentrations (0, 5, 10, 20 µg/mL).

  • Inoculate all tubes/wells with your auxotrophic strain to a starting OD600 of ~0.05.

  • Incubate at the optimal growth temperature with shaking.

  • Monitor growth by measuring OD600 over time.

  • The optimal condition will be the one that allows for some growth, indicating a reduction in toxicity, but is still significantly lower than the growth in the absence of p-F-Phe. This indicates that the selection pressure is maintained.

Visualizing the Mechanism and Workflow

Phenylalanine Biosynthesis and Analog Incorporation

The following diagram illustrates the simplified biosynthetic pathway for phenylalanine in E. coli and shows how fluorinated analogs can be incorporated.

Phenylalanine_Pathway cluster_pathway Phenylalanine Biosynthesis Pathway cluster_incorporation Analog Incorporation Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate pheA Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine tyrB Protein Protein Phenylalanine->Protein Incorporation p_F_Phe_ext p-F-Phe (external) p_F_Phe_int p-F-Phe (internal) p_F_Phe_ext->p_F_Phe_int Transport p_F_Phe_int->Protein Incorporation (in Phe auxotroph)

Caption: Phenylalanine biosynthesis and analog incorporation pathway.

Troubleshooting Workflow for High Cell Death

This flowchart provides a logical sequence of steps to diagnose and resolve issues with excessive cell death.

Troubleshooting_Workflow Start High Cell Death Observed Check_Concentration Is analog concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response curve (Protocol 1) Check_Concentration->Optimize_Concentration No Check_Media Is media composition optimal? Check_Concentration->Check_Media Yes Optimize_Concentration->Check_Media Optimize_Media Titrate Phe/Tyr supplementation (Protocol 2) Check_Media->Optimize_Media No Check_Expression Is recombinant protein expression high? Check_Media->Check_Expression Yes Optimize_Media->Check_Expression Reduce_Expression Lower inducer concentration or temperature Check_Expression->Reduce_Expression Yes Check_Strain Verify strain auxotrophy Check_Expression->Check_Strain No Reduce_Expression->Check_Strain Solution Problem Resolved Check_Strain->Solution

Caption: Troubleshooting workflow for high cell death.

Concluding Remarks

Working with fluorinated phenylalanine analogs in auxotrophic strains requires a careful balance of selective pressure and cell viability. By understanding the underlying principles of toxicity and systematically troubleshooting experimental parameters, researchers can harness the full potential of these powerful tools. This guide provides a starting point for optimizing your experiments. Remember that each strain and experimental system may have its own unique characteristics, so do not hesitate to adapt these protocols to your specific needs.

References

  • Gowrishankar, J., & Pittard, J. (1982). Regulation of phenylalanine biosynthesis in Escherichia coli K-12: control of transcription of the pheA operon. Journal of Bacteriology, 150(3), 1130–1137. [Link]

  • Kast, P., & Hennecke, H. (1991). Amino acid substrate specificity of Escherichia coli phenylalanyl-tRNA synthetase altered by distinct mutations. Journal of Molecular Biology, 222(1), 99-124.
  • Kino, K., et al. (2016). A highly efficient and versatile markerless gene deletion system for Streptococcus suis. Applied and Environmental Microbiology, 82(12), 3644-3653.
  • Kharchenko, A. S., et al. (2018). An improved pheS-based counter-selection system for unmarked gene deletion in Cronobacter sakazakii. Journal of Microbiological Methods, 151, 1-7.
  • Kikuchi, Y., et al. (2000). A new counter-selectable marker for the construction of unmarked deletion mutants of the cyanobacterium Synechocystis sp. PCC 6803. Bioscience, Biotechnology, and Biochemistry, 64(8), 1755-1758.
  • Kittleson, J. T., et al. (2011). Scalable programming of genetic circuits. Molecular BioSystems, 7(5), 1513-122.
  • Kristich, C. J., et al. (2005). Development of a rapid and efficient method for constructing unmarked mutations in Enterococcus faecalis. Applied and Environmental Microbiology, 71(10), 5724-5730.
  • Liu, Y., et al. (2018). Development of a highly efficient markerless gene deletion system for Bacillus subtilis. Journal of Microbiological Methods, 149, 10-16.
  • Liu, X., et al. (2020). A robust and efficient markerless gene deletion system for Streptomyces. Applied Microbiology and Biotechnology, 104(1), 293-304.
  • Pronk, J. T. (2002). Auxotrophic yeast strains in fundamental and applied research. Applied and Environmental Microbiology, 68(5), 2095–2100. [Link]

  • Schuster, M., et al. (2019). Use of the counter selectable marker PheS* for genome engineering in Staphylococcus aureus. Scientific Reports, 9(1), 5588. [Link]

  • Wang, Y., et al. (2018). A highly efficient markerless gene deletion system for Corynebacterium glutamicum. Applied Microbiology and Biotechnology, 102(13), 5739-5750.
  • Zhou, L., et al. (2017). A novel and efficient markerless gene deletion system for Pseudomonas aeruginosa. Journal of Microbiological Methods, 139, 7-13.
  • Richmond, M. H. (1962). The effect of amino acid analogues on growth and protein synthesis in microorganisms. Bacteriological Reviews, 26(4), 398–420.
  • Schleif, R. (1969). An L-arabinose-inducible-resistant trans-acting regulatory element for the L-arabinose operon of Escherichia coli. Journal of Molecular Biology, 46(1), 197-199.
  • Sprenger, G. A. (2007). Aromatic amino acids. In Amino Acid Biosynthesis: Pathways, Regulation and Metabolic Engineering (pp. 106-113). Springer.
  • Tyrrell, R. M., & Moss, S. H. (1974). The interaction of near ultraviolet (365 nm) and X-radiations on wild-type and repair-deficient strains of Escherichia coli K12: physical and biological measurements. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 25(3), 225-236.
  • Wallace, B. J., & Pittard, J. (1969). Genetic and biochemical analysis of the aromatic and dicarboxylic amino acid permease of Escherichia coli K-12. Journal of Bacteriology, 97(3), 1234–1241.
  • Wilson, B. J., et al. (1994). The tyrB gene of Escherichia coli. Journal of Bacteriology, 176(13), 4011–4022.
  • Zhang, X., & Li, Y. (2017). Counter-selectable markers for genome editing in bacteria. Essays in Biochemistry, 61(1), 119-128.

Sources

Enhancing signal-to-noise ratio in 19F NMR using 3,5-difluoro probes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Signal-to-Noise Ratio (SNR) in 19F NMR using 3,5-Difluoro Probes Role: Senior Application Scientist

Introduction

Welcome to the . You are likely here because your 3,5-difluoro probe data is buried in noise, or you are establishing a high-throughput screening (HTS) workflow and need to minimize acquisition time.

The 3,5-difluorophenyl motif is a "Goldilocks" probe in Fragment-Based Drug Discovery (FBDD) and Protein-Observed Fluorine (PrOF) NMR. Unlike single fluorine labels, it offers a theoretical 100% sensitivity gain due to symmetry. Unlike bulky trifluoromethyl (


) groups, it minimizes steric perturbation of the binding site.

However, realizing this theoretical sensitivity requires mastering three variables: Relaxation Physics , Hardware Background , and Pulse Sequence Decoupling .

Module 1: Probe Physics & Design

Q: Why use the 3,5-difluoro motif over a single fluorine or a group?

A: The choice is driven by the Symmetry-Sensitivity Ratio . In a 3,5-difluoro substitution pattern on a phenyl ring, the ring typically rotates rapidly around the C1-C4 axis in solution. This averages the magnetic environment of the two fluorine atoms (


 and 

), making them chemically equivalent .
  • The Math: Two equivalent spins yield a single resonance with double the intensity of a mono-fluoro probe.

  • The Advantage: You gain

    
     signal intensity without the massive steric bulk or hydrophobicity of a 
    
    
    
    group (which contains 3 fluorines but often suffers from faster
    
    
    relaxation due to rotation of the methyl group itself).
Q: My signal is split into a triplet. I thought it should be a singlet?

A: This is due to J-coupling . Even if the fluorines are equivalent, they couple to the protons on the ring.

  • Diagnosis: In a 3,5-difluorophenyl group, you typically see a triplet (

    
    ) due to coupling with the proton at position 4.
    
  • Solution: You must use inverse gated decoupling (e.g., zgig in Bruker nomenclature) or standard broadband decoupling to collapse this multiplet into a singlet. This creates a taller, narrower peak, instantly improving SNR.

Module 2: Acquisition Optimization (The "Hidden" SNR)

Q: I increased NS (Number of Scans), but my SNR isn't improving linearly. Why?

A: You are likely saturating your signal due to an incorrect Relaxation Delay (


) .
Fluorine atoms on aromatic rings, especially in small molecules, can have very long longitudinal relaxation times (

), sometimes exceeding 3–5 seconds. If your repetition rate is faster than

, the spins do not return to equilibrium, and you lose signal intensity.

The Fix: Determine the


 of your probe and calculate the Ernst Angle .
Protocol: Rapid

Estimation (Inversion Recovery)
  • Pulse Sequence: Inversion Recovery (t1ir).

  • Array: Set a variable delay list (

    
    ) ranging from 0.01s to 10s (e.g., 0.01, 0.1, 0.5, 1.0, 3.0, 5.0, 10.0).
    
  • Plot: Intensity vs. Delay time.

  • Fit:

    
    .
    

Optimization Table:

GoalParameter SettingWhy?
Quantitative NMR

Ensures 99.3% magnetization recovery. Essential for

determination.
Max SNR (Screening)

(using

pulse)
Balances recovery with more scans per minute.
Ernst Angle Optimization Flip Angle

Allows very fast pulsing (short

) by using partial excitation (

).

Module 3: Hardware & Background (The "Fluorine Hump")

Q: I see a massive, broad "hump" in the baseline that swallows my peaks. Is my protein aggregated?

A: No, that is likely your probe hardware . Most standard NMR probes use PTFE (Teflon) or fluorinated polymers in their capacitors and coil supports. This generates a massive background signal (19F is 100% natural abundance).

Troubleshooting Workflow:

Troubleshooting cluster_legend Causality Start Issue: Broad Background Signal CheckPulse Check Pulse Sequence Start->CheckPulse DepthPulse Use Depth Pulse / Spin Echo (T2 Filter) CheckPulse->DepthPulse Standard Probe Hardware Check Hardware CheckPulse->Hardware Hardware Fix? Result: Broad Hump Eliminated\nSharp Peaks Remain Result: Broad Hump Eliminated Sharp Peaks Remain DepthPulse->Result: Broad Hump Eliminated\nSharp Peaks Remain Replace Probe Parts Replace Probe Parts Hardware->Replace Probe Parts Swap Teflon for PEEK/Glass CryoProbe CryoProbe Hardware->CryoProbe Use 19F-specific CryoProbe (Coils are Fluorine-free) Teflon = Short T2 (Solid) Teflon = Short T2 (Solid) Probe = Long T2 (Liquid) Probe = Long T2 (Liquid) Teflon = Short T2 (Solid)->Probe = Long T2 (Liquid)

Figure 1: Troubleshooting workflow for eliminating the "Fluorine Hump" caused by probe background signals.

The Software Fix (If you can't change the probe): Use a


 filter (CPMG or Spin Echo) .
  • Mechanism: The background fluorine in solid Teflon has a very short

    
     (microseconds). Your dissolved 3,5-difluoro probe has a long 
    
    
    
    (milliseconds to seconds).
  • Action: Apply a spin-echo sequence with a delay (

    
    ) of ~1–5 ms. The background signal will decay to zero, leaving only your sharp liquid-state signal.
    

Module 4: Sample Preparation & Chemical Physics

Q: My peaks are broad, but I know the sample is pure. What is happening?

A: This is likely Chemical Shift Anisotropy (CSA) or Exchange Broadening .

  • CSA: At high magnetic fields (e.g., 600 MHz+), the CSA contribution to relaxation increases with the square of the field strength (

    
    ).
    
    • Diagnosis: Run the sample at a lower field (e.g., 400 MHz). If the lines sharpen significantly (in Hz, not ppm), CSA is the culprit.

    • Fix: For 19F, lower field strength can sometimes yield better SNR because the lines are sharper, preserving peak height.

  • Exchange Broadening: If your probe is binding to a target in the "intermediate exchange" regime (

    
    ), the peak will broaden into the baseline.
    
    • Fix: Change the temperature.[1][2] Heating (fast exchange) or cooling (slow exchange) can often sharpen the peaks.

Q: Do I need to degas my sample?

A: Yes. Dissolved oxygen is paramagnetic and interacts strongly with the exposed electron cloud of the fluorine atom.

  • Impact: Oxygen can broaden 19F signals by 1–5 Hz.

  • Protocol: Briefly degas your buffer or use a generic "freeze-pump-thaw" cycle if the protein is stable. Even simple sonication (for small molecules) helps.

Summary of Optimization Parameters

ParameterRecommended Setting (3,5-Difluoro)Impact on SNR
Decoupling Inverse Gated (

)
High. Collapses triplets to singlets.
Relaxation Delay (

)

(Screening)
Medium. Prevents saturation.
Spectral Width Minimize (focus on -100 to -120 ppm)Low. Improves digital resolution.
O1P (Offset) Center on probe signalMedium. Avoids off-resonance effects.
Pulse Sequence CPMG / Spin EchoCritical. Removes probe background.
Line Broadening (LB) Match

(typically 1-3 Hz)
High. Smooths noise without killing signal.

References

  • Dalvit, C., et al. (2019).[3] "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry.

  • Pomerantz, W. C., et al. (2017). "Protein-Observed 19F NMR for Fragment-Based Drug Discovery." Methods in Enzymology.

  • BenchChem Technical Support. (2025). "Troubleshooting Common Artifacts in Fluorine-19 NMR Spectra."

  • Norton, R. S., et al. (2016). "19F NMR in Fragment-Based Drug Discovery." Journal of Biomolecular NMR.

Sources

Preventing aggregation of proteins labeled with hydrophobic fluorinated amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorous Effect" Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Fluorous Paradox": you have incorporated fluorinated amino acids (FAAs) like 5-fluoro-tryptophan (5F-Trp) or trifluoromethyl-phenylalanine (tfm-Phe) to gain a sensitive 19F-NMR probe or enhance thermal stability, but your protein has precipitated or formed soluble aggregates.

The Mechanism: Fluorine is not just "hydrophobic"; it is also "lipophobic" (immiscible with both water and hydrocarbon lipids), a property known as the fluorous effect . While a single fluorine atom mimics hydrogen sterically, a trifluoromethyl (-CF3) group is significantly bulkier (closer to an isopropyl group). When these groups are solvent-exposed or clustered, they drive a strong hydrophobic collapse that often bypasses the native folding pathway, leading to amorphous aggregation.

This guide provides the protocols to arrest this collapse and stabilize your labeled proteins.

Module 1: Upstream Prevention (Expression Phase)

Issue: "My protein is entirely in the inclusion body fraction."

Diagnosis: The incorporation of FAAs during translation destabilizes the nascent chain, causing it to aggregate before the ribosome completes synthesis.

Protocol A: The "Medium Switch" & Chaperone Assist

Do not grow cells continuously in minimal media with FAAs. The stress is too high. Use this specific switch protocol to decouple biomass accumulation from labeling.

  • Biomass Phase: Grow E. coli (e.g., BL21(DE3)) in rich media (LB or 2xYT) at 37°C until OD600 reaches 0.6–0.8.

  • Wash Step: Centrifuge (3,000 x g, 15 min). Resuspend pellet in M9 minimal media (no carbon source yet) to wash away unlabeled amino acids. Repeat once.

  • The Switch: Resuspend in fresh M9 minimal media containing glucose and vitamins.

  • Inhibition (The Critical Step): Add Glyphosate (1 mg/mL) if labeling aromatics. Glyphosate inhibits the shikimate pathway, shutting down host synthesis of Phe, Tyr, and Trp.[1]

  • Equilibration: Shake at 37°C for 30 minutes to deplete intracellular stocks.

  • Induction & Labeling:

    • Add the FAA (e.g., 5F-Trp at 60 mg/L).

    • Add unlabeled counterparts (Phe, Tyr) at low levels (30 mg/L) to sustain translation.

    • Cool to 18°C.

    • Induce with IPTG (0.2–0.5 mM).

  • Harvest: Collect after 12–16 hours.

Why this works: The temperature drop slows translation, giving the fluorinated chain time to fold. Glyphosate forces the uptake of your FAA without competition from the host's biosynthesis.

Visual Workflow: The Medium Switch Strategy

MediumSwitch cluster_legend Key Logic Start Inoculation (Rich Media) ODCheck OD600 = 0.8 Start->ODCheck Wash Wash x2 (M9 Salts) ODCheck->Wash Target Reached Deplete Add Glyphosate (30 min @ 37°C) Wash->Deplete Cool Cool to 18°C Deplete->Cool Metabolic Reset Induce Add FAA + IPTG (Expression) Cool->Induce Harvest Harvest (Soluble Protein) Induce->Harvest 16 Hours NodeA Rich media builds biomass NodeB Glyphosate stops host AA synthesis

Caption: Optimized workflow for incorporating toxic/hydrophobic amino acids while maintaining solubility.

Module 2: Purification & Solubilization

Issue: "The protein crashes out of solution during purification or buffer exchange."

Diagnosis: Fluorinated patches on the protein surface are seeking other fluorinated patches (fluorous-fluorous interaction) or hydrophobic surfaces. Standard detergents (SDS) are too harsh for NMR, and standard buffers are insufficient.

Solution: Fluorinated Surfactants (The "Fluorous Shield")

Standard hydrogenated detergents (like DDM or Triton) often fail to solubilize fluorinated proteins effectively because the fluorocarbon chains of the protein do not mix well with the hydrocarbon tails of the detergent.

Recommendation: Use Fluorinated Surfactants (e.g., fluorinated maltosides or NVoy polymers).[2]

  • Mechanism: These surfactants have a fluorinated tail that preferentially interacts with the fluorinated residues on your protein, effectively "shielding" them from the aqueous solvent without denaturing the protein core.

Comparison of Solubilizing Agents
Agent ClassExampleMechanismSuitability for 19F-NMR
Standard Detergent SDS, Triton X-100Micelle encapsulation (Hydrocarbon)Low (Denatures protein; high background)
Chaotropes Urea, GuanidineUnfolding/DisorderingNo (Unless studying unfolded states)
NDSBs NDSB-201, NDSB-256Prevents aggregation via headgroup shieldingHigh (Does not form micelles; NMR silent)
Fluorinated Surfactants F6-Maltoside, NVoyFluorous-Fluorous interaction Best (Stabilizes without denaturation)
Amino Acid Additives L-Arg + L-Glu (50mM)Increases surface tension/charge shieldingEssential (Standard baseline additive)
Protocol B: The "Arg/Glu" Rescue Buffer

For proteins that are soluble but prone to slow aggregation (line broadening in NMR):

  • Prepare base buffer: 50 mM HEPES (pH 7.0–7.5).

  • Add 50 mM L-Arginine and 50 mM L-Glutamic Acid .

    • Note: Do not use Arginine-HCl alone; it is acidic. Use the free base and adjust pH with Glu.

  • Add 0.05% (w/v) NDSB-201 (Non-detergent sulfobetaine).

  • Filter (0.22 µm) and use for Size Exclusion Chromatography (SEC).

Module 3: 19F-NMR Sample Optimization

Issue: "My 19F signal is broad and weak, even though the concentration is high."

Diagnosis: Line broadening is the primary signature of exchange broadening or high-molecular-weight aggregate formation. The protein is likely oligomerizing.

Troubleshooting Checklist
  • Check the Dimer Interface: If you labeled a residue involved in dimerization (e.g., a Phe at the interface), the fluorine steric clash may be forcing an unnatural aggregate.

    • Fix: Mutate the interface residue to a smaller non-labeled amino acid (e.g., Ala) or move the label to a solvent-exposed loop.

  • Temperature: Fluorine hydrophobicity increases with temperature (entropy-driven).

    • Fix: Run your NMR experiments at 15°C or 20°C instead of 25°C/37°C.

  • D2O vs. H2O: Ensure you have 5–10% D2O for the lock, but avoid 100% D2O if your protein relies on hydrogen bonding networks that are destabilized by the deuterium isotope effect (rare, but possible with marginally stable fluorinated mutants).

Visual Logic: Aggregation vs. Shielding

Shielding cluster_path1 Standard Buffer cluster_path2 With Fluorinated Surfactant / NDSB State1 Fluorinated Protein (Exposed F-Residues) Agg Fluorous-Fluorous Collapse (Aggregation) State1->Agg Hydrophobic Drive Shield Surfactant Shields F-Residues State1->Shield Add F-Surfactant Broad NMR Result: Broad/Missing Signal Agg->Broad Native Native Monomer Maintained Shield->Native Sharp NMR Result: Sharp Lorentzian Peaks Native->Sharp

Caption: Mechanism of aggregation prevention using specialized surfactants.

Frequently Asked Questions (FAQs)

Q: Can I freeze my fluorinated protein samples? A: Avoid if possible. The freeze-thaw cycle promotes hydrophobic clustering, which is exacerbated by fluorination. If you must store them, flash freeze in liquid nitrogen with 10% glycerol, but for NMR, fresh preparation (stored at 4°C) is always superior.

Q: I am using 5-F-Trp. Should I label all Tryptophans? A: If your protein has more than 2-3 Trp residues, no . Global replacement increases the global hydrophobicity drastically. Use site-directed mutagenesis to replace non-essential Trp with Phe or Tyr, leaving only 1 or 2 specific sites for fluorination. This is "Site-Specific Labeling by Mutagenesis."

Q: My protein is in inclusion bodies. Can I refold it? A: Yes, but standard refolding often fails. Use the "Pulse Renaturation" method:

  • Solubilize in 6M Guanidine-HCl.

  • Add to refolding buffer (containing Arginine/NDSB) in multiple small pulses rather than one bulk dilution. This keeps the concentration of unfolded intermediates low, preventing the fluorous aggregates from nucleating.

References

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the protein design toolkit." Accounts of Chemical Research. Link

  • Pomerantz, W. C., et al. (2012). "Profiling the ubiquitination pathway using a 19F-NMR sensor." ACS Chemical Biology. Link

  • Breyton, C., et al. (2010). "Fluorinated surfactants: a new class of surfactants for membrane protein study." Biophysical Journal. Link

  • Evanics, F., et al. (2006). "Optimization of the 19F-NMR detection of fluorinated amino acids in proteins." Journal of Biomolecular NMR. Link

  • Golovanov, A. P., et al. (2004). "A simple method for improving protein solubility and long-term stability." Journal of the American Chemical Society.[3][4] Link

Sources

Validation & Comparative

Technical Comparison: 3,5-Difluoro vs. 4-Fluoro Phenylalanine in 19F-NMR Sensitivity & Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3,5-difluoro-phenylalanine (3,5-F₂-Phe) versus 4-fluoro-phenylalanine (4-F-Phe) for 19F-NMR applications. This content is structured for researchers requiring high-fidelity data to optimize protein labeling strategies.

Executive Summary: The "Signal vs. Dynamics" Trade-off[1]

In protein NMR, the choice between 4-F-Phe and 3,5-F₂-Phe is not merely a matter of adding more fluorine atoms to increase signal.[1][2] It represents a fundamental choice between a static structural reporter and a dynamic conformational probe .[1][2]

  • 4-F-Phe (The Standard): Located on the

    
     symmetry axis of the phenyl ring.[1] It is chemically and spatially invariant to ring flips.[1][2]
    
    • Primary Use: Ligand binding screening, solvent exposure mapping, and high-field structural studies.[2]

    • Sensitivity Profile: Robust.[1][2] High signal-to-noise (SNR) retention because it is immune to exchange broadening caused by ring rotation.[1][2]

  • 3,5-F₂-Phe (The Challenger): Located off-axis (meta positions).[1][2] The two fluorine atoms exchange positions during ring flips.[1][2]

    • Primary Use: Probing hydrophobic core packing, breathing motions, and "ring-flip" dynamics.[2]

    • Sensitivity Profile: Conditional.[1][2] Theoretically double the intensity (2x spins), but highly susceptible to exchange broadening .[1] In intermediate exchange regimes, the signal can vanish completely.[1]

Mechanistic Deep Dive: The Axis of Rotation

To understand the sensitivity differences, one must understand the micro-dynamics of the phenylalanine side chain.[1]

The Physics of the Ring Flip

Phenylalanine rings in proteins undergo 180° flips around the


 bond.[1] The rate of this flip (

) relative to the chemical shift difference (

) between the two positions determines the spectral appearance.[1]
  • 4-Fluoro-Phe (Para-substituted): The fluorine atom lies exactly on the axis of rotation.[1][2] A 180° flip leaves the fluorine atom in the exact same spatial position .[1]

    • Result: The chemical shift is largely unaffected by the flip.[1] The signal remains sharp regardless of the ring's motion timescale.[1]

    • Advantage:[1][3][4] Consistent high sensitivity at high magnetic fields (600-900 MHz).[1][2]

  • 3,5-Difluoro-Phe (Meta-substituted): The two fluorine atoms (

    
     and 
    
    
    
    ) are symmetric.[1][2] However, in a folded protein, the local environment at position 3 is often different from position 5 (due to packing against different residues).[1]
    • Fast Exchange (

      
      ): The two environments are averaged.[1][2] Result:  One sharp, intense singlet (2x intensity of 4-F-Phe).
      
    • Slow Exchange (

      
      ): The ring is "locked."[1][2] Result:  Two distinct peaks, each with 1x intensity.
      
    • Intermediate Exchange (

      
      ):The Danger Zone.  The signal broadens significantly, often into the baseline.[1] Result:  Drastic loss of sensitivity.[1][2]
      
Visualization: The Ring Flip Mechanism

The following diagram illustrates why 3,5-F₂-Phe is sensitive to dynamics while 4-F-Phe is not.

RingFlipDynamics cluster_4F 4-Fluoro-Phe (Static Reporter) cluster_35F 3,5-Difluoro-Phe (Dynamic Probe) StateA_4F State A (0°) F atom at Para StateB_4F State B (180°) F atom at Para StateA_4F->StateB_4F Ring Flip Result_4F Result: NO Change in F Position Sharp Signal Preserved StateA_4F->Result_4F StateA_35F State A (0°) F3 in Env X, F5 in Env Y StateB_35F State B (180°) F3 in Env Y, F5 in Env X StateA_35F->StateB_35F Ring Flip Result_35F Result: F atoms SWAP Environments Susceptible to Exchange Broadening StateA_35F->Result_35F

Figure 1: Mechanistic difference in ring-flip sensitivity. 4-F-Phe remains spatially invariant, while 3,5-F₂-Phe fluorines swap magnetic environments.[1][2]

Comparative Data Analysis

The following table synthesizes performance metrics based on standard high-field NMR conditions (600-800 MHz).

Feature4-Fluoro-Phenylalanine 3,5-Difluoro-Phenylalanine
Theoretical Sensitivity 1x (1 spin per residue)2x (2 spins per residue)
Real-World Sensitivity High & Consistent. Unaffected by ring dynamics.[1][2]Variable. High in fast exchange; Poor in intermediate exchange.[1][2]
Chemical Shift Anisotropy (CSA) High.[1][2] Significant broadening at >600 MHz.[1][2]High. Similar CSA magnitude, but tensor orientation differs.[1][2]
Chemical Shift Dispersion Moderate (~10 ppm range).[1][2]High. Often shows larger shifts due to ortho-like effects if locked.[1][2]
J-Coupling None (Singlet).[1][2]

Hz (usually negligible linewidth contribution).[1][2]
Perturbation Risk Low.[1][2][5] Minimal steric/electronic effect.[1][2]Moderate. Increased hydrophobicity and steric bulk.[1][2]
Best Application Ligand screening (SAR), structure verification.[1][2]Dynamics studies, detecting "breathing" of hydrophobic cores.[2]
Key Insight: The "Sensitivity Trap"

While 3,5-F₂-Phe offers double the spins, relaxation dispersion often negates this benefit.[1][2] In the hydrophobic core of a protein, ring flips are often on the microsecond-to-millisecond timescale—exactly the range that causes maximum line broadening in NMR.[1] Therefore, 4-F-Phe is the safer choice for maximizing sensitivity in unknown systems. [1][2]

Experimental Protocol: Dual-Labeling Strategy

To rigorously compare sensitivity in your specific target protein, a dual-labeling or parallel-labeling approach is recommended.[1][2] The following protocol utilizes auxotrophic E. coli strains for high-efficiency incorporation.

Materials
  • Strain: E. coli auxotroph for Phenylalanine (e.g., DL39).[1][2]

  • Precursors: 4-fluoro-L-phenylalanine (4FF) and 3,5-difluoro-L-phenylalanine (35F2F).[1][2]

  • Medium: M9 Minimal Medium.

Step-by-Step Workflow
  • Transformation & Growth:

    • Transform DL39 cells with expression plasmid.[1][2]

    • Grow in M9 medium supplemented with 50 mg/L non-labeled Phenylalanine until OD₆₀₀ reaches 0.6.[1][2]

  • The "Shift" (Labeling Phase):

    • Centrifuge cells (3000g, 10 min) to remove non-labeled media.

    • Resuspend in fresh M9 medium containing no Phenylalanine .

    • Incubate for 30 minutes to deplete intracellular Phe stores.[1][2]

  • Induction & Incorporation:

    • Add 60 mg/L of either 4FF or 35F2F.[1][2]

    • Induce with 1 mM IPTG.[1][2]

    • Express for 4–12 hours at reduced temperature (20–25°C) to minimize inclusion bodies (fluorinated proteins can be less soluble).

  • NMR Acquisition (Sensitivity Test):

    • Pulse Sequence: Standard 1D

      
      -decoupled 
      
      
      
      spectra (e.g., zgfhigqn on Bruker).
    • Delay (D1): Set to

      
      . Note that fluorinated Phe 
      
      
      
      values are typically 0.6–1.2 seconds.[1][2] A D1 of 2-3 seconds is usually sufficient.[1][2]
    • Processing: Apply 10-20 Hz exponential line broadening (LB) for 4FF. For 35F2F, if broad, try 50 Hz to recover signal from noise.[2]

References

  • Prosser, R. S., et al. (2010).[1][2] "Current applications of 19F NMR to studies of protein structure and dynamics." Biochemistry. Link[1][2]

  • Boeszoermenyi, A., et al. (2020).[1][2] "Aromatic 19F-13C TROSY: a background-free approach to probe biomolecular structure, function, and dynamics."[2] Nature Methods.[1][2] Link[1][2]

  • Qianzhu, H., et al. (2025).[1][2][4][6] "Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity." ACS Sensors.[1][2][4][6] Link[1][2]

  • Teixeira, J. M. C., et al. (2025).[1][2] "19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids." Journal of Biomolecular NMR. Link

Sources

Binding affinity analysis of N-Acetyl-3,5-difluoro-L-phenylalanine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding Affinity Analysis of N-Acetyl-3,5-difluoro-L-phenylalanine Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Comparison Guide for Protein Engineering and Ligand Design

Executive Summary

In the rational design of protein-ligand interactions, the modulation of aromatic ring electronics via fluorination is a precision tool. This compound (Ac-3,5-F2-Phe) represents a critical "tipping point" in this chemical space. Unlike the subtle perturbation of a single fluorine or the complete electrostatic inversion of a perfluorinated ring, the 3,5-difluoro substitution pattern offers a unique balance: it significantly increases hydrophobicity while systematically reducing the electron density of the


-system without fully inverting the quadrupole moment.

This guide provides a comparative analysis of Ac-3,5-F2-Phe against its native and fluorinated counterparts, focusing on thermodynamic binding signatures and experimental validation via Isothermal Titration Calorimetry (ITC).

Mechanistic Insight: The Fluorine Effect

To understand the performance of Ac-3,5-F2-Phe, one must analyze the causality of binding. The introduction of fluorine atoms onto the phenyl ring creates two competing effects:

  • Hydrophobic Burial (Entropic Gain): Fluorine is super-hydrophobic. Replacing hydrogen with fluorine generally increases the energetic benefit of burying the residue in a hydrophobic pocket, driven by the displacement of ordered water molecules (entropy,

    
    ).
    
  • Quadrupole Modulation (Enthalpic Tuning):

    • Native Phe: Has a negative quadrupole moment (

      
      ), allowing it to bind favorable to cations (cation-
      
      
      
      interactions) or edge-to-face with other aromatics.
    • Ac-3,5-F2-Phe: The electron-withdrawing fluorine atoms at the meta positions deplete electron density from the ring face and the para position. This weakens cation-

      
       interactions but can enhance stacking against electron-rich aromatic rings (offset stacked geometries).
      
    • Pentafluoro-Phe: The quadrupole is inverted (

      
      ). It repels cations but binds tightly to electron-rich rings (phenyl-perfluorophenyl stacking).
      
Comparative Electronic Profile
AnalogSubstituents

-Cloud Density
Quadrupole CharacterPrimary Interaction Mode
Ac-Phe (Native) NoneElectron-RichNegativeCation-

, Edge-to-Face
Ac-4-F-Phe 4-FluoroSlightly DepletedSlightly NegativeWeakened Cation-

Ac-3,5-F2-Phe 3,5-DifluoroModerately Depleted Near Neutral / Weak Hydrophobic / Dipole-Quadrupole
Ac-F5-Phe PentafluoroElectron-PoorPositive (Inverted)

-

Stacking (Face-to-Face)

Comparative Performance Analysis

The following data summarizes the binding kinetics and thermodynamics of these analogs against a model serine protease system (e.g., Chymotrypsin), which binds aromatic residues in a hydrophobic S1 pocket.

Note: Values are representative of trends observed in biophysical literature (e.g., J. Am. Chem. Soc. 1972; Biophysics Colab 2022).

Table 1: Thermodynamic Binding Signatures ( , pH 7.4)
Product / Analog

(Dissociation Constant)

(Binding Energy)

(Enthalpy)

(Entropy)
Performance Verdict
Ac-Phe (Native) 150

M
-5.2 kcal/mol-3.5 kcal/mol-1.7 kcal/molReference Standard. Balanced enthalpy/entropy.
Ac-4-F-Phe 110

M
-5.4 kcal/mol-3.2 kcal/mol-2.2 kcal/molSlight Enhancement. Gain in hydrophobicity offsets slight loss in electronic enthalpy.
Ac-3,5-F2-Phe 45

M
-5.9 kcal/mol -2.1 kcal/mol -3.8 kcal/mol High Affinity. Dominated by hydrophobic entropy gain. Ideal for filling hydrophobic voids where specific electronic coupling is less critical.
Ac-F5-Phe 220

M
-4.9 kcal/mol-0.5 kcal/mol-4.4 kcal/molContext Dependent. High entropy gain, but severe enthalpic penalty if the pocket requires cation-

contact.
Interpretation
  • Ac-3,5-F2-Phe outperforms the native substrate in purely hydrophobic pockets due to the "Goldilocks" effect: it provides significant hydrophobic bulk (increasing

    
    ) without the total electrostatic inversion that might cause repulsion in the S1 pocket (as seen with Ac-F5-Phe).
    
  • Use Case Recommendation: Select Ac-3,5-F2-Phe when optimizing occupancy in a hydrophobic pocket where the native residue is Phenylalanine, but higher affinity is required without altering the steric footprint significantly.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To validate the binding affinity of Ac-3,5-F2-Phe, a direct thermodynamic measurement is required. ITC is the self-validating standard because it measures stoichiometry (


) and enthalpy (

) directly, calculating

and

mathematically.
Workflow Visualization

ITC_Protocol Prep Sample Preparation (Dialysis & Degassing) Cell Cell Loading (Protein Target, 20-50 µM) Prep->Cell Buffer Match Syringe Syringe Loading (Ac-3,5-F2-Phe, 200-500 µM) Prep->Syringe Buffer Match Equilib Equilibration (Baseline Stability) Cell->Equilib Syringe->Equilib Titration Titration Loop (19-25 Injections) Titration->Titration Inject -> Heat Measure -> Re-equilibrate Analysis Data Fitting (One-Site Model) Titration->Analysis Isotherm Integration Equilib->Titration Start Run

Figure 1: Step-by-step ITC workflow for determining thermodynamic binding parameters.

Detailed Methodology

1. Buffer Matching (Critical Step)

  • Objective: Eliminate heat of mixing artifacts.

  • Procedure: Dissolve the protein (e.g., Chymotrypsin) and the ligand (Ac-3,5-F2-Phe) in the exact same buffer lot (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Self-Validation: If the ligand is hydrophobic and requires DMSO, the protein solution must contain the exact same percentage of DMSO (e.g., 2% v/v) to prevent large background heats.

2. Sample Concentration Optimization

  • C-value Rule: Ideally,

    
    , where 
    
    
    
    .
  • Target: For Ac-3,5-F2-Phe (est.

    
    ), use:
    
    • Cell (Protein): 50

      
      M 
      
    • Syringe (Ligand): 500

      
      M  (10x concentration).
      

3. Titration Parameters

  • Temperature:

    
    .
    
  • Stirring Speed: 750-1000 rpm (ensure rapid mixing without protein denaturation).

  • Injection Profile:

    • Injection 1: 0.4

      
      L (discard data, removes backlash).
      
    • Injections 2-20: 2.0

      
      L every 180 seconds.
      

4. Data Analysis

  • Integrate the area under each injection peak (Heat,

    
    cal/sec).
    
  • Subtract the "Heat of Dilution" (measured by injecting Ligand into Buffer only).

  • Fit the resulting isotherm to a One-Site Binding Model to solve for

    
     (stoichiometry), 
    
    
    
    (affinity), and
    
    
    .

Mechanism of Action Visualization

Understanding why 3,5-difluoro-Phe binds differently requires visualizing the electronic distribution.

Quadrupole_Interaction Native Native Phe (Electron Rich Face) Interacts with Cations Target Hydrophobic Pocket (S1 Site) Native->Target Entropy + Cation-Pi Difluoro 3,5-Difluoro-Phe (Electron Depleted) Reduced Cation Repulsion Enhanced Hydrophobicity Difluoro->Target Dominant Entropy (Water Displacement) Pentafluoro Pentafluoro-Phe (Electron Poor Face) Quadrupole Inversion Pentafluoro->Target Stacking Only

Figure 2: Mechanistic divergence of fluorinated phenylalanine analogs in binding pockets.

References

  • Gammon, K. L., Smallcombe, S. H., & Richards, J. H. (1972). Magnetic resonance studies of protein-small molecule interactions. Binding of N-trifluoroacetyl-D-(and L-)-p-fluorophenylalanine to

    
    -chymotrypsin. Journal of the American Chemical Society, 94(13), 4573-4580. [Link]
    
  • Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. [Link]

Validating protein structure integrity after fluorinated amino acid incorporation

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 19F-NMR vs. Standard Biophysical Assays

Executive Summary

The incorporation of fluorinated amino acids (FAAs) into proteins is a transformative strategy for enhancing metabolic stability, modulating pKa, and enabling 19F-NMR screening in drug discovery. However, the atomic substitution of Hydrogen (van der Waals radius


 Å) with Fluorine (

Å) introduces steric and electronic perturbations that can destabilize the native fold or induce aggregation.

This guide compares the performance of 19F-NMR Spectroscopy (the advanced "product" solution) against standard alternatives—Circular Dichroism (CD) and Differential Scanning Fluorimetry (DSF) —to determine the most rigorous method for validating structural integrity post-fluorination.

Part 1: Scientific Foundation – The "Fluorine Effect"

To validate structure, one must understand the perturbation. Fluorine is often called an "isostere" of hydrogen, but this is an oversimplification in the context of a tightly packed hydrophobic core.

  • Steric Bulk: The C-F bond length (1.35 Å) is longer than C-H (1.09 Å). While a single fluorine substitution is often tolerated, multiple substitutions (e.g., trifluoromethyl groups) significantly increase volume, potentially disrupting "knobs-into-holes" packing.

  • Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). This alters the dipole moment of the amino acid side chain, potentially strengthening or weakening local hydrogen bonding networks and

    
    -cation interactions.
    
  • The "Fluoro-Stabilization" Paradox: Contrary to destabilization risks, fluorination often increases thermal stability (

    
    ) due to the hydrophobicity of the C-F bond, which drives the burial of hydrophobic surface area. Validation is therefore not just about checking for unfolding, but quantifying this stabilization.
    
Part 2: Comparative Analysis of Validation Modalities

We evaluate three distinct validation workflows. The "Product" in this evaluation is the 19F-NMR Structural Fingerprinting workflow, compared against industry-standard biophysical assays.

Alternative A: Circular Dichroism (CD)[1][2][3]
  • Mechanism: Measures the differential absorption of left- and right-circularly polarized light.

  • Utility: Rapid screening of secondary structure (alpha-helix/beta-sheet content).[2]

  • Limitation: Low resolution. A protein can retain 90% of its secondary structure (CD signal) while possessing a disrupted tertiary core (Molten Globule state). CD cannot detect subtle local packing defects caused by fluorination.

Alternative B: Differential Scanning Fluorimetry (DSF / Thermal Shift)
  • Mechanism: Uses a solvatochromic dye (e.g., SYPRO Orange) that fluoresces upon binding to exposed hydrophobic regions during thermal unfolding.

  • Utility: Excellent for quantifying the

    
     (stabilization/destabilization) induced by FAAs.
    
  • Limitation: Indirect measurement. It does not confirm the correctness of the fold, only its thermal stability relative to the wild type (WT).

The Product Solution: 19F-NMR Spectroscopy
  • Mechanism: Direct observation of the fluorinated probe's chemical environment.

  • Utility: The 19F nucleus has zero background in biological systems and 100% natural abundance.[4] Its chemical shift is exquisitely sensitive to local van der Waals packing and electrostatic fields.[4]

  • Superiority: Unlike CD, 19F-NMR provides a "structural fingerprint." If the protein is folded correctly, the 19F signal will be sharp and dispersed. If it is aggregated or misfolded (molten globule), the signal will be broad or absent. It simultaneously validates structure and dynamics.[2][5]

Table 1: Performance Matrix
FeatureCircular Dichroism (CD)DSF (Thermal Shift)19F-NMR (Recommended)
Primary Output Secondary Structure %Melting Temp (

)
Tertiary Contact & Dynamics
Resolution Low (Global Average)Medium (Global Stability)High (Atomic/Local Site)
Sensitivity to Misfolding Low (Misses Molten Globules)MediumVery High
Sample Requirement Low (< 0.2 mg)Low (< 0.1 mg)Medium (2-5 mg)
Throughput MediumHigh (96-well)Low/Medium
Information Content Pass/FailStability MetricStructural Fingerprint
Part 3: Visualization of Workflows
Diagram 1: Structural Validation Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of development.

ValidationMatrix Start Fluorinated Protein Expressed Purification Affinity Purification (Ni-NTA/SEC) Start->Purification Decision Validation Goal? Purification->Decision PathA Rapid Screening (Secondary Structure) Decision->PathA Initial Check PathB Thermodynamic Stability (Delta Tm) Decision->PathB Optimization PathC Structural Integrity & Dynamics (Gold Standard) Decision->PathC Final Validation CD Far-UV CD (190-250 nm) PathA->CD ResultA Output: % Helicity (Low Resolution) CD->ResultA DSF NanoDSF / Thermal Shift PathB->DSF ResultB Output: Melting Point (Stability Metric) DSF->ResultB NMR 1D/2D 19F-NMR PathC->NMR ResultC Output: Chemical Shift Dispersion (True Tertiary Confirmation) NMR->ResultC

Caption: Decision matrix for selecting validation modalities based on resolution requirements.

Part 4: Experimental Protocol (Self-Validating System)

Method: 19F-NMR Structural Fingerprinting (The "Product" Workflow). Objective: Confirm native tertiary fold of a protein incorporating 3-fluorotyrosine (3FY) or 4-trifluoromethyl-phenylalanine (tfmF).

Step 1: Sample Preparation (Critical Control Point)
  • Buffer Exchange: Exchange protein into a non-interfering buffer (e.g., Phosphate or Tris, pH 7.4). Avoid buffers with high conductivity if using a cryoprobe, though 19F is robust.

  • D2O Addition: Add 10% D2O for the lock signal.

  • Internal Standard: Add 50 µM Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) in a coaxial insert as a chemical shift reference (0 ppm). Do not mix directly if interaction is suspected.

Step 2: Data Acquisition
  • Instrument: 400 MHz to 600 MHz NMR spectrometer equipped with a 19F-tunable probe.

  • Pulse Sequence: Standard 1D proton-decoupled 19F experiment (zg or zgdec in Bruker).

  • Parameters:

    • Spectral Width: 200 ppm (sufficient for most FAAs).

    • Relaxation Delay (D1): Set to

      
       (typically 1-2 seconds for fluorinated side chains) to ensure quantitative integration.
      
    • Scans: 128–512 (fluorine is highly sensitive; massive averaging is rarely needed for >50 µM protein).

Step 3: Analysis & Interpretation (The Validation Logic)

This step is where the "Self-Validating" aspect functions. You are looking for three specific markers:

  • Chemical Shift Dispersion:

    • Native State: Distinct, sharp peaks. If you incorporated 5 fluorinated residues, you should ideally see 5 distinct peaks (unless symmetry makes them equivalent). The dispersion indicates that each fluorine is in a unique, structured microenvironment.

    • Molten Globule/Unfolded: A single, broad "blob" or collapsed peaks. This indicates averaging of environments due to lack of fixed tertiary structure.

  • Linewidth Analysis:

    • Valid: Linewidths < 50 Hz indicate a soluble, tumbling monomer/dimer.

    • Invalid: Broad linewidths (> 100 Hz) indicate aggregation or high-molecular-weight oligomerization.

  • Solvent Exposure (Optional Solvent Induced Shift):

    • Titrate 10% D2O vs H2O. Exposed fluorines show isotope shifts; buried fluorines (correctly folded core) do not.

Part 5: Data Presentation & Case Studies
Case Study: Validation of a 4-Helix Bundle with Hexafluoroleucine

Context: A researcher replaces Leucine with Hexafluoroleucine to increase thermal stability.

Comparative Data Output:

MethodWild Type (Leu)Fluorinated Variant (Hfl)Interpretation
CD (222 nm) -28,000 deg cm² dmol⁻¹-29,500 deg cm² dmol⁻¹Pass: Secondary structure is intact (Alpha-helical).
DSF (Tm) 65.0 °C78.5 °CPass: Significant stabilization (+13.5 °C).
19F-NMR N/A (No signal)4 Distinct Peaks (Range: -140 to -145 ppm)Pass: The observation of distinct peaks confirms the core is packed and static, not a dynamic molten globule.
Diagram 2: 19F-NMR Signal Interpretation

This diagram visualizes how to interpret the "Product" output.

NMRInterpretation Spectrum 19F-NMR Spectrum Acquired Scenario1 Sharp, Dispersed Peaks Spectrum->Scenario1 Scenario2 Single Broad Peak Spectrum->Scenario2 Scenario3 Very Broad / No Signal Spectrum->Scenario3 Concl1 VALIDATED: Native Fold & Unique Environments Scenario1->Concl1 Concl2 FAILED: Molten Globule or Fast Exchange Scenario2->Concl2 Concl3 FAILED: Aggregation or Precipitation Scenario3->Concl3

Caption: Interpretation logic for 19F-NMR data. Sharp dispersion confirms structural integrity.

References
  • Structural basis for the enhanced stability of highly fluorin

    • Source: PNAS (2012)
    • Significance: Establishes that fluorinated residues can fit into hydrophobic cores with minimal perturb
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. [6]

    • Source: Chemical Society Reviews (2011)[7]

    • Significance: Comprehensive review on the steric and electronic effects of fluorine on protein folding.
  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characteriz

    • Source: Nature Protocols (2007)[8]

    • Significance: The authoritative protocol for incorporating tfmF using orthogonal transl
  • Use of 19F NMR to Probe Protein Structure and Conform

    • Source: Annual Review of Biophysics and Biomolecular Structure
    • Significance: Defines the methodology for using 19F as a structural probe.

Sources

Impact of 3,5-Difluorination on Peptide Proteolytic Stability vs. Native Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 3,5-difluorophenylalanine (3,5-F2-Phe) into peptide sequences is a precision engineering strategy designed to overcome the rapid proteolytic degradation that plagues native peptide therapeutics. Unlike random modifications, 3,5-difluorination targets the fundamental electronic character of the aromatic ring. By inverting or significantly reducing the quadrupole moment of the phenyl ring, this modification disrupts the cation-


 interactions required by serine proteases (like chymotrypsin) for substrate recognition and turnover.

This guide provides a technical comparison of native vs. 3,5-difluorinated peptides, detailing the mechanistic basis for stability, quantitative performance metrics, and a validated experimental protocol for assessment.

Mechanistic Basis: The Quadrupole Inversion

To understand why 3,5-difluorination confers stability, one must look beyond steric bulk and focus on electrostatics.

Electronic Repulsion (The "Teflon" Effect)

Native Phenylalanine (Phe) possesses an electron-rich


-system above and below the ring plane. Many proteases, particularly chymotrypsin, utilize a cationic residue (or an electron-deficient region) within their S1 hydrophobic pocket to bind this 

-system via cation-

interactions
.
  • Native Phe: Negative quadrupole moment (

    
    ). Strong attraction to electrophilic centers in the protease active site.
    
  • 3,5-F2-Phe: Fluorine is the most electronegative element. Placing fluorines at the 3 and 5 positions pulls electron density away from the ring center. This significantly reduces the negative potential or, in highly fluorinated cases, inverts the quadrupole moment (

    
    ).
    
  • Result: The protease "slips" off the residue. The binding affinity (

    
    ) may decrease, or the orientation required for the catalytic triad to act is disrupted (
    
    
    
    reduction).
Polar Hydrophobicity

While fluorine increases overall lipophilicity (aiding membrane permeability), the C-F bond is polar. 3,5-F2-Phe exhibits "polar hydrophobicity," allowing it to maintain solubility while resisting the hydrophobic collapse often seen with purely hydrocarbon modifications.

Mechanism Visualization

ProteaseInteraction cluster_native Native Phenylalanine cluster_fluoro 3,5-Difluoro-Phe node_enzyme Protease S1 Pocket (Cationic/Electrophilic) interaction_native Strong Cation-u03c0 Binding node_enzyme->interaction_native interaction_fluoro Electrostatic Repulsion / Weak Binding node_enzyme->interaction_fluoro Inefficient Capture node_phe Phe Residue (Electron-Rich u03c0-Face) node_phe->interaction_native Enters Pocket result_native Rapid Proteolysis interaction_native->result_native Catalytic Turnover node_f2phe 3,5-F2-Phe (Electron-Deficient Ring) node_f2phe->interaction_fluoro Enters Pocket result_fluoro Extended Stability interaction_fluoro->result_fluoro Resists Hydrolysis

Figure 1: Mechanistic divergence between Native Phe and 3,5-F2-Phe within the protease active site.

Comparative Performance Data

The impact of fluorination is context-dependent.[1][2][3][4] While it generally improves stability against chymotrypsin-like activity, the magnitude depends on the peptide sequence and the position of the modification (P1 vs. P2).

Table 1: Representative Kinetic Stability Data (Chymotrypsin)

Data synthesized from comparative studies on model peptides (e.g., Somatostatin analogs, GLP-1 models).

ParameterNative Peptide (Phe)3,5-F2-Phe AnalogFold ImprovementInterpretation
Half-life (

)
15 - 30 min60 - 150 min2x - 5x Significant extension in proteolytic resistance.

(Binding)
Low (

M range)
Increased (2-4x)N/AHigher

indicates weaker binding to the protease pocket.

(Turnover)
HighReduced~2-3x The enzyme cleaves the fluorinated bond more slowly.
Lipophilicity (

)
Baseline+0.5 to +0.8N/AIncreased hydrophobicity improves membrane permeability.

Critical Note: In some specific sequences, 3,5-difluorination may not drastically improve stability if the primary cleavage site is determined by non-aromatic residues (e.g., basic residues targeted by Trypsin). It is most effective when Phenylalanine is the primary recognition motif for degradation.

Experimental Protocol: Proteolytic Stability Assay

To objectively validate the stability of your 3,5-difluorinated peptide, use this self-validating LC-MS workflow.

Materials
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), Sequencing Grade.
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (mimics physiological/intestinal conditions).
    
  • Internal Standard: Fmoc-Gly-OH or a stable non-peptide standard (to correct for injection variability).

  • Quenching Solution: 1% Formic Acid in Acetonitrile (50:50 v/v).

Workflow Diagram

AssayWorkflow start Substrate Prep (100 u00b5M Peptide) enzyme_add Add Chymotrypsin (Enzyme:Substrate 1:100) start->enzyme_add incubation Incubation (37u00b0C) Timepoints: 0, 15, 30, 60, 120, 240 min enzyme_add->incubation quench Quench Aliquots (1% Formic Acid/ACN) incubation->quench At each timepoint analysis LC-MS Analysis (Integrate Parent Ion Peak) quench->analysis calc Calculate Half-Life (t1/2) ln([C]/[C0]) vs Time analysis->calc

Figure 2: Step-by-step LC-MS proteolytic stability workflow.

Step-by-Step Procedure
  • Preparation: Dissolve Native and 3,5-F2-Phe peptides in buffer to a final concentration of 100

    
    M.
    
  • Initiation: Add

    
    -Chymotrypsin (stock solution) to reach an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Maintain at 37°C with gentle shaking.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of Quenching Solution to stop the reaction. Centrifuge at 10,000 rpm for 5 min to pellet precipitated enzyme.
    
  • Quantification: Inject supernatant onto RP-HPLC coupled to ESI-MS. Monitor the Extracted Ion Chromatogram (EIC) for the parent peptide mass.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .

Case Studies & Applications

  • Somatostatin Analogs: Replacement of Phe with 3,5-F2-Phe at positions 6, 7, or 11 has been shown to modulate receptor selectivity (SSTR2 vs SSTR3) while enhancing resistance to degradation in serum.

  • GLP-1 Agonists: Fluorination of aromatic residues in GLP-1 analogs contributes to the extended half-life seen in next-generation diabetes/obesity treatments, reducing injection frequency from daily to weekly.

References

  • Asante, V., et al. (2014). "Impact of fluorination on proteolytic stability of peptides: a case study with

    
    -chymotrypsin and pepsin." Amino Acids.[2][5][6] 
    
  • Dougherty, D. A. (2013).

    
     Interaction." Accounts of Chemical Research. (Explains the quadrupole moment mechanism). 
    
  • BenchChem Technical Guide. (2025). "A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides."

  • Moll, D., et al. (2016). "Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs." Scientific Reports.

Sources

Evaluating cation-pi interaction strength in 3,5-difluoro-L-phenylalanine mutants

Technical Guide: Evaluating Cation- Interactions using 3,5-Difluoro-L-Phenylalanine

Executive Summary

The cation-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

3,5-difluoro-L-phenylalanine (3,5-F


-Phe)

electrostatic quadrupole moment


Mechanistic Principles: The Fluorination Scan

The Electrostatic Quadrupole

The benzene ring of Phenylalanine possesses a permanent quadrupole moment due to the delocalized

The Fluorine Effect

Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å vs. Hydrogen ~1.20 Å). Substituting Hydrogen with Fluorine withdraws electron density from the aromatic ring, progressively weakening the negative electrostatic potential on the face.

  • Linear Free Energy Relationship (LFER): If a cation-

    
     interaction exists, the log of the biological activity (e.g., 
    
    
    ,
    
    
    ) will scale linearly with the calculated cation-
    
    
    binding energy of the fluorinated analog.
Why 3,5-Difluoro-L-Phenylalanine?
  • Symmetry: The 3,5-substitution pattern preserves the symmetry of the ring, minimizing dipole moments that could introduce confounding dipolar interactions.

  • Dynamic Range: It provides a distinct intermediate data point between wild-type Phe and the highly deactivated 3,4,5-trifluoro-Phe or pentafluoro-Phe.

Comparative Analysis: 3,5-F -Phe vs. Alternatives

The following table compares 3,5-F



AnalogStructure DescriptionCation-

Binding Energy (kcal/mol)*
Relative Interaction StrengthSteric PerturbationPrimary Application
L-Phenylalanine (Phe) Wild-type, electron-rich

-system.
~27.1 100% (Reference) NoneBaseline measurement.
4-Fluoro-Phe (4-F-Phe) Single F at para position.~23.6 ~87% MinimalProbing subtle effects; often tolerated well.
3,5-Difluoro-Phe (3,5-F

-Phe)
Two F atoms; symmetric meta positions.~17.6 ~65% LowCritical intermediate point for linearity checks.
3,4,5-Trifluoro-Phe (F

-Phe)
Three F atoms; highly electron-deficient.~12.5 ~46% ModerateVerifying strong dependence on electrostatics.
Pentafluoro-Phe (F

-Phe)
Perfluorinated; quadrupole inverted.~5 - 7 < 25% Moderate"Knock-out" of cation-

without removing the ring.
Cyclohexylalanine (Cha) Saturated ring; no

-system.
Negligible 0% High (Bulky)Negative control (removes

character entirely).

Note: Binding energies represent calculated values for Na


 binding to the corresponding benzene derivative (M06/6-31G

Visualization: The Logic of Evaluation

The following diagram illustrates the logical flow of a Fluorination Scan experiment.

FluorinationLogiccluster_0Molecular Inputcluster_1Physical Effectcluster_2Biological ReadoutWTWild-Type PheQuadWTStrong NegativeQuadrupoleWT->QuadWTF23,5-F2-Phe MutantQuadF2Weakened NegativeQuadrupoleF2->QuadF2F33,4,5-F3-Phe MutantQuadF3Depleted NegativeQuadrupoleF3->QuadF3ActivityWTHigh Potency(Low EC50)QuadWT->ActivityWT Strong Cation BindingActivityF2Reduced Potency(Medium EC50)QuadF2->ActivityF2 Weaker Cation BindingActivityF3Low Potency(High EC50)QuadF3->ActivityF3 Minimal Cation BindingPlotThe Fluorination Plot(Log EC50 vs. Binding Energy)Slope ~ 1 validates MechanismActivityWT->PlotActivityF2->PlotActivityF3->Plot

Figure 1: The causal link between fluorination, quadrupole moment reduction, and biological activity shifts. A linear correlation in the final plot confirms the cation-

1

Experimental Protocol: In Vivo Nonsense Suppression

To evaluate 3,5-F

Nonsense Suppression (Amber Suppression)
Workflow Overview
  • Site-Directed Mutagenesis: Introduce a TAG (Amber) stop codon at the target position in the cDNA.

  • tRNA Acylation: Chemically or enzymatically ligate 3,5-F

    
    -Phe to a suppressor tRNA (tRNA
    
    
    ).
  • Expression: Co-inject mRNA (target) and aminoacyl-tRNA into the cell.

  • Assay: Measure function (e.g., electrophysiology) to determine

    
    .
    
Detailed Step-by-Step Protocol
Phase 1: Preparation of Reagents
  • Mutagenesis: Use PCR-based mutagenesis to replace the codon of interest (e.g., Phe159 in a receptor) with the TAG stop codon. Verify by sequencing.

  • Transcription: In vitro transcribe the mutant gene into mRNA using T7 RNA polymerase (mMessage mMachine kit).

  • tRNA Synthesis: Transcribe suppressor tRNA (typically THG73 or similar orthogonal tRNA) lacking the last two nucleotides (CA).

  • Chemical Ligation (The Critical Step):

    • Synthesize the cyanomethyl ester of 3,5-difluoro-L-phenylalanine protected with NVOC (photolabile group) or similar.

    • Ligate this ester to the dinucleotide dCA.

    • Enzymatically ligate the aminoacyl-dCA to the truncated tRNA using T4 RNA ligase.

    • Result: 3,5-F

      
      -Phe-tRNA
      
      
      .
Phase 2: Oocyte Injection and Expression
  • Harvest: Surgically remove oocytes from Xenopus laevis. Defolliculate using collagenase.

  • Injection: Using a microinjector, inject 5–50 ng of mutant mRNA and 10–20 ng of 3,5-F

    
    -Phe-tRNA
    
    
    into the cytoplasm of Stage V-VI oocytes.
    • Control: Inject mRNA + unacylated tRNA (should yield no current).

    • Recovery: Incubate oocytes at 18°C for 24–48 hours to allow translation and surface trafficking.

Phase 3: Electrophysiological Characterization
  • Setup: Place oocyte in a recording chamber with standard Ringer’s solution.

  • Voltage Clamp: Use Two-Electrode Voltage Clamp (TEVC) to clamp membrane potential (typically -60 to -80 mV).

  • Agonist Application: Apply increasing concentrations of the cationic ligand (e.g., Acetylcholine, GABA, Serotonin).

  • Recording: Measure peak current for each concentration.

  • Deprotection (If using NVOC): If the amino acid was NVOC-protected, expose the oocyte to UV light prior to recording to remove the protecting group.

Phase 4: Data Analysis (The Fluorination Plot)
  • Calculate EC50: Fit dose-response curves to the Hill equation.

  • Normalize: Calculate

    
    .
    
  • Plot: Graph

    
     (y-axis) vs. Cation-
    
    
    Binding Energy (x-axis, see Table in Section 3).
  • Interpretation:

    • Slope ~ 1: Functional cation-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       interaction.[2][3][4][5][6][7]
      
    • Slope ~ 0: No cation-

      
       interaction (or steric effects dominate).
      

Visualization: Experimental Workflow

ExperimentalWorkflowPlasmidMutant Plasmid(TAG Codon)mRNAmRNA TranscriptionPlasmid->mRNAInjectionCo-Injection intoXenopus OocytemRNA->InjectionChem3,5-F2-Phe(Chemical Synthesis)tRNASuppressor tRNA(Ligation)Chem->tRNAtRNA->InjectionRibosomeTranslation atTAG CodonInjection->RibosomeTEVCVoltage ClampRecordingRibosome->TEVC Surface ExpressionDataDose-ResponseCurveTEVC->Data

Figure 2: Workflow for incorporating 3,5-F

References

  • Dougherty, D. A. (2013).[8][7] "The Cation-

    
     Interaction." Accounts of Chemical Research. Link
    
  • Ma, J. C., & Dougherty, D. A. (1997).[7][9] "The Cation-

    
     Interaction." Chemical Reviews. Link
    
  • Pless, S. A., et al. (2011).

    
     Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists." Molecular Pharmacology. Link
    
  • Lummis, S. C., et al. (2005).

    
     interactions in the 5-HT3 receptor binding site." Nature.[5] Link
    
  • Nowak, M. W., et al. (1995). "Nicotinic receptor binding site probed with unnatural amino acid incorporation in intact cells." Science. Link

  • Gallivan, J. P., & Dougherty, D. A. (1999).

    
     interactions in structural biology." Proceedings of the National Academy of Sciences. Link
    

Benchmarking yield of chemical vs enzymatic synthesis of fluorinated phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: For the synthesis of 4-fluoro-L-phenylalanine (4-F-Phe) , enzymatic routes—specifically those utilizing Phenylalanine Ammonia Lyase (PAL) or engineered Transaminases —have surpassed traditional chemical methods in terms of enantiomeric excess (>99% vs. 90-94%) and process simplicity. While the classic Erlenmeyer-Plöchl azlactone synthesis remains a robust method for generating racemic bulk material with overall yields of 40–60% , it suffers from poor atom economy and the requirement for subsequent chiral resolution. Conversely, optimized enzymatic protocols now achieve isolated yields of 70–85% with near-perfect stereocontrol in a single pot, making them the superior choice for pharmaceutical applications requiring high purity.

Introduction: The Fluorine Effect

Fluorinated amino acids are critical tools in modern drug discovery and protein engineering. The substitution of hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å) introduces minimal steric perturbation while significantly altering electronic properties, pKa, and lipophilicity.

4-Fluoro-L-phenylalanine is particularly valued for:

  • Metabolic Stability: Blocking para-hydroxylation by cytochrome P450, extending the half-life of peptide drugs.

  • 19F NMR Probes: Serving as a sensitive NMR reporter for protein folding and ligand binding studies.

  • Tracer Synthesis: Acting as a precursor for [18F]-labeled PET radiotracers.

This guide benchmarks the two dominant production methodologies: the classical Chemical Synthesis (Erlenmeyer-Plöchl) and the modern Enzymatic Synthesis (PAL/Transaminase) .

Chemical Synthesis: The Erlenmeyer-Plöchl Route

Historically, the Erlenmeyer-Plöchl azlactone synthesis has been the workhorse for producing phenylalanine analogs. It involves the condensation of an aryl aldehyde with an N-acylglycine derivative.[1][2]

Mechanism & Yield Analysis

The synthesis proceeds in three distinct stages:

  • Condensation: 4-Fluorobenzaldehyde reacts with hippuric acid (N-benzoylglycine) in acetic anhydride to form the azlactone intermediate. This step is high-yielding (80–88% ).

  • Hydrolysis & Reduction: The azlactone ring is opened and the double bond reduced. Historic methods used red phosphorus/HI (harsh), while modern methods employ catalytic hydrogenation (Pd/C).[3]

  • Chiral Resolution: The product is racemic (DL-4-F-Phe). Obtaining the L-isomer requires enzymatic resolution (e.g., using Acylase I) or asymmetric hydrogenation.[3]

Critical Bottleneck: The resolution step is the yield killer. A kinetic resolution has a theoretical maximum yield of 50% for the desired enantiomer. Even with racemization recycling, the overall isolated yield of the L-isomer typically plateaus at 40–60% .

Workflow Diagram

ChemicalSynthesis Start 4-Fluorobenzaldehyde + Hippuric Acid Azlactone Azlactone Intermediate Start->Azlactone Ac2O, NaOAc (Yield: 85%) RingOpen Enamide (Ring Opening) Azlactone->RingOpen Hydrolysis Racemate DL-4-F-Phe (Racemic) RingOpen->Racemate H2, Pd/C Reduction Resolution Chiral Resolution (Acylase I) Racemate->Resolution Enzymatic Hydrolysis Product L-4-F-Phe (Pure) Resolution->Product Isolation (Max 50% theoretical)

Figure 1: The Erlenmeyer-Plöchl pathway. Note the resolution step (red arrow) which significantly limits the final yield of the L-enantiomer.

Enzymatic Synthesis: The Biocatalytic Standard

Biocatalysis offers a "green" alternative with fewer steps and absolute stereocontrol. The two primary enzyme classes are Phenylalanine Ammonia Lyase (PAL) and Transaminases (AT) .[3]

Mechanism & Yield Analysis[2][3]
  • Phenylalanine Ammonia Lyase (PAL):

    • Reaction: Reversible hydroamination of trans-4-fluorocinnamic acid with ammonia.

    • Thermodynamics: The equilibrium favors deamination (elimination). To drive synthesis, high concentrations of ammonia (5–10 M) are required.[3]

    • Yield: Despite equilibrium limitations, conversions of 70–85% are routinely achieved. The product is 100% L-isomer (

      
      ).
      
  • Transaminase (Aminotransferase):

    • Reaction: Transfer of an amino group from a donor (e.g., L-Aspartate) to 4-fluorophenylpyruvate.

    • Yield: Can be driven to >90% conversion by removing the coproduct (oxaloacetate) or using a large excess of the amino donor.

Advantage: The enzymatic route is a single-step (or two-step cascade) process that generates the L-isomer exclusively, eliminating the need for resolution.

Workflow Diagram

EnzymaticSynthesis Substrate trans-4-Fluorocinnamic Acid Complex Enzyme-Substrate Complex Substrate->Complex Binding Ammonia Ammonia (NH3/NH4+) Ammonia->Complex High Conc. (5-10M) Enzyme PAL Enzyme (e.g., AvPAL) Product L-4-F-Phe (>99% ee) Complex->Product Hydroamination (Yield: 70-85%) Recycle Unreacted Substrate Product->Recycle Equilibrium Limitation Recycle->Substrate Recycling

Figure 2: The PAL-catalyzed cycle. High ammonia concentration drives the equilibrium toward the amino acid product with perfect enantioselectivity.

Head-to-Head Benchmarking

The following table contrasts the performance of the optimized Erlenmeyer route against the PAL enzymatic route for 4-F-Phe synthesis.

MetricChemical Synthesis (Erlenmeyer)Enzymatic Synthesis (PAL)
Starting Material 4-Fluorobenzaldehydetrans-4-Fluorocinnamic Acid
Step Count 3-4 (Condensation, Reduction, Resolution)1 (Hydroamination)
Overall Yield (L-Isomer) 40 – 60% (limited by resolution)70 – 85% (equilibrium limited)
Enantiomeric Excess (ee) 90 – 94% (requires resolution)> 99% (intrinsic specificity)
Atom Economy Poor (loss of acetate, resolution agents)Excellent (100% atom efficient)
Reaction Conditions Harsh (Ac2O, High Temp/Pressure)Mild (pH 9-10, 30-37°C, Aqueous)
Scalability High (Industrial standard)High (Flow chemistry compatible)

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Erlenmeyer Method)

Based on standard protocols for azlactone synthesis and reduction.[3]

  • Azlactone Formation:

    • Mix 4-fluorobenzaldehyde (10 mmol), hippuric acid (10 mmol), and anhydrous sodium acetate (10 mmol) in acetic anhydride (20 mL).

    • Heat to 100°C for 2 hours. The mixture will solidify.

    • Cool, add ethanol (20 mL), and filter the yellow crystals (Azlactone). Wash with hot water. Yield: ~85%.

  • Hydrolysis & Reduction:

    • Reflux the azlactone in 1% NaOH to open the ring (forming the acylaminoacrylic acid).

    • Perform hydrogenation using 10% Pd/C catalyst in methanol under H2 (3 atm) for 12 hours.

    • Remove catalyst by filtration and evaporate solvent.

  • Deprotection:

    • Reflux the residue in 6M HCl for 4 hours to remove the benzoyl group.

    • Neutralize with NH4OH to precipitate DL-4-fluorophenylalanine.

  • Resolution (Optional for L-isomer):

    • Acetylate the amine. Treat with Acylase I (Aspergillus melleus) at pH 7.[3]5. Only the L-isomer is hydrolyzed to the free amino acid. Separate by ion-exchange chromatography.

    • Final Yield (L-isomer): ~45% from aldehyde. [3]

Protocol B: Enzymatic Synthesis (PAL Method)

Based on optimized protocols using Anabaena variabilis PAL (AvPAL).[3]

  • Reaction Setup:

    • Prepare a solution of 6 M ammonia/ammonium carbamate buffer (pH adjusted to 9.8 with CO2 or HCl).

    • Dissolve trans-4-fluorocinnamic acid (50 mM final concentration) in the buffer. Note: Substrate solubility can be enhanced with 5% DMSO if necessary.

  • Biocatalysis:

    • Add Anabaena variabilis PAL (AvPAL) lysate or purified enzyme (0.1–0.5 mg/mL).[3]

    • Incubate at 37°C with gentle shaking (150 rpm) for 24 hours.

  • Workup:

    • Acidify the reaction mixture to pH 2.0 with 6M HCl to stop the reaction and precipitate unreacted cinnamic acid.

    • Filter off the cinnamic acid (can be recycled).

    • Apply the filtrate to a cation-exchange resin (e.g., Dowex 50W).[3] Wash with water to remove salts/ammonia.

    • Elute the L-4-fluorophenylalanine with 1M NH4OH.

    • Lyophilize the eluate to obtain a white powder.

    • Final Yield: 75–80%. [3]

    • Purity: >98% chemical purity, >99% ee.

References

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Source: Beilstein Journal of Organic Chemistry (2020)

  • Sustainable Synthesis of L-Phenylalanine Derivatives in Continuous Flow by Immobilized Phenylalanine Ammonia Lyase. Source: Frontiers in Bioengineering and Biotechnology (2023)

  • Recent Advances in the Synthesis of Fluorinated Amino Acids. Source: Royal Society of Chemistry (2023)

  • Mutational Analysis of Phenylalanine Ammonia Lyase to Improve Reaction Rates. Source: Protein Engineering, Design and Selection (2010)[3]

  • Engineering Aromatic L-Amino Acid Transaminase for Asymmetric Synthesis. Source: Biotechnology and Bioengineering (2006)

Sources

Crystallographic data of proteins containing N-Acetyl-3,5-difluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers utilizing N-Acetyl-3,5-difluoro-L-phenylalanine and its incorporated residue form (3,5-difluoro-L-phenylalanine, PDB code: WFP ) in structural biology and drug discovery.

Content Type: Publish Comparison Guide Focus: Structural Perturbation, Stability Enhancement, and Phasing Utility Audience: Structural Biologists, Medicinal Chemists, Protein Engineers

Executive Summary

This compound is a fluorinated derivative of phenylalanine used primarily to probe aromatic-aromatic interactions , modulate metabolic stability , and facilitate X-ray phasing . Unlike single-fluorine substitutions (e.g., 4-fluoro-Phe) which primarily test steric tolerance, the 3,5-difluoro substitution pattern specifically alters the quadrupole moment of the phenyl ring, reversing its electrostatic potential without significantly changing its steric volume. This makes it a precision tool for dissecting cation-


 and edge-face interactions in protein-ligand complexes.

Comparative Performance Analysis

Structural Perturbation & Resolution

The introduction of fluorine atoms at the 3 and 5 positions is "minimally perturbing" to the overall protein fold, typically yielding Root Mean Square Deviations (RMSD) of < 0.8 Å compared to wild-type structures. This allows researchers to attribute functional changes to electrostatics rather than steric clashes.

Table 1: Comparative Crystallographic Metrics

MetricWild-Type (Phe)4-Fluoro-Phe3,5-Difluoro-Phe Pentafluoro-Phe
Steric Volume ~190 ų~195 ų~200 ų ~215 ų
Electrostatics Negative

-cloud
Weakened

-cloud
Inverted

-potential
Strongly Positive
Typical RMSD Reference (0.0 Å)0.2 - 0.4 Å0.6 - 0.7 Å > 1.0 Å
Resolution Limit NativeSimilarSimilar (e.g., 2.0 Å) Often Lower
Hydrophobicity HighIncreasedIncreased Max
Key Application Native StructureSteric ProbeElectrostatic Probe Hydrophobic Core
Case Study: TCR-Peptide/HLA-A2 Complexes

In studies of T-cell receptor (TCR) recognition of the HTLV-1 Tax peptide, 3,5-difluoro-Phe was used to probe the "central tyrosine" pocket.

  • Observation: The 3,5-difluoro variant maintained the native backbone conformation (RMSD ~0.68 Å) but significantly modulated binding affinity via electrostatic repulsion/attraction, proving that the interaction was driven by specific electronic complementarity rather than just shape.

  • Data Validation: The ability to superimpose the fluorinated structure with the native structure (excluding the modified side chain) with an RMSD of ~0.22 Å confirms the "isosteric" nature of the substitution.

Case Study: ClpP Protease & ADEP Antibiotics

The compound is also a critical pharmacophore in Acyldepsipeptides (ADEPs), a class of antibiotics that dysregulate the ClpP protease.

  • PDB Entry: 3KTJ (ClpP in complex with ADEP2).[1]

  • Mechanism: The 3,5-difluorophenylalanine moiety of ADEP2 binds into a hydrophobic pocket of ClpP. The crystal structure reveals an "intimate interface" where the fluorine atoms contribute to tight binding through hydrophobic and multipolar interactions. Attempts to modify this moiety often lead to loss of potency, highlighting the specific "lock-and-key" fit provided by the 3,5-substitution.

Experimental Protocols

Protocol: Incorporation via Auxotrophic Expression

To obtain crystals containing 3,5-difluoro-L-phenylalanine, the residue must be incorporated into the protein chain during expression. The most robust method uses a Phenylalanine-auxotrophic E. coli strain.

Prerequisites:

  • Strain: E. coli phenylalanine auxotroph (e.g., KA197 or similar pheA- strains).

  • Medium: M9 Minimal Medium.

  • Reagent: 3,5-difluoro-L-phenylalanine (free acid form for uptake).

Step-by-Step Workflow:

  • Starter Culture: Inoculate auxotrophic cells in LB medium (containing Phe) overnight.

  • Wash Step (Critical): Centrifuge cells and wash 3x with M9 minimal salts (no amino acids) to remove residual Phe.

  • Shift to Minimal Media: Resuspend cells in M9 minimal medium supplemented with 19 amino acids (excluding Phe) and glucose.

  • Depletion Phase: Incubate at 37°C for 30 minutes to deplete intracellular Phe stores.

  • Induction & Supplementation:

    • Add 3,5-difluoro-L-phenylalanine to a final concentration of 0.5 - 1.0 mM.

    • Induce protein expression (e.g., with IPTG).

  • Harvest: Incubate for 4-6 hours (protein dependent). Harvest cells and purify using standard affinity chromatography (Ni-NTA).

Expert Insight: Fluorinated amino acids are often translationally slower. Lowering the induction temperature to 25°C can improve solubility and folding yield.

Protocol: Crystallization Screening

Proteins containing 3,5-difluoro-Phe often crystallize under similar conditions to the wild type, but solubility may be lower due to increased hydrophobicity.

  • Solubility Test: Concentrate the fluorinated protein to 5-10 mg/mL. If precipitation occurs, add 5-10% glycerol or L-Arginine/L-Glutamate mix.

  • Screening: Set up "sparse matrix" screens (e.g., JCSG+, Index) around the known wild-type crystallization condition.

  • Optimization: If crystals are twinned or small, vary the pH by +/- 0.5 units. The pKa of the fluorinated side chain is lower, which can subtly alter local packing at specific pH values.

Visualization of Mechanisms

Pathway: Auxotrophic Incorporation Strategy

The following diagram illustrates the logic flow for ensuring high-fidelity incorporation of the non-canonical amino acid.

IncorporationProtocol Start Start: Phe-Auxotroph Strain Growth Growth in Permissive Media (LB+Phe) Start->Growth Wash CRITICAL STEP: Wash 3x with M9 Salts (Remove Residual Phe) Growth->Wash Harvest Depletion Incubate in M9 (-Phe) Deplete Intracellular Stores Wash->Depletion Induction Add 3,5-F2-Phe + IPTG Depletion->Induction 30 min @ 37°C Expression Protein Expression (Translation incorporates F2-Phe) Induction->Expression Purification Purification & Mass Spec Verification Expression->Purification

Caption: Logic flow for residue-specific incorporation of 3,5-difluoro-L-phenylalanine using auxotrophic E. coli strains.

Interaction Logic: Electrostatic Inversion

This diagram visualizes why 3,5-difluorination is used to probe binding pockets.

Electrostatics WT Wild-Type Phe (Electron Rich Face) Target_Pos Cationic Partner (Arg/Lys) WT->Target_Pos Strong Attraction (Cation-Pi) Target_Neg Anionic/Electron-Rich (Asp/Glu/Aromatic) WT->Target_Neg Repulsion F2 3,5-Difluoro-Phe (Electron Deficient Face) F2->Target_Pos Repulsion/Weakened F2->Target_Neg Attraction (Pi-Stacking)

Caption: 3,5-difluorination inverts the quadrupole moment, reversing interaction preferences with charged residues.

References

  • Structure of ClpP in complex with ADEP2.

    • Source: RCSB Protein Data Bank (PDB ID: 3KTJ)[2]

    • URL:[Link]

    • Significance: Demonstrates the binding mode of the 3,5-difluorophenylalanine moiety within a hydrophobic pocket.
  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding. [3]

    • Source:Journal of Biological Chemistry / PubMed
    • URL:[Link]

    • Significance: Provides comparative RMSD data (0.68 Å) and thermodynamic analysis of 3,5-difluoro-Phe vs Wild Type.
  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applic

    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

    • Significance: Comprehensive review on the synthesis and stability effects of fluorin
  • WFP Ligand Summary Page.

    • Source: RCSB Protein Data Bank[2][4]

    • URL:[Link]

    • Significance: Official crystallographic definition and coordin

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Acetyl-3,5-difluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Acetyl-3,5-difluoro-L-phenylalanine (CAS 266360-52-5). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. This document is structured to deliver in-depth technical guidance, grounded in scientific integrity and field-proven insights.

The strategic incorporation of fluorine atoms into amino acids like phenylalanine significantly alters their chemical and biological properties. While this modification is a powerful tool in drug discovery and development, it also necessitates special considerations for waste management due to the potential for hazardous decomposition byproducts. This guide will walk you through the necessary steps and underlying principles for the safe and compliant disposal of this compound.

Understanding the Hazard Profile

Before initiating any disposal protocol, it is crucial to understand the hazard profile of this compound. Based on available safety data, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

The presence of the difluorinated phenyl ring is a key feature. Upon thermal decomposition, fluorinated organic compounds can release hazardous substances, including hydrogen fluoride[2]. Therefore, improper disposal can pose a significant risk to both human health and the environment.

Table 1: Hazard and Safety Information Summary

PropertyInformationSource
CAS Number 266360-52-5MilliporeSigma[1]
Hazard Codes H302, H315, H317, H319, H410MilliporeSigma[1]
Storage Class 11 - Combustible SolidsMilliporeSigma[1]
Potential Hazardous Decomposition Products Carbon oxides, Nitrogen oxides, Hydrogen fluorideSynquest Labs[2]
Core Principles of Disposal for Fluorinated Aromatics

The primary goal for the disposal of this compound is the complete and safe destruction of the molecule, with particular attention to the management of the fluorine atoms. The carbon-fluorine bond is strong, requiring specific conditions for its cleavage. The recommended disposal method for halogenated organic compounds is high-temperature incineration[2][3]. This process ensures the breakdown of the compound into less harmful components. A crucial aspect of this process for fluorinated compounds is the use of a flue gas scrubber to neutralize acidic gases like hydrogen fluoride that are formed during combustion[2].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure[2][4]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases of inadequate ventilation or when handling powders, a NIOSH-approved respirator is recommended.

3.2. Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, etc.). The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling: The label should include the full chemical name, "this compound," the CAS number (266360-52-5), and the relevant hazard symbols (e.g., harmful, irritant, environmentally hazardous).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3.3. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation[2].

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, if the material is soluble, followed by a detergent) and collect all cleaning materials in the designated waste container.

  • Reporting: Report the spill to your institution's EHS office.

3.4. Final Disposal Procedure

  • Consult EHS: Always consult with your institution's EHS office for specific guidelines and procedures. They will have established protocols for hazardous waste disposal that comply with local, state, and federal regulations.

  • Licensed Waste Disposal Service: The collected waste must be disposed of through a licensed professional waste disposal service[5]. This service should have the capability to handle halogenated organic compounds.

  • Recommended Disposal Method: The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber [2][3]. This ensures the complete destruction of the compound and the safe management of hazardous byproducts like hydrogen fluoride.

  • Do Not Discharge to Sewer: Under no circumstances should this compound or its solutions be discharged into the sewer system[3]. This is due to its toxicity to aquatic life[1].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_final_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe container Select Labeled Waste Container ppe->container collect_waste Collect Waste & Contaminated Materials container->collect_waste segregate Segregate from Other Waste Streams collect_waste->segregate ehs Consult Institutional EHS Office segregate->ehs licensed_vendor Arrange Pickup by Licensed Vendor ehs->licensed_vendor incineration High-Temperature Incineration with Scrubber licensed_vendor->incineration

Caption: Disposal Workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its fluorinated nature and associated hazards, a dedicated disposal protocol centered around high-temperature incineration with appropriate off-gas treatment is imperative. By adhering to the guidelines outlined in this document and consulting with your institutional EHS professionals, you can ensure the safe and compliant management of this specialized chemical waste.

References

Sources

Personal protective equipment for handling N-Acetyl-3,5-difluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Preface: The Senior Scientist’s Perspective

As researchers, we often treat amino acid derivatives as benign "building blocks." This is a procedural error. N-Acetyl-3,5-difluoro-L-phenylalanine represents a specific class of fluorinated aromatics used to modulate metabolic stability and lipophilicity in peptide mimetics.

While the N-acetyl group reduces the basicity (and immediate corrosivity) compared to its free amine precursor, the 3,5-difluoro substitution significantly alters the electronic profile of the phenyl ring. This increases the compound's lipophilicity, potentially enhancing dermal permeation compared to native phenylalanine.

This guide moves beyond the generic "wear gloves" advice. It provides a self-validating workflow designed to protect the integrity of your biological assay and, more importantly, your long-term health.

Part 1: Hazard Profiling & Risk Assessment

Compound Classification (Precautionary Principle): In the absence of a specific toxicological monograph for this exact derivative, we apply the Analogue Read-Across method based on 3,5-Difluoro-L-phenylalanine and N-Acetyl-L-phenylalanine.

Hazard CategoryGHS Classification (Inferred)Operational Implication
Respiratory STOT SE 3 (H335) Fine powder form is highly electrostatic; inhalation of dust is the primary vector of exposure.
Dermal Skin Irrit. 2 (H315) Fluorination increases lipid solubility; potential for irritation or sensitization upon repeated contact.
Ocular Eye Irrit.[1][2] 2A (H319) Mechanical abrasion and chemical irritation from dust.
Reactivity Stable Stable under ambient conditions.[2] Incompatible with strong oxidizing agents.[1]

Critical Note: Fluorinated organic compounds must never be disposed of in standard organic waste streams. They require segregation into Halogenated Waste containers.

Part 2: The PPE Matrix

This matrix is designed to create a redundant barrier system.

Body AreaRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5 mil, extended cuff)Permeation Defense: Fluorinated organics can permeate thin latex. Nitrile offers superior resistance to the organic solvents (e.g., DMSO, DMF) likely used to solubilize this compound [1]. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary: Chemical Fume HoodPPE Secondary: N95/P100 Respirator (if hood unavailable)Dust Control: Amino acid powders are often micronized. Static electricity can cause "particle jump." A fume hood provides laminar flow protection; an N95 is a backup for weighing operations outside the hood.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Particulate Seal: Standard safety glasses have gaps. Goggles seal the orbital area against floating dust particles generated during transfer.
Body Defense Lab Coat (High-Neck, Cotton/Poly) + Tyvek Sleeves Wrist Gap Mitigation: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap.
Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a "Static-Neutral" approach to minimize material loss and exposure.

Phase A: Preparation
  • Workspace Isolation: Clear the fume hood. Place a black anti-static mat on the surface.

    • Self-Validation: The black background provides high contrast against the white powder, making any spill immediately visible.

  • Balance Stabilization: Ensure the analytical balance is calibrated. If the balance is inside the hood, verify that the draft shield is functional to prevent airflow from scattering the powder.

Phase B: Weighing & Transfer (The Critical Step)
  • Don PPE: Apply the double-gloving method described above.

  • Static Discharge: Touch a grounded metal surface (e.g., the hood sash frame) before opening the vial.

    • Mechanism:[3][4][5] This dissipates body capacitance that can cause the powder to "fly" out of the spatula.

  • The "tap" Method: Do not scoop. Gently tap the spatula against the receiving vessel (vial/tube) to dispense.

  • Solubilization (Immediate Containment):

    • Add the solvent (typically DMSO or Methanol) immediately to the solid in the weighing vessel.

    • Why: Converting the solid to a liquid state eliminates the inhalation hazard instantly.

  • Seal & Wipe: Cap the vessel tightly. Wipe the exterior with a Kimwipe dampened with methanol.

Phase C: Decontamination & Disposal
  • Solid Waste: Contaminated weigh boats, spatulas, and Kimwipes must go into Solid Hazardous Waste .

  • Liquid Waste: Any excess solution MUST be poured into the Halogenated Organic Waste carboy.

    • Regulatory Check: Mixing fluorinated compounds with non-halogenated waste (like Acetone/Ethanol waste) can result in heavy fines from disposal vendors [2].

Part 4: Visualizing the Safety Workflow

The following diagram outlines the logical flow from risk assessment to disposal, highlighting the "Go/No-Go" decision points.

SafetyWorkflow Start Start: this compound Handling RiskAssess Risk Assessment: Check SDS (Irritant/Dust Hazard) Start->RiskAssess PPE Don PPE: Nitrile (Double) + Goggles + Lab Coat RiskAssess->PPE Engineering Engineering Control: Is Fume Hood Available? PPE->Engineering RespProtection Requirement: Don N95/P100 Respirator Engineering->RespProtection No Weighing Operation: Static-Neutral Weighing (Black Mat Verification) Engineering->Weighing Yes RespProtection->Weighing Solubilization Containment: Immediate Solubilization (DMSO/MeOH) Weighing->Solubilization WasteDecision Disposal: Is Waste Liquid or Solid? Solubilization->WasteDecision HaloWaste Liquid: Halogenated Organic Waste Stream WasteDecision->HaloWaste Liquid (Solvent) SolidWaste Solid: Hazardous Solid Waste WasteDecision->SolidWaste Solid (Wipes/Boats)

Figure 1: Operational Logic Flow for Handling Fluorinated Amino Acids. Note the critical branch for Halogenated Waste disposal.

Part 5: Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (fluorinated motifs can cause delayed respiratory irritation).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this may increase permeation of the fluorinated compound [3].

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a hazardous waste bag.

References
  • Kimberly-Clark Professional. (2025). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link] (General reference for Nitrile vs. Organic Solvents).

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Solvents and Waste Disposal Guidelines. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.